6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-3-12-7(10-4)5(8)2-6(9)11-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYARHMBEOWYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, and activity at benzodiazepine receptors.[1][2] This guide details a plausible and robust synthetic pathway, grounded in established chemical principles and analogous transformations, to afford the target molecule. We will delve into the strategic considerations for the synthesis, a step-by-step experimental protocol, and a discussion of the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the potential of this and related compounds.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a fused bicyclic heteroaromatic system that has garnered substantial attention from the medicinal chemistry community. Its structural resemblance to purines allows it to interact with a variety of biological targets. Notably, derivatives of this scaffold have been investigated for their potential as anticancer agents, anti-inflammatory molecules, and central nervous system modulators.[3][4] The dichloro-substitution pattern on the pyridazine ring, as in the target molecule 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine, offers synthetic handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5] The methyl group at the 2-position of the imidazole ring is a common feature in many biologically active imidazo[1,2-b]pyridazines.
This guide will focus on a classical and reliable synthetic approach: the condensation of a substituted aminopyridazine with an α-haloketone. This method is widely employed for the construction of the imidazo[1,2-b]pyridazine ring system.[6]
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine (I), points towards the key bond disconnection between the imidazole and pyridazine rings. This leads back to two primary building blocks: 3-amino-4,6-dichloropyridazine (II) and a propanone equivalent with a leaving group at the α-position, such as bromoacetone or chloroacetone (III).
Caption: Proposed two-step synthesis of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Amino-4,6-dichloropyridazine
This protocol is an adaptation based on the known reactivity of polychlorinated pyridazines. [7] Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3,4,6-Trichloropyridazine | 183.42 | 10.0 g | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 50 mL | Excess |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a high-pressure reaction vessel, combine 3,4,6-trichloropyridazine (10.0 g) and ethanol (100 mL).
-
Cool the mixture in an ice bath and slowly add aqueous ammonia (50 mL).
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford 3-amino-4,6-dichloropyridazine.
Causality behind Experimental Choices:
-
High-Pressure Vessel: The use of a sealed vessel is necessary to maintain a sufficient concentration of ammonia at the elevated temperatures required for the nucleophilic aromatic substitution.
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and ammonia, facilitating a homogeneous reaction mixture.
-
Excess Ammonia: A large excess of ammonia is used to drive the reaction towards the mono-aminated product and minimize the formation of di- and tri-aminated byproducts.
Step 2: Synthesis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
This protocol is adapted from the synthesis of the structurally similar 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine. [8] Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |
| 3-Amino-4,6-dichloropyridazine | 164.00 | 1.64 g | 1.0 |
| Bromoacetone | 136.97 | 1.51 g (1.1 mL) | 1.1 |
| Sodium Bicarbonate | 84.01 | 2.52 g | 3.0 |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
To a solution of 3-amino-4,6-dichloropyridazine (1.64 g, 10 mmol) in acetonitrile (50 mL), add sodium bicarbonate (2.52 g, 30 mmol).
-
To this suspension, add bromoacetone (1.51 g, 11 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to yield 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
Causality behind Experimental Choices:
-
Bromoacetone: Bromoacetone is a common and effective reagent for introducing the acetonyl moiety required for the formation of the 2-methylimidazole ring. Chloroacetone can also be used, though it is generally less reactive.
-
Sodium Bicarbonate: A mild inorganic base is used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the aminopyridazine and facilitating the cyclization.
-
Acetonitrile: Acetonitrile is an excellent solvent for this type of condensation reaction, as it is polar aprotic and has a convenient boiling point for reflux.
Mechanistic Insights
The formation of the imidazo[1,2-b]pyridazine ring system proceeds via a two-step mechanism:
-
N-Alkylation: The more nucleophilic ring nitrogen of the 3-amino-4,6-dichloropyridazine attacks the electrophilic carbon of bromoacetone in an SN2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon of the newly attached side chain. The resulting tetrahedral intermediate subsequently dehydrates to form the aromatic imidazole ring.
Caption: Simplified mechanism for the formation of the imidazo[1,2-b]pyridazine ring.
Conclusion
This technical guide has outlined a robust and logical synthetic route for the preparation of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine. By leveraging established methodologies for the synthesis of related compounds, a detailed and practical experimental protocol has been provided. The strategic choice of starting materials and reaction conditions is crucial for the successful synthesis of this valuable heterocyclic scaffold. The information presented herein is intended to empower researchers and scientists in their efforts to synthesize and explore the therapeutic potential of novel imidazo[1,2-b]pyridazine derivatives.
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Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed. (URL: [Link])
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6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine | CAS 1298031-93-2 - American Elements. (URL: [Link])
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (URL: [Link])
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchGate. (URL: [Link])
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Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. (URL: [Link])
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The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities - ResearchGate. (URL: [Link])
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Introduction: The Imidazo[1,2-b]pyridazine Core as a Privileged Scaffold
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for developing highly specific and potent therapeutic agents. This framework is a cornerstone of numerous biologically active molecules, demonstrating a wide range of activities including potent kinase inhibition for oncology, anti-inflammatory properties, and antimicrobial effects.[2][3][4]
Notably, the imidazo[1,2-b]pyridazine core is central to the FDA-approved multi-kinase inhibitor ponatinib and has been instrumental in the development of advanced clinical candidates, such as selective Mps1, Bruton's Tyrosine Kinase (BTK), and Tyk2 inhibitors.[1][5][6][7] The versatility of this scaffold stems from the ability to strategically functionalize its core structure, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a detailed technical overview of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine , a key intermediate designed for synthetic elaboration. We will explore its synthesis, physicochemical characteristics, and core chemical reactivity, with a focus on its strategic application in the development of novel therapeutics. As a Senior Application Scientist, the following sections are structured to provide not just data, but a causal understanding of the molecule's behavior and utility.
Molecular Profile and Physicochemical Properties
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a synthetically valuable building block. Its key identifiers and properties are summarized below. While fundamental properties are established, specific experimental values such as melting point and solubility are dependent on purity and experimental conditions and are not widely reported in the literature.[8]
| Property | Value | Source(s) |
| CAS Number | 1298031-93-2 | [9][10][11] |
| Molecular Formula | C₇H₅Cl₂N₃ | [9][11] |
| Molecular Weight | 202.04 g/mol | [11] |
| Appearance | Typically a colorless to pale yellow solid | [8] |
| SMILES | CC1=CN2C(=N1)C(=CC(=N2)Cl)Cl | [11] |
| Purity | Commercially available up to 99% | [8] |
Synthesis and Structural Elucidation
The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved via a condensation-cyclization reaction. The logical and field-proven synthetic route to 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine involves the reaction of a substituted aminopyridazine with an α-haloketone.
Proposed Synthetic Workflow
The synthesis proceeds via the reaction of 4,6-dichloro-3-aminopyridazine with chloroacetone. The initial step is an Sₙ2 reaction where the more nucleophilic amino group of the pyridazine attacks the α-carbon of chloroacetone. This is followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic product. This method is analogous to established procedures for similar derivatives.[12][13]
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology based on standard practices for this chemical class.
-
Reaction Setup: To a solution of 4,6-dichloro-3-aminopyridazine (1.0 eq) in a suitable solvent such as acetonitrile or 1,2-dimethoxyethane (DME), add chloroacetone (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 8-12 hours, monitoring the reaction progress by TLC or LC/MS.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any generated acid, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine as a solid.
Predicted Spectroscopic Profile
While specific experimental spectra for this exact compound are not publicly available, a reliable prediction can be made based on data from analogous structures and fundamental principles.[12][14]
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7-7.9 (s, 1H, H3), δ ~7.1-7.3 (s, 1H, H7), δ ~2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-150 (C-Cl), δ ~140-145 (C-Cl), δ ~135-140 (C-N), δ ~120-125 (C-H), δ ~115-120 (C-H), δ ~15-20 (CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ = 202.0, 204.0 (isotopic pattern for 2 Cl atoms) |
Core Reactivity Analysis
The chemical utility of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is dominated by the reactivity of the two chlorine atoms on the electron-deficient pyridazine ring. These positions are highly activated towards Nucleophilic Aromatic Substitution (SₙAr) .
The electron-withdrawing nature of the pyridazine nitrogens, combined with the inductive effect of the chlorine atoms, renders the C6 and C8 positions electrophilic. This makes them susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its use as a scaffold, allowing for the systematic introduction of diverse functional groups to build libraries of compounds for biological screening.[1][7]
Caption: General mechanism of SₙAr on the scaffold.
Experimental Protocol: Representative SₙAr Reaction (Buchwald-Hartwig Amination)
This protocol describes a common method for installing an amine nucleophile, a critical step in the synthesis of many kinase inhibitors.[7]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the mixture to 100-110°C and stir until the starting material is consumed (monitor by LC/MS). The reaction time can vary from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography to yield the desired aminated product. Note that regioselectivity between the C6 and C8 positions may vary depending on the specific nucleophile and reaction conditions.
Strategic Application in Drug Discovery
The true value of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine lies in its role as a versatile platform for generating structurally diverse molecules with high therapeutic potential. The two chlorine atoms serve as orthogonal synthetic handles that can be sequentially or selectively replaced to explore chemical space efficiently.
For instance, one chlorine can be substituted via an SₙAr reaction, and the remaining chlorine can be functionalized using a different cross-coupling reaction (e.g., Suzuki, Heck), leading to highly decorated and complex final compounds. This strategy is frequently employed in modern drug discovery campaigns.[1]
Caption: Derivatization strategy for drug discovery.
Conclusion
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is more than a simple chemical; it is a strategically designed intermediate for advanced medicinal chemistry. Its primary chemical property of interest is the high reactivity of its chloro-substituents towards nucleophilic aromatic substitution, which allows for its use as a versatile scaffold. A thorough understanding of its synthesis, reactivity, and derivatization potential empowers researchers, scientists, and drug development professionals to efficiently construct novel molecular entities in the quest for next-generation therapeutics.
References
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An In-depth Technical Guide to the Mechanism of Action of Delamanid (OPC-67683): A Novel Anti-Tuberculosis Agent
A Note on Chemical Nomenclature: The compound of interest in the context of a well-defined mechanism of action for treating tuberculosis is Delamanid (formerly OPC-67683), a nitro-dihydro-imidazooxazole derivative. While the initially provided name, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, belongs to the broader class of imidazo[1,2-b]pyridazines which have been explored for various medicinal purposes, Delamanid is the specific, clinically approved drug with a well-elucidated antitubercular mechanism. This guide will focus on the established mechanism of action of Delamanid.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the development of novel therapeutics with unique mechanisms of action. Delamanid (trade name Deltyba), a bicyclic nitroimidazole, represents a critical advancement in the fight against tuberculosis.[1] Approved for the treatment of pulmonary MDR-TB, Delamanid offers a new line of defense against resistant mycobacteria.[1][2] This guide provides a comprehensive overview of the molecular mechanisms underpinning the potent bactericidal activity of Delamanid, intended for researchers, scientists, and drug development professionals.
Core Mechanism: Inhibition of Mycolic Acid Synthesis
Delamanid is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. Its primary mechanism of action is the disruption of the mycobacterial cell wall synthesis, specifically targeting the production of essential mycolic acids.[3][4]
Activation Pathway
The activation of Delamanid is a multi-step process initiated by a deazaflavin (F420)-dependent nitroreductase enzyme, encoded by the ddn (Rv3547) gene in Mtb.[3][5][6] This enzyme reduces the nitro group of Delamanid, leading to the formation of a reactive nitrogen species, nitric oxide (NO), and a des-nitro metabolite.[2][5] It is this reactive intermediate that is believed to be the primary cytotoxic agent.[3]
Caption: Activation cascade of Delamanid within Mycobacterium tuberculosis.
Targeting Mycolic Acid Subclasses
Unlike the frontline anti-TB drug isoniazid, which inhibits all mycolic acid subclasses, Delamanid exhibits a more specific action.[1][7] It potently inhibits the synthesis of methoxy- and keto-mycolic acids, which are crucial components of the outer layer of the mycobacterial cell envelope.[5][8] This targeted inhibition destabilizes the cell wall, leading to bacterial lysis and death.[2] The synthesis of α-mycolic acid is not significantly affected by Delamanid.
Molecular Basis of Resistance
Resistance to Delamanid, though currently uncommon, is primarily associated with mutations in the genes involved in its activation pathway.[5] Mutations in the ddn gene, which encodes the activating nitroreductase, are a key mechanism of resistance.[6] Additionally, mutations in genes responsible for the biosynthesis of the F420 coenzyme, including fgd1, fbiA, fbiB, and fbiC, can also confer resistance by limiting the activation of the prodrug.[5][6]
Experimental Protocols for Elucidating the Mechanism of Action
The following protocols are foundational for investigating the mechanism of action of Delamanid and similar compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of Delamanid that inhibits the visible growth of M. tuberculosis.
Methodology:
-
Strain Preparation: Culture M. tuberculosis H37Rv (or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Drug Dilution: Prepare serial twofold dilutions of Delamanid in 7H9 broth in a 96-well microplate format.
-
Inoculation: Adjust the bacterial culture to a standardized turbidity and inoculate each well of the microplate.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Reading: The MIC is defined as the lowest drug concentration at which no visible bacterial growth is observed.
Data Presentation:
| M. tuberculosis Strain | Delamanid MIC Range (μg/mL)[6] |
| Drug-Susceptible | 0.001 - 0.05 |
| Multidrug-Resistant | 0.001 - 0.05 |
| Extensively Drug-Resistant | 0.001 - 0.05 |
Protocol 2: Mycolic Acid Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of Delamanid on the biosynthesis of mycolic acid subclasses.
Methodology:
-
Radiolabeling: Culture M. tuberculosis in the presence of [1-¹⁴C]acetate, a precursor for fatty acid and mycolic acid synthesis.
-
Drug Exposure: Treat the bacterial cultures with varying concentrations of Delamanid for a defined period.
-
Lipid Extraction: Harvest the bacterial cells and extract the total lipids.
-
Mycolic Acid Methyl Ester (MAME) Preparation: Saponify the extracted lipids and methylate the resulting mycolic acids to form MAMEs.
-
Thin-Layer Chromatography (TLC): Separate the different MAME subclasses (α-, methoxy-, and keto-) by TLC.
-
Autoradiography and Quantification: Expose the TLC plate to an X-ray film or a phosphor screen to visualize the radiolabeled MAMEs. Quantify the radioactivity of each spot to determine the extent of inhibition.
Expected Outcome: A dose-dependent decrease in the incorporation of [1-¹⁴C]acetate into the methoxy- and keto-mycolic acid fractions in Delamanid-treated samples compared to untreated controls.
Caption: Workflow for the mycolic acid synthesis inhibition assay.
Pharmacokinetics and Clinical Implications
Delamanid exhibits a favorable pharmacokinetic profile, with absorption enhanced when taken with food.[3] It has a long half-life of approximately 38 hours, allowing for twice-daily dosing.[3] Importantly, Delamanid has shown efficacy against both replicating and dormant bacilli, as well as intracellular and extracellular bacteria.[5] Clinical trials have demonstrated that the addition of Delamanid to an optimized background regimen significantly improves sputum culture conversion rates in patients with MDR-TB.[5]
Conclusion
Delamanid's unique mechanism of action, involving the targeted inhibition of methoxy- and keto-mycolic acid synthesis following intracellular activation, provides a much-needed therapeutic option for multidrug-resistant tuberculosis. Its potent bactericidal activity and distinct molecular target make it a valuable component of combination therapy, with a low potential for cross-resistance with existing anti-TB drugs. Further research into the imidazo[1,2-b]pyridazine scaffold may yet yield other novel therapeutic agents.[9][10]
References
- Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. (2021-10-07).
- Delamanid: A new armor in combating drug-resistant tuberculosis. (n.d.). PMC - NIH.
- (PDF) Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. (n.d.).
- Delamanid. (n.d.). Wikipedia.
- Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. (n.d.). OUCI.
- Understanding Delamanid (OPC-67683): A Novel Agent for Multidrug-Resistant Tuberculosis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The role of delamanid in the treatment of drug-resistant tuberculosis. (n.d.). PMC.
- OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice. (2006-11-28).
- MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration. (2016-05-23). Antimicrobial Agents and Chemotherapy - ASM Journals.
- (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018-10-21).
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021-12-15). Europe PMC.
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spectroscopic data for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
An In-depth Technical Guide to the Spectroscopic Characterization of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
This guide provides a comprehensive technical framework for the spectroscopic analysis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine , a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in numerous pharmacologically active agents, known for activities including kinase inhibition and antiplasmodial properties.[1] A thorough understanding of the spectroscopic properties of its derivatives is therefore critical for unambiguous structural confirmation, quality control, and advancing drug discovery programs.
This document moves beyond a simple data sheet to offer a predictive and methodological guide. Given the limited availability of published experimental spectra for this specific molecule (CAS: 1298031-93-2, Formula: C₇H₅Cl₂N₃), we will leverage data from analogous structures and first principles to predict the expected spectroscopic signatures.[2][3] We will detail the causality behind these predictions and provide robust, self-validating experimental protocols for researchers who have synthesized this compound and require its full characterization.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine possesses a planar, fused bicyclic aromatic system containing three nitrogen atoms, substituted with a methyl group at the C2 position and chlorine atoms at the C6 and C8 positions.
Figure 2: A self-validating workflow for unambiguous NMR-based structure elucidation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula of a compound. For halogenated molecules, it provides a particularly distinctive signature.
Expertise: Predicted Mass Spectrum
The key to confirming the identity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine via MS lies in two pieces of evidence: the accurate mass of the molecular ion and its isotopic distribution.
-
Accurate Mass: The monoisotopic mass of the neutral molecule (C₇H₅³⁵Cl₂N₃) is 200.9888. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected protonated molecule [M+H]⁺ would have an m/z of 201.9961 . An experimentally determined mass within 5 ppm of this value provides strong evidence for the elemental formula.
-
Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M Peak: Contains two ³⁵Cl atoms.
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: Contains two ³⁷Cl atoms. The theoretical intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1) . Observing this pattern is an unequivocal confirmation of the presence of two chlorine atoms.
-
Trustworthiness: Protocol for LC-MS Analysis
This protocol ensures the generation of high-quality, verifiable mass data.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.
-
LC Method: A simple isocratic or gradient elution using a C18 column with a mobile phase of water and acetonitrile (both containing 0.1% formic acid to promote protonation) is typically sufficient to introduce the sample.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve a mass accuracy of <5 ppm.
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the accurate m/z of the molecular ion and compare it to the theoretical value (201.9961).
-
Analyze the isotopic cluster and compare the peak intensity ratios to the theoretical 100:65:10 pattern.
-
Vibrational and Electronic Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the types of chemical bonds present. For this compound, key expected absorption bands include:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
1620-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic rings. [4] * 850-750 cm⁻¹: C-Cl stretching vibrations.
-
-
UV-Vis Spectroscopy: The conjugated π-system of the imidazo[1,2-b]pyridazine core will give rise to strong UV absorption. One would expect to see π→π* transitions, likely resulting in a λₘₐₓ in the range of 280-350 nm. The exact position can be influenced by solvent polarity and the electronic effects of the chloro-substituents. [5]
Summary of Predicted Spectroscopic Data
The table below consolidates the predicted data for the comprehensive characterization of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
| Technique | Parameter | Predicted Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.7-8.0 ppm (d, 1H), ~7.0-7.3 ppm (d, 1H), ~2.5 ppm (s, 3H) |
| ¹³C NMR | Chemical Shift (δ) | 7 signals total: 5 quaternary (δ 120-150), 2 methine (δ 110-130), 1 methyl (δ 15-25) |
| HRMS (ESI+) | [M+H]⁺ m/z | Theoretical: 201.9961. Experimental should be within 5 ppm. |
| Isotopic Pattern | M:M+2:M+4 peak intensity ratio of approximately 100:65:10. | |
| IR | Key Bands (cm⁻¹) | ~3100 (Ar C-H), ~2950 (Aliph. C-H), ~1620-1450 (C=C, C=N), ~850 (C-Cl) |
| UV-Vis | λₘₐₓ | ~280-350 nm |
Conclusion
The structural confirmation of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D experiments, provide the definitive connectivity map, high-resolution mass spectrometry offers an unambiguous confirmation of the elemental formula through its unique combination of accurate mass and a distinct chlorine isotopic signature. This guide provides the predictive data and robust experimental frameworks necessary for researchers and drug development professionals to confidently characterize this and related heterocyclic compounds, ensuring the scientific integrity and progress of their work.
References
- BLDpharm. (n.d.). 1298031-93-2|6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
- ChemicalBook. (n.d.). 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis.
- TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
- American Elements. (n.d.). 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
- Biosynth. (n.d.). 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
- National Institutes of Health. (n.d.). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles.
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
- ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study.
- PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
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The Biological Potential of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib. This technical guide provides an in-depth analysis of the potential biological activities of a specific, yet underexplored, derivative: 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine . While direct experimental data for this compound is not publicly available, this document synthesizes the extensive structure-activity relationship (SAR) data for the broader imidazo[1,2-b]pyridazine class to project its therapeutic potential. We will explore a plausible synthetic route, hypothesize its activity as a kinase inhibitor, an antiviral agent, and an anti-inflammatory compound, and provide detailed, adaptable experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising compound.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Versatile Pharmacophore
Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmaceuticals. Among these, the imidazo[1,2-b]pyridazine system has emerged as a particularly fruitful scaffold for the development of novel therapeutics. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind with high affinity and selectivity to a range of biological targets.
The therapeutic relevance of this scaffold is highlighted by the clinical success of Ponatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Beyond oncology, imidazo[1,2-b]pyridazine derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects.[2][3] This documented versatility underscores the potential of unexplored derivatives such as 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
This guide will now delve into the specifics of this compound, starting with a proposed synthetic pathway.
Synthesis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a substituted 3-aminopyridazine with an α-haloketone. Based on this established methodology, a plausible synthetic route for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is proposed below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine via cyclocondensation.
Materials:
-
3-Amino-4,6-dichloropyridazine (starting material)
-
Chloroacetone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-amino-4,6-dichloropyridazine in anhydrous ethanol.
-
Addition of Reagents: Add 1.1 equivalents of chloroacetone to the solution, followed by 1.5 equivalents of sodium bicarbonate.
-
Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Hypothesized Biological Activities and Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the substitution pattern on the bicyclic core. The presence of chloro groups at positions 6 and 8, and a methyl group at position 2 in the target compound are expected to significantly influence its pharmacological profile.
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyridazine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
SAR Insights from Literature:
-
Position 2: Small alkyl groups, such as a methyl group, are often well-tolerated and can contribute to hydrophobic interactions within the ATP-binding pocket.[4]
-
Position 6: Substitution at the 6-position is critical for potency and selectivity. Halogen atoms, particularly chlorine, can enhance inhibitory activity against certain kinases.[1]
-
Position 8: The impact of substitution at the 8-position is less consistently reported but can influence selectivity and pharmacokinetic properties. Dichloro substitution at positions 6 and 8 has been explored, though less commonly than mono-substitution.
Hypothesized Activity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine:
Based on the available SAR, it is plausible that 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine could exhibit inhibitory activity against a range of kinases. The 2-methyl group is unlikely to cause steric hindrance and may enhance binding affinity. The dichloro substitution pattern at positions 6 and 8 could confer a unique selectivity profile. It is hypothesized that this compound may show activity against kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), or members of the PIM kinase family.
Sources
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- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
in vitro evaluation of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine derivatives
An In-Depth Technical Guide to the In Vitro Evaluation of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine Derivatives
Authored by a Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The commercial success of the multi-kinase inhibitor Ponatinib, which features this core structure, has further intensified research into novel analogs for various therapeutic applications.[2][3]
The 6,8-dichloro-2-methyl substitution pattern on the imidazo[1,2-b]pyridazine ring offers a unique starting point for synthetic elaboration. The chlorine atoms at positions 6 and 8 serve as reactive handles for nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries.[4] This guide provides a comprehensive framework for the initial, yet critical, in vitro evaluation of these derivatives. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the causality that links experimental design to meaningful, actionable data in the drug discovery pipeline.
Chapter 1: The Foundational Pillar - Assessing Cytotoxicity
The initial gateway for evaluating any novel compound with therapeutic intent is to determine its effect on cell viability and proliferation. This primary screen is crucial for establishing a therapeutic window and identifying compounds with selective anticancer potential.
The Rationale for Cytotoxicity Profiling
Evaluating the cytotoxic potential of new chemical entities is a critical first step in the discovery of anticancer agents.[5][6] These assays determine the concentration-dependent effects of a test compound on the viability and growth of cancer cells.[5] The primary output, the half-maximal inhibitory concentration (IC₅₀), is a key metric for potency and allows for direct comparison between derivatives and standard-of-care drugs.[5][6] By screening against a panel of cancer cell lines and a non-cancerous control line, we can also derive a selectivity index (SI), offering an early glimpse into the compound's potential for targeted therapy versus systemic toxicity.[7][8]
Experimental Workflow: Cytotoxicity Assessment
A generalized workflow for cytotoxicity testing is a systematic process from cell culture preparation to data analysis. This ensures reproducibility and consistency across screening campaigns.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8] Viable cells contain mitochondrial reductases that convert the yellow, water-soluble MTT into a purple, insoluble formazan, the amount of which is directly proportional to the number of living cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine derivative in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[5] Include wells for "untreated control" (medium with DMSO) and "blank" (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100. Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value.[6]
Data Presentation: Comparative Cytotoxicity
Summarizing IC₅₀ values in a table allows for a clear and concise comparison of the potency and selectivity of different derivatives.
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | H460 (Lung Cancer) IC₅₀ (µM) | HEK293 (Normal Kidney) IC₅₀ (µM) |
| Derivative 1 | 5.2 | 8.1 | 4.7 | > 50 |
| Derivative 2 | 0.9 | 1.5 | 0.8 | 25.6 |
| Derivative 3 | 12.4 | 15.3 | 11.8 | > 50 |
| Ponatinib | 0.05 | 0.12 | 0.04 | 5.8 |
Note: Data are hypothetical and for illustrative purposes. Compounds A17 and A18, which are imidazo[1,2-b]pyridazine derivatives, have shown mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively.[9]
Chapter 2: Target Identification and Mechanistic Validation
Many imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes. Validating the inhibition of specific kinases is a crucial step in understanding the compound's mechanism of action.
Rationale for Kinase Inhibition Assays
Protein kinases are a primary focus for drug discovery, particularly in oncology.[10] Dysregulation of kinase signaling pathways, such as the PI3K/AKT/mTOR pathway, is a hallmark of many cancers.[9] In vitro kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a specific kinase, allowing for the determination of potency (IC₅₀) and selectivity.[10] This is essential for lead optimization and for building a compelling structure-activity relationship (SAR).[9]
Key Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-b]pyridazine derivatives have been developed as mTOR inhibitors.[9]
Caption: The PI3K/AKT/mTOR signaling pathway, a key cancer target.
Protocol: In Vitro TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for quantifying kinase activity in a high-throughput format.[10]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When this complex binds to streptavidin-conjugated XL665, FRET occurs between the terbium (donor) and XL665 (acceptor), generating a signal proportional to kinase activity.[10] Inhibition is measured as a decrease in this signal.[10]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, the biotinylated peptide substrate, the target kinase (e.g., recombinant mTOR), and the test compound dilutions.
-
Kinase Reaction: In a 384-well plate, add:
-
2 µL of the test compound at various concentrations.
-
4 µL of the kinase/peptide substrate mixture.
-
Start the reaction by adding 4 µL of ATP solution.[11]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction by adding 5 µL of the detection mixture containing the terbium-labeled antibody and streptavidin-XL665.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind.
-
Signal Reading: Read the plate on a TR-FRET compatible microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for terbium and 665 nm for XL665).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Chapter 3: Broadening the Scope - Anti-inflammatory and Antimicrobial Evaluation
Beyond oncology, the imidazo[1,2-b]pyridazine scaffold has shown significant promise as an anti-inflammatory and antimicrobial agent.[1][12] Initial in vitro screens are essential to identify lead compounds in these therapeutic areas.
Anti-inflammatory Assays
Chronic inflammation is linked to numerous diseases. Key inflammatory mediators include cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
COX-2 Inhibition Assay: The ability of compounds to inhibit COX-2 can be measured using commercially available kits. These assays typically quantify the production of prostaglandin E2 (PGE₂) from arachidonic acid by the COX-2 enzyme.[13]
-
Nitric Oxide (NO) Inhibition Assay: In this cell-based assay, macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce iNOS and produce NO. The amount of NO released into the culture medium is measured using the Griess reagent. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.[14]
Antimicrobial Assays
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Add the bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[15] Some assays use a viability indicator like resazurin to aid in visualization.[15]
Antifungal Activity: For phytopathogenic fungi, the mycelium growth rate method is commonly employed.[16] Compounds are incorporated into a solid growth medium (e.g., potato dextrose agar), which is then inoculated with the fungus. The inhibition of fungal growth is measured by comparing the diameter of the fungal colony in the treated plates to that in control plates after a set incubation period.[16]
Conclusion: From In Vitro Data to Preclinical Candidate
The in vitro evaluation strategies outlined in this guide provide a robust and logical framework for characterizing novel 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine derivatives. The data generated from these assays—cytotoxicity, target engagement, and antimicrobial activity—are fundamental for establishing structure-activity relationships, guiding medicinal chemistry efforts, and selecting promising candidates for further preclinical development. A multi-tiered approach that combines these cellular and biochemical assays is essential for reducing false negatives and increasing confidence in the therapeutic potential of lead compounds.[17]
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The Crystalline Architecture of Imidazo[1,2-b]pyridazines: A Technical Guide for Researchers
An In-depth Exploration of the Solid-State Structures of a Medicinally Privileged Scaffold
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets.[1] This versatile heterocyclic system is the backbone of numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties.[1] The remarkable success of the multi-kinase inhibitor Ponatinib, which features this core, has further fueled interest in the therapeutic potential of this compound class. A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, enabling the optimization of target binding, pharmacokinetic profiles, and overall efficacy. This technical guide provides a comprehensive overview of the crystal structure of imidazo[1,2-b]pyridazine compounds, intended for researchers, scientists, and professionals in the field of drug development.
Deciphering the Solid State: A Guide to Crystal Structure Analysis
The precise arrangement of atoms and molecules in the solid state, known as the crystal structure, is determined through single-crystal X-ray diffraction. This powerful analytical technique provides a wealth of information about the molecular geometry, conformational preferences, and intermolecular interactions that govern the macroscopic properties of a compound.
The Molecular Conformation of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine ring system itself is an essentially planar bicyclic structure. The degree of planarity can be influenced by the nature and position of its substituents. For instance, in 3-p-Tolylimidazo[1,2-b]pyridazine, the fused pyridazine and imidazole rings are nearly coplanar, with a dihedral angle of just 1.54(10)°. The attached p-tolyl substituent, however, is twisted out of this plane, exhibiting a dihedral angle of 26.96(7)° with the imidazole ring. This deviation from co-planarity is a common feature, driven by the steric demands of the substituents.
A crucial aspect influencing the conformation of substituted imidazo[1,2-b]pyridazines is the potential for intramolecular hydrogen bonding . These interactions can enforce a rigid conformation, which can be highly advantageous for potent and selective binding to a biological target. For example, in the design of dual c-Met and VEGFR2 kinase inhibitors, the introduction of pyrazolone and pyridone derivatives capable of forming intramolecular hydrogen bonds led to a significant increase in inhibitory potency.
Key Geometric Parameters: A Comparative Analysis
The bond lengths, bond angles, and torsion angles within the imidazo[1,2-b]pyridazine scaffold provide a quantitative description of its molecular geometry. The following table summarizes typical values for key geometric parameters, compiled from a selection of published crystal structures. These values can serve as a useful reference for computational modeling and structural analysis.
| Parameter | Bond/Angle | Typical Value Range | Notes |
| Bond Lengths (Å) | N1-C2 | 1.32 - 1.35 | |
| C2-N3 | 1.35 - 1.38 | ||
| N3-C3a | 1.38 - 1.41 | ||
| C3a-N4 | 1.30 - 1.33 | Bridgehead bond | |
| N4-C5 | 1.33 - 1.36 | ||
| C5-C6 | 1.38 - 1.42 | ||
| C6-C7 | 1.36 - 1.39 | ||
| C7-C8 | 1.39 - 1.43 | ||
| C8-N1 | 1.37 - 1.40 | ||
| C3a-C8a | 1.40 - 1.44 | Bridgehead bond | |
| Bond Angles (°) | C8-N1-C2 | 106 - 109 | |
| N1-C2-N3 | 110 - 113 | ||
| C2-N3-C3a | 105 - 108 | ||
| N3-C3a-N4 | 128 - 131 | ||
| C3a-N4-C5 | 116 - 119 | ||
| N4-C5-C6 | 122 - 125 | ||
| C5-C6-C7 | 118 - 121 | ||
| C6-C7-C8 | 119 - 122 | ||
| C7-C8-N1 | 120 - 123 | ||
| Torsion Angles (°) | N4-C3a-C8a-C8 | ~0 | Indicative of planarity |
| C5-N4-C3a-N3 | ~0 | Indicative of planarity |
Note: These values are approximate and can vary depending on the substitution pattern and the crystalline environment.
The Supramolecular Architecture: Understanding Crystal Packing
The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the stability and physical properties of the crystalline solid. In the case of imidazo[1,2-b]pyridazine derivatives, several key interactions are commonly observed.
Hydrogen Bonding
Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the absence of strong hydrogen bond donors (like -OH or -NH2), weaker C-H···N and C-H···O interactions often play a significant role in the crystal packing of imidazo[1,2-b]pyridazines. For example, the crystal structure of 3-p-Tolylimidazo[1,2-b]pyridazine is stabilized by weak C—H⋯N interactions.
π-π Stacking Interactions
The planar aromatic nature of the imidazo[1,2-b]pyridazine core makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent molecules, are a major driving force in the crystal packing of many aromatic compounds. The geometry of these interactions can vary, from perfectly face-to-face arrangements to offset or edge-to-face configurations.
Halogen Bonding
When halogen substituents are present, halogen bonding can be a significant contributor to the crystal packing. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule.
Caption: Key intermolecular interactions in imidazo[1,2-b]pyridazine crystals.
Experimental Protocols: From Synthesis to Structure Determination
The successful determination of a crystal structure begins with the synthesis of the compound and culminates in the analysis of X-ray diffraction data. This section provides a generalized, step-by-step methodology for this process.
Synthesis and Purification
Imidazo[1,2-b]pyridazine derivatives are typically synthesized through the condensation of a 3-amino-6-halopyridazine with an α-haloketone. The choice of starting materials and reaction conditions can be tailored to introduce a wide variety of substituents at different positions of the heterocyclic core. Following the synthesis, rigorous purification of the compound is essential. This is typically achieved through techniques such as column chromatography or recrystallization to obtain a homogenous sample, which is a prerequisite for growing high-quality single crystals.
Crystallization Methodologies
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening of various conditions. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses out, while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents as they slowly mix.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern produced by the crystal is recorded on a detector. The positions and intensities of the diffraction spots are then used to determine the unit cell parameters and the arrangement of atoms within the unit cell. The raw diffraction data is processed, and the crystal structure is solved and refined using specialized software packages. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Caption: Experimental workflow for crystal structure determination.
Conclusion
The crystal structure of imidazo[1,2-b]pyridazine compounds provides invaluable insights into their molecular and supramolecular properties. A detailed understanding of their three-dimensional architecture, conformational preferences, and the nuances of their intermolecular interactions is a critical component of modern, structure-based drug design. This technical guide has provided a foundational overview of the key structural features of this important class of molecules, along with the experimental methodologies used to elucidate them. By leveraging this knowledge, researchers can more effectively design and synthesize novel imidazo[1,2-b]pyridazine derivatives with enhanced therapeutic potential.
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Tomoyasu Hirose, et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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The Pharmacokinetic Profile of Imidazo[1,2-b]pyridazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors with applications in oncology and autoimmune diseases.[1][2] The clinical success of molecules such as ponatinib has spurred significant interest in this heterocyclic system.[1] However, the therapeutic efficacy and safety of any drug candidate are critically dependent on its pharmacokinetic profile. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) properties of imidazo[1,2-b]pyridazine derivatives, offering field-proven insights and detailed methodologies for their evaluation.
Section 1: Navigating the Absorption Landscape
The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract. For imidazo[1,2-b]pyridazine derivatives, achieving adequate oral bioavailability is a key challenge that hinges on a delicate balance of physicochemical properties, primarily solubility and permeability.[3]
The Interplay of Solubility and Permeability
Many imidazo[1,2-b]pyridazine derivatives, owing to their often lipophilic and crystalline nature, can exhibit poor aqueous solubility, which in turn limits their dissolution rate in GI fluids—a prerequisite for absorption.[3] Concurrently, their ability to permeate across the intestinal epithelium is a critical determinant of their systemic uptake.
A crucial insight in optimizing the absorption of these derivatives lies in strategic structural modifications. For instance, the introduction of polar groups or functionalities capable of forming intramolecular hydrogen bonds can significantly enhance permeability.[3][4] In one notable example, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety in a series of Tyk2 JH2 inhibitors led to a dramatic improvement in Caco-2 permeability. This enhancement was attributed to the formation of intramolecular hydrogen bonds, which effectively shield polar functionalities and reduce the molecule's polarity.[4]
Experimental Workflow: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a cornerstone in vitro model for predicting human intestinal absorption. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cultures for 21-25 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer with well-defined tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a pre-defined threshold (e.g., >250 Ω·cm²) before initiating the transport experiment.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Apical to Basolateral (A-B) Transport: Add the test compound (typically at a concentration of 1-10 µM) in transport buffer to the apical (donor) compartment. Place fresh transport buffer in the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in the collected samples using a sensitive analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is indicative of active efflux.
-
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for determining intestinal permeability using the Caco-2 cell model.
Section 2: Unraveling the Metabolic Fate
Metabolism, primarily in the liver, is a critical process that transforms drug molecules into more water-soluble forms for excretion. The metabolic stability of imidazo[1,2-b]pyridazine derivatives is a key determinant of their in vivo half-life and overall exposure.
Key Metabolic Pathways and Influencing Factors
For imidazo[1,2-b]pyridazine derivatives, metabolism is often mediated by cytochrome P450 (CYP) enzymes.[4] A case study of the multi-kinase inhibitor ponatinib reveals that the primary routes of metabolism include hydroxylation, N-demethylation, and amide bond hydrolysis, with CYP3A4 being the major contributing enzyme, and minor roles for CYP2C8 and CYP2D6.[3][5]
Medicinal chemistry efforts have demonstrated that metabolic liabilities can be effectively addressed through structural modifications. Decreasing the lipophilicity (cLogP) of a compound is a well-established strategy to improve metabolic stability.[4] For instance, in a series of Tyk2 JH2 inhibitors, replacing a lipophilic anilino group with a more polar 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety significantly enhanced stability in human, rat, and mouse liver microsomes.[4] Further optimization by introducing different substituents on the pyridone ring led to derivatives with excellent metabolic stability.[4]
Experimental Workflow: Liver Microsomal Stability Assay
The liver microsomal stability assay is a high-throughput in vitro tool used to assess the intrinsic clearance of a compound by phase I metabolic enzymes, particularly CYPs.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (and/or microsomes from other species of interest) on ice.
-
Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-incubate the liver microsomes, the test compound, and phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the zero-minute time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Diagram: Liver Microsomal Stability Assay Workflow
Caption: Workflow for a typical oral pharmacokinetic study in rodents.
Section 5: Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding and early evaluation of the pharmacokinetic properties of derivatives based on this core are paramount for successful drug development. This guide has outlined the key ADME characteristics of this compound class and provided detailed experimental workflows for their assessment. By integrating these principles and methodologies into their research and development programs, scientists can more effectively navigate the challenges of drug discovery and advance promising imidazo[1,2-b]pyridazine-based candidates towards the clinic. Future work in this area should continue to explore the structure-ADME relationships to build predictive models that can further streamline the optimization process.
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The imidazo[1,2-b]pyridazine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to engage in a multitude of interactions with biological targets have cemented its importance in the development of novel therapeutics. This guide provides a comprehensive technical overview of substituted imidazo[1,2-b]pyridazines, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology. The journey of this scaffold from a chemical curiosity to the core of an FDA-approved drug, ponatinib, underscores its significant potential in addressing unmet medical needs.[3]
The unique arrangement of nitrogen atoms in the imidazo[1,2-b]pyridazine ring system endows it with distinct physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles.[4] This has led to its exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] This document aims to serve as a detailed resource for researchers, providing both foundational knowledge and field-proven insights to guide the design and development of next-generation imidazo[1,2-b]pyridazine-based therapeutics.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the imidazo[1,2-b]pyridazine scaffold and its subsequent functionalization are critical steps in the drug discovery process. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.
Core Synthesis: The Fundamental Cyclization
The most common and established method for constructing the imidazo[1,2-b]pyridazine ring system involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[5] This reaction proceeds under mild basic conditions, with the introduction of a halogen on the pyridazine ring being crucial for a successful and high-yield synthesis. The halogen directs the alkylation by the α-haloketone to the desired ring nitrogen, preventing the formation of unwanted isomers.[5]
Experimental Protocol: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromoacetophenone (1.1 eq).
-
Add a mild base, such as sodium bicarbonate (2.0 eq), to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Functionalization and Diversification
The strategic functionalization of the imidazo[1,2-b]pyridazine core is paramount for optimizing its biological activity and pharmacokinetic properties. The presence of a halogen, typically at the 6-position, provides a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[6] These methods allow for the introduction of a wide range of substituents, enabling extensive exploration of the chemical space around the core scaffold.
Furthermore, direct C-H activation has emerged as a powerful tool for the late-stage functionalization of the imidazo[1,2-b]pyridazine ring, offering a more atom-economical approach to generating diverse analogs.[7]
Caption: General synthetic workflow for substituted imidazo[1,2-b]pyridazines.
Therapeutic Applications: A Scaffold of Broad Significance
The versatility of the imidazo[1,2-b]pyridazine scaffold is reflected in its wide range of biological activities.[1][2] While its impact has been most profound in oncology, significant research has also been conducted in other therapeutic areas.
Kinase Inhibitors in Oncology
The inhibition of protein kinases has become a cornerstone of modern cancer therapy. The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The imidazo[1,2-b]pyridazine series has been identified as a potent and selective class of CDK inhibitors.[8] Modifications of the scaffold have led to compounds with significant activity against CDK2, a key regulator of the cell cycle.[8][9]
-
Mps1 (TTK) Kinase Inhibitors: Monopolar spindle 1 (Mps1) is a critical component of the spindle assembly checkpoint and a promising target in oncology.[10] Property-based optimization of an initial hit led to the discovery of an imidazo[1,2-b]pyridazine-based inhibitor with extremely potent cellular activity and oral bioavailability.[10][11] This compound demonstrated remarkable antiproliferative activity against a variety of cancer cell lines.[10][11]
-
PIM Kinase Inhibitors: PIM kinases are a family of serine/threonine kinases that are overexpressed in several human cancers. Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, with a unique binding mode that contributes to their selectivity.[12]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[13] Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been developed as potent GSK-3β inhibitors, showing significant reduction of phosphorylated tau in preclinical models.[13][14]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[15] A highly potent and selective irreversible BTK inhibitor based on the imidazo[1,2-b]pyridazine scaffold has been discovered and advanced into clinical trials.[15]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: Acquired resistance to ALK tyrosine kinase inhibitors is a major clinical challenge in the treatment of non-small cell lung cancer.[16] Novel macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed to overcome resistance, showing potent activity against wild-type and mutant ALK.[16]
-
IKKβ Inhibitors: IκB kinase β (IKKβ) is a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[17] Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has led to the development of potent and selective IKKβ inhibitors.[17]
Caption: Imidazo[1,2-b]pyridazines as inhibitors of various kinases for anticancer therapy.
Anti-Infective Agents
The imidazo[1,2-b]pyridazine scaffold has also demonstrated significant potential in the development of agents to combat infectious diseases.
-
Antiviral Activity: A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been discovered.[18] Certain analogs exhibit potent and broad-spectrum activity against a panel of human rhinoviruses and enteroviruses.[18]
-
Antitubercular Activity: With the rise of drug-resistant tuberculosis, there is an urgent need for new therapeutics.[19] Imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide linker have been synthesized and shown to possess potent in vitro activity against Mycobacterium tuberculosis.[19] Other studies have explored derivatives containing piperazine and morpholine moieties, which also exhibited significant antimycobacterial activity.[20]
-
Antiparasitic Activity: The imidazo[1,2-b]pyridazine core has been investigated for its potential against various parasites, including those responsible for malaria.[9]
Other Therapeutic Areas
-
Ligands for β-Amyloid Plaques: In the context of Alzheimer's disease, a series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques.[5] Certain compounds have shown high binding affinity, suggesting their potential as imaging agents for the diagnosis of Alzheimer's disease.[5]
-
Anti-inflammatory Agents: The role of imidazo[1,2-b]pyridazines in modulating inflammatory pathways has been explored, with some derivatives showing promise as anti-inflammatory agents.[21]
Structure-Activity Relationship (SAR) Studies: A Key to Optimization
Systematic SAR studies are crucial for the optimization of imidazo[1,2-b]pyridazine-based compounds. These studies involve the synthesis of a series of analogs with variations at different positions of the scaffold and the evaluation of their biological activity.
Key Positions for Modification:
-
2-Position: Substitution at the 2-position, often with an aryl or heteroaryl group, is a common strategy to enhance potency and modulate selectivity. The nature of this substituent can significantly impact the binding of the molecule to its target.
-
3-Position: Modifications at the 3-position can influence the pharmacokinetic properties of the compounds and can also be used to introduce specific interactions with the target protein.[17]
-
6-Position: The 6-position is a key site for diversification, often through cross-coupling reactions. Substituents at this position can be tailored to improve potency, selectivity, and physicochemical properties such as solubility and metabolic stability.[10][11]
General SAR Trends:
The specific SAR for each biological target varies, but some general trends have been observed. For instance, in many kinase inhibitors, a specific substitution pattern is required to achieve the desired interactions with the ATP-binding pocket of the enzyme. The electronic and steric properties of the substituents play a critical role in determining the overall activity of the compound.
| Compound Class | Target | Key Substituent Positions | General SAR Observations | Reference |
| Kinase Inhibitors | CDK2 | 2, 3, 6 | Lipophilicity and substitution pattern at the 6-position are critical for activity and selectivity. | [8] |
| Kinase Inhibitors | Mps1 | 6 | Aryl substitution at the 6-position improves cellular activity. | [10][11] |
| Kinase Inhibitors | PIM1 | 2, 3, 6 | The binding mode is unusual and does not involve typical hinge-binding interactions. | [12] |
| Anti-tubercular Agents | M. tuberculosis | 3, 6 | Amide derivatives generally show better activity than sulfonamide derivatives. | [20] |
| β-Amyloid Ligands | Aβ plaques | 2, 6 | A 2-(4'-dimethylaminophenyl) group and a 6-(methylthio) group enhance binding affinity. | [5] |
Conclusion and Future Perspectives
The substituted imidazo[1,2-b]pyridazine scaffold has firmly established itself as a versatile and valuable core in drug discovery. Its broad spectrum of biological activities, coupled with its synthetic accessibility, makes it an attractive starting point for the development of novel therapeutics. The success of ponatinib has paved the way for further exploration of this privileged structure, with numerous compounds currently in various stages of preclinical and clinical development.
Future research in this area will likely focus on:
-
Development of highly selective inhibitors: As our understanding of disease biology grows, the need for highly selective drugs that target specific pathways with minimal off-target effects will become even more critical.
-
Exploration of novel therapeutic areas: While oncology has been the primary focus, the potential of imidazo[1,2-b]pyridazines in other areas, such as neurodegenerative and infectious diseases, warrants further investigation.
-
Application of new synthetic methodologies: The continued development of efficient and sustainable synthetic methods will be essential for the rapid generation of diverse compound libraries for high-throughput screening.
References
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Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917-6924. [Link]
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Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Beteck, R. M., et al. (2020). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
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Al-aboudi, A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]
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Antony, M., & Mathew, B. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(1), 35-56. [Link]
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Al-Zoubi, R. M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
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Korenev, G., et al. (2025). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. [Link]
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Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]
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Al-aboudi, A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]
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Ishida, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5179-5183. [Link]
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Turgut, Z. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]
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Barreca, M. L., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(11), 2207-2233. [Link]
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Hamdouchi, C., et al. (2003). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 46(20), 4333-4341. [Link]
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Turgut, Z. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. DergiPark. [Link]
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Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (n.d.). Synthonix. [Link]
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Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]
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Kovacic, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(16), 4944. [Link]
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Berteina-Raboin, S., et al. (2021). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
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Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]
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Ebenezer, O., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(10), 1389. [Link]
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Methodological & Application
Application Notes and Protocols for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a nitrogen-containing fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to purines allows it to serve as a versatile framework for designing inhibitors that target the ATP-binding pocket of protein kinases.[1][2] This scaffold is the foundation for several clinically and pre-clinically significant molecules, most notably the FDA-approved multi-targeted tyrosine kinase inhibitor, Ponatinib, used in the treatment of chronic myeloid leukemia (CML).[1] Research into derivatives of this scaffold has revealed potent inhibitory activity against a range of kinases critical to cancer cell proliferation and survival, including Monopolar spindle 1 (Mps1/TTK)[3], Cyclin-Dependent Kinases 12/13 (CDK12/13)[4], and Transforming growth factor-β activated kinase (TAK1).[5]
The specific compound, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, is a derivative of this class. While detailed public data on this exact molecule is limited, its structure is consistent with that of a kinase inhibitor. The dichloro substitutions at positions 6 and 8, along with the methyl group at position 2, are modifications designed to modulate potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers to characterize the cellular activity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine or similar novel derivatives. The protocols outlined below are designed as a self-validating system, beginning with foundational preparation and solubility testing, moving to broad anti-proliferative screening, and culminating in specific target validation and mechanism-of-action studies.
Part 1: Compound Handling and Preparation
Material Information
Before commencing any experimental work, it is critical to understand the physicochemical properties of the compound.
| Property | Value / Observation | Source / Notes |
| Chemical Name | 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine | IUPAC Nomenclature |
| CAS Number | 1298031-93-2 | Chemical Abstracts Service |
| Molecular Formula | C₈H₅Cl₂N₃ | - |
| Appearance | Typically a colorless to pale yellow solid | General observation for this class of compounds.[6] |
| Solubility | Expected to be soluble in organic solvents like DMSO. | Aqueous solubility is likely low and must be determined empirically. |
Protocol for Stock Solution Preparation and Storage
The causality behind this protocol is to ensure the compound is fully solubilized and remains stable, preventing precipitation or degradation which would lead to inaccurate experimental concentrations.
Materials:
-
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance and sterile weighing tools
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh a precise amount of the compound (e.g., 5 mg) into the tube. Record the exact weight.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 10 mM or 20 mM). For 5 mg of a compound with a molecular weight of 214.06 g/mol , adding 2.336 mL of DMSO yields a 10 mM stock.
-
Mixing: Vortex the solution vigorously for 2-5 minutes. Gently warm the tube to 37°C if necessary to aid dissolution. Visually inspect for any undissolved particulate matter against a light source.
-
Sterilization: While the high concentration of DMSO is generally sterile, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability.
Trustworthiness Check: A properly prepared stock solution should be clear and free of precipitates. Before each use, thaw an aliquot and visually inspect it. If crystals are present, warm gently to 37°C to redissolve.
Part 2: Cellular Assays for Functional Characterization
The logical flow of experimentation is to first determine if the compound has a general effect on cell viability and then to investigate the specific molecular mechanism behind that effect.
Caption: A logical workflow for characterizing a novel small molecule inhibitor.
Protocol: Cell Viability and Anti-Proliferation Assay (MTS Assay)
This assay is foundational for determining the concentration range at which the compound affects cell viability or proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, providing a quantitative measure of cell health.
Materials:
-
Selected cancer cell line (e.g., A549 lung carcinoma, known to be sensitive to Mps1 inhibitors).[1]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Sterile 96-well flat-bottom cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Multi-channel pipette.
-
Microplate reader (490 nm absorbance).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Dilution: Prepare a serial dilution series of the compound in complete growth medium from your high-concentration DMSO stock. A common starting range is 100 µM to 1 nM. Crucially, ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions (or vehicle control). Include "medium only" wells for background subtraction.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism (e.g., 48-72 hours for proliferation assays).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC₅₀ value (the concentration that inhibits 50% of the response).
-
Protocol: Target Engagement via Western Blot
Assuming 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine targets a kinase, a Western blot is the gold-standard method to verify that it inhibits the phosphorylation of a known downstream substrate. Based on the literature for this scaffold, a plausible target is Mps1 (TTK), which phosphorylates KNL1.
Caption: Hypothesized inhibition of the Mps1 kinase signaling pathway.
Materials:
-
6-well or 10 cm cell culture plates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-KNL1, anti-total-KNL1, anti-Mps1, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates) and grow to 70-80% confluency. Treat cells with the compound at concentrations bracketing the IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a shorter, mechanistically-relevant time (e.g., 6-24 hours). Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Denature by boiling at 95-100°C for 5 minutes.
-
Electrophoresis & Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with the primary antibody (e.g., anti-phospho-KNL1) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping & Re-probing: To confirm the effect is on phosphorylation and not total protein levels, the membrane can be stripped and re-probed for total KNL1 and a loading control like GAPDH.
Authoritative Grounding: The choice of antibodies and their working concentrations should always be guided by the manufacturer's datasheets and validated in-house. Standard protocols for Western blotting are widely published and serve as a reliable foundation (e.g., as described by Abcam or Cell Signaling Technology).
Conclusion and Future Directions
These protocols provide a robust framework for the initial characterization of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in a cell culture setting. Successful execution will yield a dose-response curve and an IC₅₀ value, indicating the compound's anti-proliferative potency. Furthermore, the Western blot analysis will offer critical mechanistic insight by validating the compound's effect on a specific signaling pathway. Should the hypothesized inhibition of Mps1 (or another kinase) be confirmed, further studies could include kinase selectivity profiling, cell cycle analysis, and in vivo xenograft models to establish its potential as a therapeutic agent.
References
- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity.
- Exploring the untapped pharmacological potential of imidazopyridazines.
- Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.Europe PMC.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
- 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine | 1298031-93-2.Biosynth.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
- 6,8-Dichloro-2-Methylimidazo1,2-Pyridazine
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.indiamart.com [m.indiamart.com]
Application Notes and Protocols for Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif
The imidazo[1,2-b]pyridazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This structure is considered "privileged" as it can serve as a potent and selective ligand for a diverse range of biological targets, most notably protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the development of potent inhibitors against several important kinase families. Researchers have successfully synthesized and characterized derivatives of this core structure that exhibit inhibitory activity against targets such as mTOR, PIM kinases, Mps1 (TTK) kinase, and Transforming Growth Factor-β Activated Kinase (TAK1).[2][3][4][5] This application note will provide a detailed guide for researchers on the evaluation of imidazo[1,2-b]pyridazine-based compounds as kinase inhibitors, using specific examples from the literature to illustrate key concepts and protocols. While the specific compound 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine is a member of this chemical family, this guide will focus on the broader class and its well-documented kinase targets.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
A common mechanism of action for many imidazo[1,2-b]pyridazine-based inhibitors is the competitive inhibition of ATP binding to the kinase active site.[2] By occupying the ATP pocket, these small molecules prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. The selectivity of these inhibitors for specific kinases is achieved through interactions with unique amino acid residues within and around the ATP-binding cleft of each kinase.
For instance, certain imidazo[1,2-b]pyridazine derivatives have been designed to target the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth, proliferation, and survival.[2] Inhibition of mTOR can induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream effectors like S6 kinase and 4E-BP1.[2]
Another notable example is the inhibition of PIM kinases, which are involved in cell survival and proliferation, particularly in hematopoietic malignancies.[3] Some imidazo[1,2-b]pyridazines have been shown to be ATP-competitive inhibitors of PIM kinases, leading to decreased phosphorylation of downstream targets like BAD and 4E-BP1.[3]
The following diagram illustrates a generalized signaling pathway that can be modulated by an imidazo[1,2-b]pyridazine-based kinase inhibitor targeting a hypothetical "Target Kinase."
Caption: Generalized signaling pathway illustrating kinase inhibition by an imidazo[1,2-b]pyridazine derivative.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of several imidazo[1,2-b]pyridazine derivatives against their respective kinase targets and in cellular assays. This data is compiled from various research publications and serves to illustrate the potency of this compound class.
| Compound ID | Target Kinase | Biochemical IC50 | Cellular Assay | Cell Line | Cellular IC50 / GI50 | Reference |
| A17 | mTOR | 0.067 µM | Anti-proliferative | A549 | Not specified | [2] |
| A18 | mTOR | 0.062 µM | Anti-proliferative | H460 | Not specified | [2] |
| K00135 | PIM1 | Low nanomolar | Cell Survival | MV4;11 | Not specified | [3] |
| 27f | Mps1 (TTK) | Not specified | Mps1 Inhibition | - | 0.70 nM | [4] |
| 27f | - | - | Anti-proliferative | A549 | 6.0 nM | [4] |
| 26 | TAK1 | 55 nM | Growth Inhibition | MPC-11 | As low as 30 nM | [5][6] |
| 26 | TAK1 | 55 nM | Growth Inhibition | H929 | As low as 30 nM | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the in vitro inhibitory activity of an imidazo[1,2-b]pyridazine compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
Principle: The amount of ATP remaining in solution after a kinase reaction is inversely proportional to the kinase activity. A luciferase-based reagent is used to detect the remaining ATP, producing a luminescent signal.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
Imidazo[1,2-b]pyridazine test compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-b]pyridazine compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well. .
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol details a method to assess the ability of an imidazo[1,2-b]pyridazine compound to inhibit the phosphorylation of a specific downstream substrate within a cellular context.[7][8]
Principle: The activity of a kinase inhibitor in cells can be determined by measuring the phosphorylation status of its known downstream targets. Western blotting with phospho-specific antibodies allows for the detection of changes in protein phosphorylation levels.
Materials:
-
Human cancer cell line known to have an active signaling pathway involving the target kinase (e.g., A549 for mTOR pathway studies).[2]
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Imidazo[1,2-b]pyridazine test compound.
-
DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: phospho-specific antibody for the substrate of interest and an antibody for the total protein as a loading control.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine compound (dissolved in DMSO) for a specified period (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and the total protein.
-
Normalize the phospho-protein signal to the total protein signal to determine the relative level of phosphorylation.
-
Compare the phosphorylation levels in compound-treated samples to the vehicle control to assess the extent of inhibition.
-
Protocol 3: Cell Proliferation/Cytotoxicity Assay (MTT or Sulforhodamine B)
This protocol provides a method to evaluate the effect of an imidazo[1,2-b]pyridazine compound on the proliferation and viability of cancer cell lines. The Sulforhodamine B (SRB) assay is highlighted here as it was used in the characterization of mTOR inhibitors.[2]
Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines.
-
Cell culture medium and supplements.
-
Imidazo[1,2-b]pyridazine test compound.
-
DMSO.
-
96-well plates.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the imidazo[1,2-b]pyridazine compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
Cell Fixation:
-
Gently add cold TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Dye Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has demonstrated considerable promise as a platform for the design of potent and selective kinase inhibitors. The protocols outlined in this application note provide a robust framework for the in vitro and cell-based characterization of novel derivatives. By employing these methods, researchers can effectively determine the inhibitory potency, cellular activity, and mechanism of action of new compounds based on this versatile core structure. Future work in this area may focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and on exploring their potential in combination therapies.
References
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Profacgen. Cell-based Kinase Assays. [Link]
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Yuan, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 133-143. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 165-169. [Link]
-
Kim, B., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(5), 1039-1047. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
-
Ohashi, T., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 224-228. [Link]
-
Barvian, M., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]
-
Choi, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2847-2856. [Link]
-
Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 584-589. [Link]
-
Sancineto, L., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(2), M1126. [Link]
-
Jones, C., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Bioorganic & Medicinal Chemistry, 103, 117621. [Link]
-
Akwata, D., et al. (2023). Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]
-
PubChemLite. 6,8-dichloro-2-ethylimidazo[1,2-b]pyridazine. [Link]
-
Baxter, E., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]
-
American Elements. 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. [Link]
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Le-Deygen, I., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113840. [Link]
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Pharmaffiliates. 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. [Link]
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De Caro, C., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem, e202400721. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12248337, 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine. [Link]
-
Paidi, S., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Developing Assays with 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[1] This guide provides a comprehensive framework for developing robust biochemical and cell-based assays to characterize the biological activity of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine. As the specific targets of this compound are not extensively documented in publicly available literature, we will proceed under the well-supported hypothesis that it functions as a kinase inhibitor. The principles and protocols detailed herein are broadly applicable to the characterization of novel small molecule kinase inhibitors, providing the user with a robust toolkit for hit validation and lead optimization.
Introduction to 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a small molecule belonging to the imidazopyridazine class of heterocyclic compounds.[2][3][4][5] While this specific molecule is available commercially for research purposes, its detailed biological profile is not yet fully elucidated. However, the broader imidazopyridazine family has yielded numerous compounds with significant therapeutic potential, including kinase inhibitors, anticancer, and antimalarial agents.[1][6][7][8] Notably, the FDA-approved kinase inhibitor Ponatinib contains an imidazo[1,2-b]pyridazine core, highlighting the potential of this scaffold in targeting protein kinases.[1]
Given the established precedent, this guide will focus on the development of assays to investigate 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine as a putative kinase inhibitor. The following sections will provide detailed protocols for determining its inhibitory potency, selectivity, and mechanism of action in both biochemical and cellular contexts.
Foundational Concepts in Kinase Assay Development
Before delving into specific protocols, it is crucial to understand the key principles of robust assay design. A successful assay for a kinase inhibitor should be sensitive, reproducible, and amenable to the desired throughput.[9][10][11] Key considerations include the choice of kinase, substrate, and detection technology. Modern kinase assays have largely moved away from radioactive methods towards fluorescence- and luminescence-based readouts for improved safety and throughput.[12]
Biochemical vs. Cell-Based Assays
-
Biochemical assays utilize purified recombinant kinases and substrates to directly measure the catalytic activity of the enzyme and the effect of an inhibitor.[13] These assays are essential for determining direct inhibitory potency (e.g., IC50) and for mechanistic studies.
-
Cell-based assays measure the effect of an inhibitor on kinase activity within a living cell.[14][15][16] These assays provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and engagement with the target in its native environment.
A comprehensive characterization of a kinase inhibitor requires a combination of both biochemical and cell-based approaches.
Biochemical Assays for Kinase Inhibition
Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their simplicity and high sensitivity.[12][17] The Kinase-Glo® assay, for example, measures kinase activity by quantifying the amount of ATP remaining in the reaction.[18][19] A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.
Principle of the Kinase-Glo® Assay: Kinase Reaction: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP Detection Reaction: Remaining ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light
dot
Caption: Principle of a luminescence-based kinase assay.
Protocol: IC50 Determination using a Luminescence-Based Assay
-
Compound Preparation: Prepare a serial dilution of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine in 100% DMSO. A common starting concentration is 10 mM, with a 1:3 dilution series.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of kinase buffer containing the kinase of interest.
-
Add 50 nL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 5 µL of kinase buffer containing the substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at room temperature for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Value |
| Plate Format | 384-well, white, opaque |
| Final Assay Volume | 10 µL |
| Compound Concentration | 10-point, 1:3 serial dilution |
| Kinase Concentration | Varies (determine empirically) |
| ATP Concentration | Km of the kinase |
| Substrate Concentration | Km of the kinase |
| Incubation Time | 1-2 hours |
Proximity-Based Assays (e.g., AlphaLISA®)
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that is highly suitable for detecting kinase activity.[20][21] This assay measures the phosphorylation of a biotinylated substrate by a kinase.
Principle of the AlphaLISA® Assay: A streptavidin-coated Donor bead binds to the biotinylated substrate. A phospho-specific antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate. When the Donor and Acceptor beads are brought into close proximity, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a cascade of energy transfer and resulting in light emission at 615 nm.[22]
dot
Caption: Workflow of an AlphaLISA® kinase assay.
Protocol: Kinase Inhibition Assay using AlphaLISA®
-
Compound Plating: Prepare and plate the serially diluted 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine as described in the luminescence-based assay protocol.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and the biotinylated substrate to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Add 10 µL of a mixture containing the AlphaLISA® Acceptor beads and a stop solution (e.g., EDTA) to halt the kinase reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Streptavidin-Donor beads.
-
Incubate for another 60 minutes at room temperature in the dark.
-
-
Signal Reading: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Analyze the data as described for the luminescence-based assay.
Cell-Based Assays for Target Engagement and Pathway Analysis
Target Engagement using NanoBRET™
The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a target protein within intact, living cells.[23][24][25] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[24][26] Competitive displacement of the tracer by a test compound results in a loss of the BRET signal, allowing for the determination of intracellular target engagement and affinity.[24]
Principle of the NanoBRET™ Assay:
-
A cell line is engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
A fluorescent tracer that binds to the active site of the kinase is added to the cells.
-
In the absence of a competitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the donor and acceptor into close proximity and generating a BRET signal.
-
6,8-dichloro-2-methylimidazo[1,2-b]pyridazine, if it binds to the target kinase, will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[24]
dot
Caption: Principle of the NanoBRET™ Target Engagement assay.
Protocol: Intracellular Target Engagement Assay
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in DMEM with 10% FBS.
-
Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 24 hours for protein expression.[24]
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I with 4% FBS.
-
Adjust the cell density and plate into a 384-well, white, opaque plate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
-
Add the compound dilutions and the fluorescent tracer to the cells.
-
Incubate for 2 hours at 37°C in a 5% CO₂ incubator.[27]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (e.g., donor emission at 460 nm and acceptor emission at 618 nm).[24]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios and plot against the compound concentration to determine the intracellular IC50.
-
| Parameter | Recommended Value |
| Cell Line | HEK293 |
| Plate Format | 384-well, white, opaque |
| Compound Incubation | 2 hours |
| Donor Emission Filter | 460 nm |
| Acceptor Emission Filter | 618 nm |
Data Interpretation and Next Steps
The assays described above will generate critical data to profile 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine as a kinase inhibitor.
| Assay Type | Key Output | Interpretation |
| Biochemical (e.g., Kinase-Glo®) | IC50 | Potency against the purified enzyme. |
| Biochemical (e.g., AlphaLISA®) | IC50 | Confirmatory potency, often with higher sensitivity. |
| Cell-Based (e.g., NanoBRET™) | Intracellular IC50 | Target engagement and potency in a cellular context. |
A potent inhibitor will exhibit low IC50 values in both biochemical and cell-based assays. A significant rightward shift in the IC50 from the biochemical to the cell-based assay may indicate poor cell permeability or efflux by cellular transporters.
Following initial characterization, further studies should include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
-
Functional Cellular Assays: Assessing the compound's effect on downstream signaling pathways and cellular phenotypes (e.g., proliferation, apoptosis).[28]
Conclusion
This guide provides a detailed framework for the initial characterization of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine as a putative kinase inhibitor. By employing a combination of robust biochemical and cell-based assays, researchers can efficiently determine its potency, target engagement, and cellular activity. The protocols and principles outlined herein are designed to be adaptable and can serve as a foundation for more in-depth mechanistic studies, ultimately accelerating the drug discovery and development process.
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- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.
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- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation.
- Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. Benchchem.
- Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays. ResearchGate.
- AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- Basic Considerations in Designing High-Throughput Screening Assays. ResearchGate.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation.
- NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
- Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay. Benchchem.
- A Luminescence-Based In Vitro Kinase Assay Protocol for the Evaluation of 3-Bromo-6-ethoxyquinolin-2-amine. Benchchem.
- AlphaLISA Assay Development Guide. PerkinElmer.
- Working principle of the AlphaLISA assay. Acceptor beads bind to the... ResearchGate.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
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- Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Mary Ann Liebert, Inc., publishers.
- Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
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- Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health.
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Application Notes and Protocols for Efficacy Testing of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] A prominent example is ponatinib, a multi-targeted tyrosine kinase inhibitor approved by the FDA for the treatment of chronic myeloid leukemia (CML).[3] This has spurred further investigation into imidazo[1,2-b]pyridazine derivatives for a range of therapeutic applications, including their potential as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2]
Recent research has highlighted the versatility of this scaffold. Derivatives have been developed as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), playing a role in autoimmune and inflammatory diseases.[4] Others have shown promise as Transforming Growth Factor-β Activated Kinase 1 (TAK1) inhibitors with activity against multiple myeloma.[5][6] Furthermore, specific substitutions on the imidazo[1,2-b]pyridazine ring have led to the discovery of brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonists, which have shown efficacy in animal models of alcoholism.[7] There is also emerging evidence for their potential as antiepileptic agents, with some derivatives acting as voltage-gated calcium channel blockers.[8]
This document provides detailed application notes and protocols for the preclinical evaluation of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine , a novel derivative of this promising scaffold. Given the broad spectrum of activity associated with the imidazo[1,2-b]pyridazine core, a multi-faceted screening approach in relevant animal models is warranted to elucidate the therapeutic potential of this specific compound. The following sections outline detailed protocols for assessing its efficacy in oncology, inflammation, and neurology.
Section 1: Oncological Efficacy Assessment
The established success of ponatinib and the discovery of imidazo[1,2-b]pyridazine-based TAK1 inhibitors for multiple myeloma provide a strong rationale for evaluating the anticancer properties of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.[3][5][6] A fundamental approach to this is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.[9][10][11]
Human Tumor Xenograft Model (Multiple Myeloma)
This protocol describes the use of a human multiple myeloma cell line-derived xenograft (CDX) model to assess the in vivo antitumor activity of the test compound.[11]
Experimental Workflow
Figure 1: Workflow for the human tumor xenograft model.
Protocol Details:
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Line: Human multiple myeloma cell line H929.
-
Cell Culture and Inoculation:
-
H929 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells in the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Compound Preparation and Administration:
-
Prepare 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer the compound at various dose levels (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal (IP) injection once daily for 21 days.
-
The control group receives the vehicle only. A positive control group (e.g., a standard-of-care agent) can also be included.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blot for target engagement if the mechanism of action is known).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance using appropriate tests (e.g., one-way ANOVA with post-hoc tests).
-
Monitor body weight as an indicator of systemic toxicity.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 120 | - | +5.2 ± 1.5 |
| Compound X (Low) | 10 | 1100 ± 95 | 26.7 | +4.8 ± 1.2 |
| Compound X (Mid) | 30 | 750 ± 70 | 50.0 | +2.1 ± 1.8 |
| Compound X (High) | 100 | 400 ± 55 | 73.3 | -1.5 ± 2.0 |
| Positive Control | - | 350 ± 50 | 76.7 | -3.0 ± 2.2 |
Section 2: Anti-inflammatory Activity Screening
The identification of imidazo[1,2-b]pyridazine derivatives as Tyk2 inhibitors suggests a potential role for this scaffold in modulating inflammatory responses.[4] Therefore, screening 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in established animal models of inflammation is a logical step.[12][13][14][15]
Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This is a widely used and well-characterized model for evaluating the efficacy of anti-inflammatory drugs.[16]
Experimental Workflow
Figure 2: Workflow for the carrageenan-induced paw edema model.
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats, 180-220 g.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine orally at various doses (e.g., 10, 30, 100 mg/kg). The control group receives vehicle, and a positive control group receives a standard NSAID like indomethacin (10 mg/kg).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the statistical significance of the results.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h ± SEM | % Inhibition of Edema at 5h ± SEM |
| Vehicle Control | - | 0 ± 5.1 | 0 ± 6.2 |
| Compound X (Low) | 10 | 15.2 ± 4.5 | 12.8 ± 4.9 |
| Compound X (Mid) | 30 | 35.8 ± 6.1 | 30.5 ± 5.8 |
| Compound X (High) | 100 | 55.4 ± 7.2 | 48.9 ± 6.5 |
| Indomethacin | 10 | 60.1 ± 6.8 | 52.3 ± 7.1 |
| *p<0.05, **p<0.01 vs. Vehicle Control |
Section 3: Neurological Activity Assessment
The discovery of imidazo[1,2-b]pyridazine derivatives with antiepileptic properties provides a rationale for screening 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine for activity in the central nervous system (CNS).[8] The pentylenetetrazol (PTZ)-induced seizure model is a standard screening tool for identifying compounds with potential anticonvulsant activity.[17]
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce generalized tonic-clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.
Experimental Workflow
Figure 3: Workflow for the PTZ-induced seizure model.
Protocol Details:
-
Animal Model: Male Swiss albino mice, 20-25 g.
-
Procedure:
-
Administer 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine at various doses (e.g., 10, 30, 100 mg/kg) via IP injection. The control group receives vehicle, and a positive control group receives diazepam (2 mg/kg, IP).
-
After a pre-treatment period (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.
-
-
Endpoint Measurement:
-
Latency: Record the time to the onset of the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Protection: Record the number of animals in each group that are protected from tonic-clonic seizures.
-
-
Data Analysis:
-
Compare the mean latencies between the treatment and control groups using one-way ANOVA.
-
Analyze the protection data using Fisher's exact test.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Tonic-Clonic Seizure (s) ± SEM | % Protection |
| Vehicle Control | - | 125 ± 15 | 0 |
| Compound X (Low) | 10 | 150 ± 20 | 12.5 |
| Compound X (Mid) | 30 | 210 ± 25 | 37.5 |
| Compound X (High) | 100 | 350 ± 30 | 75.0 |
| Diazepam | 2 | 480 ± 40 | 100 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial in vivo efficacy screening of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. Based on the known pharmacological activities of the broader imidazo[1,2-b]pyridazine class, these studies in oncology, inflammation, and neurology will help to elucidate the primary therapeutic potential of this novel compound. Positive results in any of these models would warrant further, more detailed investigations into the mechanism of action and the use of more complex, disease-relevant animal models.
References
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.).
- Exploring the untapped pharmacological potential of imidazopyridazines - RSC Publishing. (2024, January 29).
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, April 1).
- New Insights into and Emerging Roles of Animal Models for Neurological Disorders - PMC. (2022, April 29).
- The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.).
- Animal Models of Neurological Disorders - PMC - PubMed Central - NIH. (n.d.).
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.).
- Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.).
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15).
- Animal Models for the Study of Neurological Diseases and Their Link to Sleep - MDPI. (n.d.).
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019, September 5).
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar. (n.d.).
- Screening models for inflammatory drugs | PPTX - Slideshare. (n.d.).
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchGate. (n.d.).
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. (n.d.).
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - NIH. (n.d.).
- 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of - PubMed Central. (n.d.).
- Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed. (2025, March 3).
- Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed. (2023, November 28).
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Application Note & Protocols: High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the successful kinase inhibitor Ponatinib.[1][2] This application note provides a comprehensive guide for the high-throughput screening (HTS) of imidazo[1,2-b]pyridazine libraries to identify novel kinase inhibitors. We delve into the rationale behind experimental design, provide detailed, field-proven protocols for robust biochemical assays, and outline a systematic workflow from primary screen to hit validation. This document is intended to equip researchers with the necessary knowledge to efficiently navigate the early stages of drug discovery, leveraging this promising chemical scaffold against the therapeutically significant kinase target class.[3]
Introduction: The Power of the Imidazo[1,2-b]pyridazine Scaffold in Kinase Drug Discovery
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, making them a major class of drug targets, particularly in oncology and immunology.[4][5] The discovery of small molecule kinase inhibitors has revolutionized treatment paradigms for various diseases. The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant interest due to its structural resemblance to purines, which are natural ligands for many enzymes.[6] This scaffold's inherent properties allow for diverse substitutions, enabling the creation of large, structurally varied compound libraries.[7][8][9] The clinical success of Ponatinib, a multi-targeted kinase inhibitor featuring this core, underscores the scaffold's potential for generating potent and selective kinase modulators.[2][6]
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of tens of thousands to millions of compounds to identify "hits"—molecules that interact with a biological target of interest.[10][11][12][13] An effective HTS campaign hinges on a robust, miniaturized, and automated assay coupled with a well-designed screening library. This guide will focus on established, homogeneous (no-wash) assay formats that are particularly well-suited for HTS of kinase activity.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that extends beyond the primary screen. It is a funneling process designed to efficiently identify and validate promising compounds while eliminating false positives.[14] The workflow involves meticulous assay development, automated screening, rigorous data analysis, and a cascade of secondary assays for hit confirmation and characterization.
Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitor Discovery.
Assay Selection and Development: The Foundation of a Successful Screen
The choice of assay technology is critical and depends on the specific kinase target and available resources. The ideal assay is sensitive, robust, cost-effective, and amenable to automation in 384- or 1536-well formats.[15] For kinase inhibitor screening, assays typically measure either the consumption of ATP or the generation of ADP, the universal products of the kinase reaction.[5]
Recommended Assay Technologies
Below is a comparison of three industry-standard, homogeneous assay formats suitable for screening imidazo[1,2-b]pyridazine libraries against protein kinases.
| Assay Technology | Principle | Advantages | Disadvantages | Primary Use Case |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures remaining ATP via a luciferase reaction. Signal is inversely proportional to kinase activity.[5][16] | High sensitivity, stable "glow" signal, good signal-to-background ratio, widely used.[16][17] | Indirect measurement; potential for compound interference with luciferase.[17] | Broadly applicable for most kinases; excellent for primary HTS. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the kinase product for binding to a specific antibody.[18][19][20] | Homogeneous, ratiometric measurement reduces well-to-well variability, cost-effective.[19][21] | Requires specific phosphospecific antibodies and fluorescent tracers; can be target-specific. | Excellent for specific tyrosine kinases where good antibodies are available.[19] |
| AlphaScreen®/AlphaLISA® | Bead-based proximity assay where interaction between a donor and acceptor bead (brought together by kinase activity) generates a luminescent signal.[22][23] | Highly sensitive, no-wash format, versatile for various target classes.[23][24] | Light-sensitive beads, potential for compound interference, can be more expensive.[25] | Suitable for a wide range of kinases, including protein-protein interaction modulation. |
Assay Development Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol outlines the key steps for developing a robust kinase assay for HTS. The goal is to determine optimal concentrations of enzyme and substrate that yield a strong signal while conserving reagents.
Objective: To establish assay conditions that result in approximately 50-80% ATP consumption (linear range of the kinase reaction) and a high Z'-factor.[12][17]
Materials:
-
Purified kinase of interest
-
Specific peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, BSA)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®, Promega)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in kinase reaction buffer.
-
In a 384-well plate, add a fixed, saturating concentration of substrate and ATP (e.g., Km value for ATP).
-
Add the different concentrations of the kinase to initiate the reaction.
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
Add the luminescent ATP detection reagent according to the manufacturer's instructions.
-
Incubate to stabilize the signal (e.g., 10 minutes).
-
Read luminescence.
-
Goal: Identify the enzyme concentration that results in ~50% of the maximum signal change (i.e., ~50% ATP consumption).
-
-
ATP Titration:
-
Using the optimal enzyme concentration determined in Step 1, perform the kinase reaction with varying concentrations of ATP (e.g., from 0.1 µM to 100 µM).
-
Follow the incubation and detection steps as above.
-
Goal: Determine the Michaelis-Menten constant (Km) for ATP. For inhibitor screening, it is common to use an ATP concentration equal to or slightly below the Km to ensure competitive inhibitors can be identified.
-
-
Assay Validation (Z'-Factor Determination):
-
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Prepare two sets of control wells in a 384-well plate (e.g., 16-24 wells each):
-
Maximum Signal (Negative Control): Kinase reaction buffer without enzyme (0% ATP consumption).
-
Minimum Signal (Positive Control): Kinase reaction with the optimal enzyme concentration (representing uninhibited activity).
-
-
Run the assay and measure luminescence.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| (where SD is the standard deviation and Mean is the average of the signals).
-
The Primary Screening Campaign: Protocol and Execution
Once the assay is validated, the full-scale primary screen of the imidazo[1,2-b]pyridazine library can commence. This phase requires robust automation for liquid handling and data acquisition to ensure consistency and throughput.[10][26]
Protocol: Automated HTS of an Imidazo[1,2-b]pyridazine Library
Plate Layout:
-
Columns 1 & 2: Negative Controls (DMSO vehicle only, no inhibitor)
-
Columns 3 & 4: Positive Controls (a known inhibitor of the target kinase, or no enzyme)
-
Columns 5 - 48: Library compounds (typically at a final concentration of 10 µM)
Step-by-Step Workflow:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the stock plates to the 384-well assay plates.
-
Enzyme Addition: Add the pre-determined optimal concentration of the kinase to all wells except the negative control wells (which receive buffer only).
-
Incubation (Compound-Enzyme): Incubate the plates for 15-30 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation (Kinase Reaction): Incubate for the pre-determined optimal time (e.g., 60 minutes) at room temperature.
-
Detection: Add the luminescent detection reagent to all wells to stop the reaction and generate the signal.
-
Signal Reading: After a brief incubation to stabilize the signal, read the luminescence on a plate reader.
Caption: Automated Primary HTS Protocol Workflow.
Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
Raw data from the HTS must be normalized to account for plate-to-plate and systematic variations.[27] Hits are then selected based on a statistical cutoff.
Data Analysis
-
Normalization: Raw luminescence values for each compound well are typically normalized to the plate's internal controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (Signal_compound - Mean_min) / (Mean_max - Mean_min)
-
Hit Selection: A hit is typically defined as a compound that produces a percent inhibition value greater than a set threshold, often calculated as three times the standard deviation of the sample population (or a fixed cutoff, e.g., >50% inhibition).[27]
Hit Validation Cascade
Primary hits have a high rate of being false positives.[14][28] A rigorous validation process is essential to confirm activity and eliminate artifacts.
-
Hit Confirmation: Re-test the primary hits from the original screening plates to confirm activity.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (e.g., 8-10 point titration) to determine their potency (IC₅₀). This step helps to eliminate compounds with flat or unusual dose-response curves.[29]
-
Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format (e.g., luciferase inhibition), hits should be tested in a mechanistically different, or "orthogonal," assay. For example, if the primary screen was luminescence-based, a confirmation assay using Fluorescence Polarization or AlphaScreen would provide strong evidence of true inhibition.[14]
-
Initial SAR and Chemical Tractability: Medicinal chemists review the structures of the validated hits.[29] They look for clusters of related active compounds, which can establish an early Structure-Activity Relationship (SAR).[14][30] Compounds with undesirable chemical features (e.g., Pan-Assay Interference Compounds or PAINS) are flagged and often deprioritized.[14]
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a fertile ground for the discovery of novel kinase inhibitors.[31] By combining a chemically diverse library built around this core with a meticulously developed and validated high-throughput screening campaign, researchers can efficiently identify high-quality starting points for drug discovery programs. The systematic workflow outlined in this application note—from assay development and primary screening to rigorous hit validation—provides a robust framework for successfully navigating the initial, critical stages of identifying the next generation of kinase-targeted therapeutics.
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Application Notes & Protocols: A Guide to the Synthesis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine and Its Analogs
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered substantial interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Molecules incorporating this framework have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antibacterial, anticancer, antiparasitic, and antiviral agents.[1] The clinical success of the multi-kinase inhibitor Ponatinib (Iclusig®) , an FDA-approved drug for chronic myeloid leukemia, has significantly revitalized research into novel imidazo[1,2-b]pyridazine-containing compounds.[1][2]
This guide focuses specifically on the synthesis of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine (CAS 1298031-93-2) and its analogs. The dichloro-substitution provides a critical chemical handle, offering reactive sites for subsequent functionalization through modern synthetic methodologies.[3] This versatility allows for the creation of extensive compound libraries, making these molecules valuable intermediates for drug discovery and development professionals exploring new therapeutic agents, such as mTOR inhibitors or ligands for β-amyloid plaques.[4][5]
Core Synthetic Strategy: The Cyclocondensation Pathway
The cornerstone for constructing the imidazo[1,2-b]pyridazine bicyclic system is a classic cyclocondensation reaction. This method involves the reaction of a substituted 3-aminopyridazine with an α-haloketone.[5]
Mechanistic Insight: The reaction proceeds via an initial alkylation of the 3-aminopyridazine. The most nucleophilic site on the 3-aminopyridazine ring is the nitrogen atom that is not adjacent to the amino group; this is where the α-carbon of the haloketone is preferentially attacked.[5] This step is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, and a subsequent dehydration event to form the aromatic imidazo[1,2-b]pyridazine ring system. The use of a mild base is often employed to neutralize the hydrogen halide formed during the reaction.[5]
Caption: General synthetic scheme for the imidazo[1,2-b]pyridazine core.
Experimental Protocols
Protocol 1: Synthesis of the Core Compound: 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
This protocol details the two-stage synthesis of the title compound, starting from the commercially available 3,4,6-trichloropyridazine.
Stage A: Synthesis of 3-Amino-4,6-dichloropyridazine (Precursor)
The initial step involves a nucleophilic aromatic substitution of a chlorine atom on the pyridazine ring with an amino group. This method is adapted from established procedures for the amination of halopyridazines.[6]
-
Materials: 3,4,6-trichloropyridazine, aqueous ammonium hydroxide (28-30%), stainless steel bomb vessel.
-
Procedure:
-
Charge a stainless steel bomb vessel with 3,4,6-trichloropyridazine (10.0 g, 54.5 mmol).
-
Carefully add aqueous ammonium hydroxide (100 mL) to the vessel.
-
Seal the vessel and heat it to 110-120°C for 12 hours with stirring.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature and then in an ice bath to 0°C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold deionized water (2 x 20 mL) and dry under vacuum to yield 3-amino-4,6-dichloropyridazine.
-
Stage B: Cyclocondensation to form 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
This stage employs the core cyclocondensation strategy using the precursor synthesized in Stage A and bromoacetone. The procedure is based on analogous syntheses of related compounds.[7]
-
Materials: 3-Amino-4,6-dichloropyridazine, bromoacetone, acetonitrile, 20% aqueous sodium hydroxide, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask, add 3-amino-4,6-dichloropyridazine (5.0 g, 30.5 mmol) and acetonitrile (50 mL).
-
Add bromoacetone (4.6 g, 33.6 mmol, 1.1 eq.) to the suspension.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
To the residue, add deionized water (100 mL). Adjust the pH to ~9 using a 20% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by silica gel column chromatography (eluent: ethyl acetate/chloroform or ethyl acetate/hexane gradient) to afford the title compound as a crystalline solid.[7]
-
Protocol 2: Synthesis of Analogs and Library Development
The 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine scaffold is an excellent starting point for creating a diverse library of analogs. Modifications can be systematically introduced at the C2, C6, and C8 positions.
A. C2-Position Analogs via α-Haloketone Variation
The substituent at the 2-position of the imidazo ring is determined by the choice of the α-haloketone used in the cyclocondensation reaction.
| α-Haloketone Reagent | Resulting C2-Substituent |
| Bromoacetone | Methyl |
| 2-Bromo-1-phenylethanone | Phenyl |
| 1,3-Dichloroacetone | Chloromethyl[8] |
| Ethyl bromopyruvate | Ethyl carboxylate |
B. C6 and C8-Position Analogs via Cross-Coupling Reactions
The chlorine atoms at the C6 and C8 positions serve as versatile reactive handles for functionalization, primarily through palladium-catalyzed cross-coupling reactions.[3][9] This allows for the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling (C-C bond): React the dichloro-scaffold with an appropriate aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form C-aryl bonds.
-
Sonogashira Coupling (C-C bond): Couple the scaffold with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base (e.g., triethylamine) to install alkynyl moieties.
-
Buchwald-Hartwig Amination (C-N bond): Introduce primary or secondary amines at the chloro-positions using a palladium catalyst and a suitable phosphine ligand.
The selective functionalization of C6 vs. C8 can often be achieved by carefully controlling reaction conditions or through the inherent electronic differences between the two positions, although this may require empirical optimization.
Workflow and Data Summary
Caption: Detailed experimental workflow for the synthesis of the target compound.
Table 1: Summary of Reaction Parameters and Characterization Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Reactants | Typical Yield | Melting Point (°C) |
| 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine | 1298031-93-2[10] | C₇H₅Cl₂N₃[11] | 202.04 | 3-Amino-4,6-dichloropyridazine, Bromoacetone | 50-60% (est.) | Not widely reported |
| 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine | 17412-23-6[7] | C₈H₈ClN₃ | 181.62 | 3-Amino-6-chloro-4-methylpyridazine, Bromoacetone | 54.6%[7] | 109-110[7] |
Note on Safety: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Bromoacetone is a lachrymator and toxic; handle with extreme care. High-pressure reactions in bomb vessels require specialized equipment and safety precautions.
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Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link]
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Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018). ACS Combinatorial Science. [Link]
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Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Mini-Reviews in Medicinal Chemistry. [Link]
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Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). International Journal of Chemical Sciences. [Link]
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]
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6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). Molbank. [Link]
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6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine | CAS 1298031-93-2. American Elements. [Link]
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Application Notes and Protocols for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine core is a significant heterocyclic nucleus in medicinal chemistry, recognized for its "privileged" status due to its ability to form bioactive molecules with a wide range of therapeutic applications.[1][2] The successful development of the multi-targeted kinase inhibitor ponatinib, which features this scaffold, has spurred considerable interest in exploring new derivatives for various diseases.[1][2] Imidazo[1,2-b]pyridazine derivatives have demonstrated promising potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents.[1][2] This guide provides detailed application notes and protocols for researchers investigating the therapeutic potential of the specific derivative, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
Chemical Profile of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
| Property | Value |
| CAS Number | 1298031-93-2[3][4] |
| Molecular Formula | C₇H₅Cl₂N₃[5] |
| Molecular Weight | 202.04 g/mol |
| Chemical Structure |
A visual representation of the chemical structure of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine would be presented here.
The dichloro-substitution at positions 6 and 8, combined with the methyl group at position 2, provides a unique electronic and steric profile that can be exploited for targeted drug design. The chlorine atoms can serve as reactive handles for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.[6]
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of structurally related imidazo[1,2-b]pyridazines, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a promising candidate for investigation in several therapeutic areas:
-
Oncology: The imidazo[1,2-b]pyridazine scaffold is a cornerstone of numerous kinase inhibitors.[1][7] Derivatives have shown potent inhibitory activity against various kinases implicated in cancer, including:
-
Mps1 (TTK) Kinase: A key regulator of the spindle assembly checkpoint, making it an attractive target in oncology.[7][8]
-
Transforming Growth Factor-β Activated Kinase (TAK1): Upregulated in multiple myeloma, TAK1 is a promising target for this hematological malignancy.[9][10]
-
Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-b]pyridazines have been identified as potent and selective CDK inhibitors.[11]
-
IKKβ: As an inhibitor of IKKβ, this scaffold can modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer.[12]
-
-
Neurodegenerative Diseases: Certain imidazo[1,2-b]pyridazine derivatives have been evaluated as ligands for β-amyloid plaques, suggesting their potential as diagnostic or therapeutic agents for Alzheimer's disease.[13]
-
Inflammatory Diseases: The anti-inflammatory properties of some imidazo[1,2-b]pyridazines have been documented, suggesting their utility in treating inflammatory conditions.[14]
-
Infectious Diseases: The broad bioactivity of this scaffold extends to antibacterial, antiviral, and antiparasitic applications.[1][2]
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
Protocol 1: General Kinase Inhibition Assay (Biochemical)
This protocol provides a framework for assessing the direct inhibitory effect of the compound on a purified kinase.
1. Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the consumption of ATP or the generation of the phosphorylated product.
2. Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
3. Step-by-Step Methodology:
- Prepare a serial dilution of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in DMSO. A typical starting concentration range is 10 mM to 1 nM.
- In a microplate, add the assay buffer.
- Add the test compound dilutions to the appropriate wells. Include wells for a no-compound control (DMSO only) and a positive control inhibitor.
- Add the kinase and substrate to all wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature (often 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction according to the detection kit manufacturer's instructions.
- Add the detection reagent and incubate as required.
- Measure the signal using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
4. Data Interpretation: A lower IC₅₀ value indicates a more potent inhibition of the kinase by 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of the compound on the growth of cancer cell lines.
1. Principle: The assay measures the number of viable cells after a defined period of exposure to the test compound. Common methods include MTT, XTT, or CellTiter-Glo® assays.
2. Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, H929 for multiple myeloma)[7][9]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine (dissolved in DMSO)
-
Positive control (e.g., a known cytotoxic drug)
-
Viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
3. Step-by-Step Methodology:
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and positive control wells.
- Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
- Add the viability assay reagent to each well according to the manufacturer's protocol.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Protocol 3: Western Blotting for Target Engagement in Cells
This protocol can be used to determine if the compound inhibits the activity of a specific kinase within a cellular context by assessing the phosphorylation status of its downstream substrates.
1. Principle: Cells are treated with the compound, and then cell lysates are analyzed by SDS-PAGE and immunoblotting using antibodies specific for the phosphorylated and total forms of a downstream target of the kinase of interest.
2. Materials:
-
Cell line expressing the target kinase
-
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein for a downstream target)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
3. Step-by-Step Methodology:
- Treat cells with various concentrations of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine for a defined period.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody (e.g., anti-phospho-STAT3 if targeting a JAK kinase).
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
4. Data Interpretation: A dose-dependent decrease in the phosphorylated form of the downstream target, with no change in the total protein level, indicates target engagement and inhibition by the compound in cells.
Visualizing the Role of Imidazo[1,2-b]pyridazines in Kinase Inhibition
The following diagrams illustrate the core structure and a representative signaling pathway that can be modulated by imidazo[1,2-b]pyridazine derivatives.
Caption: The versatile imidazo[1,2-b]pyridazine scaffold with key positions for chemical modification.
Caption: Inhibition of the TAK1 signaling pathway by an imidazo[1,2-b]pyridazine derivative.
Conclusion and Future Directions
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine represents a promising starting point for drug discovery campaigns targeting a range of diseases, particularly cancer. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the full therapeutic potential of this compound and its analogs. Future work should focus on comprehensive SAR studies to optimize potency and selectivity, as well as in-depth preclinical evaluation to assess pharmacokinetic properties and in vivo efficacy.
References
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. [Link]
-
Kuno, H., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(5), 2249–2267. [Link]
-
Cui, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2(3), 204–209. [Link]
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Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249–2252. [Link]
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Lenci, E., & Trabocchi, A. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 12(1), 67–85. [Link]
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Nannini, G., et al. (1982). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Il Farmaco; edizione scientifica, 37(6), 355–365. [Link]
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Fersing, C., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(1), M1108. [Link]
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American Elements. (n.d.). 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. [Link]
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Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178–192. [Link]
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
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Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178–192. [Link]
-
Kuno, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2249–2267. [Link]
-
Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904–908. [Link]
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Application Notes and Protocols for the Analytical Characterization of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring robust and reliable characterization. The protocols herein are designed to be self-validating, incorporating system suitability checks and referencing established international standards.[3][4] This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of novel chemical entities.
Introduction
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine (DMIP) is a substituted imidazo[1,2-b]pyridazine, a class of nitrogen-fused heterocyclic compounds with significant pharmacological potential.[2] The core imidazo[1,2-b]pyridazine scaffold is a key feature in a range of biologically active molecules, including kinase inhibitors for oncology applications.[1][2] Given its role as a critical building block, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount to ensure the quality, safety, and efficacy of downstream drug candidates.
The presence of two chlorine atoms, a methyl group, and a fused aromatic system on the imidazo[1,2-b]pyridazine core presents unique analytical challenges. These include potential for isomeric impurities, degradation products, and the need for specific analytical conditions to achieve optimal resolution and sensitivity. This application note details a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis to provide a complete characterization profile of DMIP.
The methodologies are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) on the validation of analytical procedures, to ensure the data generated is fit for its intended purpose.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is presented below.
| Property | Value | Source |
| CAS Number | 1298031-93-2 | [5][6][7] |
| Molecular Formula | C₇H₅Cl₂N₃ | [6][8] |
| Molecular Weight | 202.04 g/mol | [6] |
| Appearance | Typically a colorless to pale yellow solid | [8] |
| Structure | N/A |
Analytical Characterization Workflow
A logical workflow is essential for the efficient and comprehensive characterization of a novel chemical entity. The proposed workflow ensures structural confirmation before proceeding to quantitative purity and impurity profiling.
Caption: Logical workflow for the analytical characterization of DMIP.
Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For a molecule like DMIP, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The choice of solvent, in this case, Deuterated Dimethyl Sulfoxide (DMSO-d₆), is critical. Its high boiling point and ability to dissolve a wide range of organic compounds make it suitable. Furthermore, its residual proton signal at ~2.50 ppm does not interfere with the expected aromatic or methyl proton signals of DMIP. Based on published data for similar imidazo[1,2-b]pyridazine structures, the aromatic protons are expected in the 7.0-9.0 ppm range, and the methyl protons around 2.5 ppm.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the DMIP sample and dissolve it in approximately 0.7 mL of DMSO-d₆. Vortex the sample until fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: -10 to 160 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.[3]
Expected ¹H and ¹³C NMR Data:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~2.4 | ~15 |
| 3-H | ~7.9 | ~110 |
| 7-H | ~7.5 | ~120 |
| C2 | N/A | ~145 |
| C3 | N/A | ~110 |
| C6 | N/A | ~140 |
| C7 | N/A | ~120 |
| C8 | N/A | ~130 |
| C8a | N/A | ~148 |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For a dichlorinated molecule like DMIP, the isotopic pattern in the mass spectrum is a definitive characteristic. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9] Therefore, a molecule containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 9:6:1. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar heterocyclic compounds, minimizing fragmentation and clearly showing the molecular ion peak.
-
Sample Preparation: Prepare a 1 mg/mL solution of DMIP in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.
-
Mass Spectrometer Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: 50-500 m/z.
-
Resolution: >10,000 FWHM.
-
-
Data Analysis:
-
Identify the molecular ion cluster [M+H]⁺.
-
Verify the characteristic isotopic pattern for two chlorine atoms.
-
Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Expected HRMS Data:
| Ion | Theoretical m/z |
| [C₇H₆³⁵Cl₂N₃]⁺ | 202.0000 |
| [C₇H₆³⁵Cl³⁷ClN₃]⁺ | 203.9971 |
| [C₇H₆³⁷Cl₂N₃]⁺ | 205.9941 |
Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental confirmation of the empirical formula. For halogenated compounds, a separate analysis for chlorine content is required. This technique relies on the complete combustion of the sample and subsequent detection of the resulting gases.[10][11] It serves as a crucial, independent verification of the compound's composition and purity. The acceptance criterion is typically a deviation of no more than ±0.4% from the theoretical values.[12]
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried DMIP sample into a tin capsule for CHN analysis. For chlorine analysis, follow the specific instrument manufacturer's protocol, which may involve combustion in an oxygen-rich atmosphere followed by microcoulometric titration.[11]
-
Instrument: An automated CHN elemental analyzer and a halogen analyzer.
-
Analysis:
-
Combust the sample at high temperatures (typically >900°C).[10]
-
The resulting CO₂, H₂O, and N₂ gases are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Chlorine is converted to HCl during combustion and quantified by titration.
-
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, N, and Cl with the theoretical values.
Theoretical vs. Expected Elemental Composition:
| Element | Theoretical % | Acceptance Range (%) |
| Carbon (C) | 41.61 | 41.21 - 42.01 |
| Hydrogen (H) | 2.49 | 2.09 - 2.89 |
| Nitrogen (N) | 20.80 | 20.40 - 21.20 |
| Chlorine (Cl) | 35.10 | 34.70 - 35.50 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For DMIP, we expect to see characteristic absorption bands for C-H stretching of the methyl group and aromatic rings, C=N and C=C stretching vibrations within the fused heterocyclic system, and C-Cl stretching. The absence of O-H or N-H stretching bands above 3100 cm⁻¹ can also be a key confirmation of the structure.
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid DMIP sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify and annotate the major absorption bands and correlate them to the functional groups present in DMIP.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Methyl C-H stretch |
| 1650-1500 | C=N and C=C ring stretching |
| 1450-1350 | C-H bending |
| 800-600 | C-Cl stretch |
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities. A reverse-phase method using a C18 column is the logical starting point for a moderately polar heterocyclic compound like DMIP. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution of the main peak from any potential impurities. UV detection is selected based on the conjugated aromatic system of the molecule, which should have a strong chromophore. The wavelength of maximum absorbance (λmax) should be determined using a photodiode array (PDA) detector during method development.
Caption: Workflow for HPLC purity determination of DMIP.
-
Sample and Standard Preparation:
-
Sample Solution: Accurately prepare a 0.5 mg/mL solution of DMIP in methanol.
-
Diluent: Methanol.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a PDA or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by PDA (expect ~254 nm or ~280 nm).
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the DMIP sample using the area percent method:
-
% Purity = (Area of DMIP Peak / Total Area of All Peaks) x 100.
-
-
Trustworthiness: The method's reliability is established through a system suitability test, as mandated by regulatory guidelines.[5][13] The validation of this method would further involve assessing specificity, linearity, accuracy, precision, and robustness to demonstrate it is fit for purpose.[3][4]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. The combination of NMR, HRMS, Elemental Analysis, and FTIR provides unequivocal structural confirmation, while the validated HPLC method ensures accurate assessment of purity. Adherence to these protocols will generate high-quality, reliable data suitable for regulatory submissions and to ensure the integrity of subsequent research and development activities.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2023). [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. (2024). [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2025). [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. (2021). [Link]
-
Scribd. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]
-
ResearchGate. Synthesis of Chlorins Fused with Nitrogen-Containing Heterocycle by the Modification along Their N 21 - N 23 axis. (2014). [Link]
-
Journal of the American Chemical Society. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]
-
PubMed Central. An International Study Evaluating Elemental Analysis. [Link]
-
PubChemLite. 6,8-dichloro-2-ethylimidazo[1,2-b]pyridazine. [Link]
-
American Elements. 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. [Link]
-
ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). [Link]
-
PubMed Central. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
-
ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]
-
MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
-
IndiaMART. 6,8-Dichloro-2-Methylimidazo1,2-Pyridazine. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). [Link]
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Application Notes and Protocols: Target Validation Studies using 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Imidazo[1,2-b]pyridazines in Kinase Inhibition and Target Validation
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and selective inhibitory activity against various protein kinases.[1][2] Compounds bearing this core have been successfully developed as inhibitors of key signaling kinases, including Cyclin-Dependent Kinases (CDKs) and Transforming growth factor-β activated kinase (TAK1).[1][3] Given this precedent, novel derivatives such as 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine are promising candidates for targeted therapies. However, before a compound can be advanced in a drug discovery pipeline, its molecular target(s) and mechanism of action must be rigorously validated.
Target deconvolution, the process of identifying the specific molecular targets of a bioactive small molecule, is a critical step that bridges phenotypic screening with mechanistic understanding and lead optimization.[4][5][6] This application note provides a comprehensive guide for researchers on how to utilize a compound like 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine for target validation studies. We will detail field-proven protocols for confirming direct target engagement in a cellular context and for identifying novel targets, with a focus on the Cellular Thermal Shift Assay (CETSA) and affinity-based proteomics.
Core Principle: Ligand-Induced Thermal Stabilization
A foundational technique for confirming direct target engagement in cells is the Cellular Thermal Shift Assay (CETSA).[7][8] This method is based on the principle that the binding of a small molecule ligand to its protein target confers thermal stability.[9] When heated, proteins denature and aggregate out of solution. A ligand-bound protein is more resistant to this thermal denaturation, resulting in a higher aggregation temperature (Tagg). By measuring the amount of soluble protein remaining across a temperature gradient, we can directly observe this target engagement.[7][10]
PART 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA can be performed in two primary modes: a thermal melt curve to determine the extent of stabilization, and an isothermal dose-response (ITDR) experiment to assess the potency of the compound in a cellular environment.[10]
Protocol 1: CETSA Melt Curve for Target Engagement
This protocol aims to determine the change in the apparent aggregation temperature (ΔTagg) of a putative target protein in the presence of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
A. Cell Culture and Treatment:
-
Culture your cell line of interest to approximately 80% confluency.
-
Harvest the cells and resuspend them in fresh culture media at a concentration of 2-5 x 10^6 cells/mL.
-
Prepare two pools of cells:
-
Treated: Add 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine to a final concentration of 10-20 µM.
-
Vehicle Control: Add an equivalent volume of DMSO (typically ≤0.1% final concentration).
-
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target binding.
B. Heat Challenge:
-
Aliquot 50-100 µL of the treated and vehicle cell suspensions into separate PCR tubes for each temperature point.
-
Using a thermocycler with a temperature gradient function, heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[7]
-
Include an unheated control sample (room temperature or 4°C).
-
After the heat challenge, cool the samples to room temperature for 3 minutes.[11]
C. Lysis and Protein Analysis:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath) or by adding a suitable lysis buffer containing protease inhibitors.[8]
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[8]
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Analyze the soluble fractions by Western blot using a primary antibody specific for the putative target protein.
D. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point using densitometry software.
-
Normalize the intensity of each band to the unheated control sample (considered 100% soluble).
-
Plot the normalized intensity versus temperature for both the vehicle and compound-treated samples to generate melt curves.
-
The temperature at which 50% of the protein is denatured is the Tagg. A positive shift in the Tagg for the compound-treated sample (ΔTagg) confirms target engagement.[7]
Workflow for CETSA Melt Curve Experiment
Caption: CETSA Melt Curve Workflow.
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) for Cellular Potency
This protocol assesses the concentration-dependent stabilization of the target protein at a single, fixed temperature to determine the compound's cellular potency (EC50).
-
Temperature Selection: From the CETSA melt curve data, select a temperature that results in approximately 50-70% protein aggregation in the vehicle-treated sample. This temperature will provide the optimal window to observe stabilization.
-
Cell Treatment: Prepare cell suspensions and aliquot them. Treat the aliquots with a serial dilution of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine (e.g., from 0.1 nM to 30 µM) and a vehicle control. Incubate for 1-2 hours at 37°C.
-
Heat Challenge: Heat all samples (including controls) at the pre-determined single temperature for 3 minutes.
-
Lysis and Analysis: Follow the same lysis, centrifugation, and Western blot procedures as described in Protocol 1.
-
Data Analysis:
-
Quantify the band intensities for the target protein for each compound concentration.
-
Normalize the data to the vehicle control (0% stabilization) and the unheated control (100% soluble).
-
Plot the normalized band intensities against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which reflects the concentration required for 50% of the maximal stabilizing effect.
-
| Parameter | CETSA Melt Curve | Isothermal Dose-Response (ITDR) |
| Primary Goal | Confirm target engagement; determine ΔTagg. | Determine cellular potency (EC50). |
| Variable | Temperature | Compound Concentration |
| Compound Conc. | Fixed (saturating) | Variable (serial dilution) |
| Temperature | Variable (gradient) | Fixed (single point) |
| Primary Output | Thermal stabilization shift (ΔTagg) | EC50 value |
PART 2: Unbiased Target Identification with Affinity Chromatography
If the primary target of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine is unknown, unbiased chemical proteomics methods can be employed for its deconvolution.[5] Affinity chromatography coupled with mass spectrometry is a powerful approach to isolate and identify binding partners from a complex cellular proteome.[4][12]
Protocol 3: Target Deconvolution via Affinity Chromatography-Mass Spectrometry
A. Probe Synthesis:
-
Synthesize a derivative of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine that incorporates a linker arm suitable for immobilization (e.g., an alkynyl or amino group) at a position that does not disrupt target binding.
-
Immobilize the modified compound onto a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.
B. Cell Lysate Preparation:
-
Grow a large quantity of cells (e.g., 1-5 x 10^8 cells).
-
Lyse the cells in a non-denaturing buffer (e.g., a buffer containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
C. Affinity Pulldown:
-
Incubate the clarified cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with beads that have been derivatized only with the linker and no compound.
-
To increase confidence in identified binders, a competition control can be included where the lysate is pre-incubated with an excess of free, unmodified 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine before adding the affinity matrix.
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
D. Elution and Protein Identification:
-
Elute the bound proteins from the beads. This can be done by:
-
Competition: Using a high concentration of the free compound.
-
Denaturation: Using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Separate the eluted proteins using SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the compound pulldown compared to the negative control, and whose binding is competed by the free compound, are considered high-confidence candidate targets.
Workflow for Affinity-Based Target Deconvolution
Caption: Target Identification via Affinity Chromatography.
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the target validation of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine. By first confirming direct cellular target engagement with CETSA and subsequently identifying potential targets through affinity proteomics, researchers can build a comprehensive understanding of the compound's mechanism of action. This dual approach is essential for validating new therapeutic agents and advancing them through the drug discovery process.
References
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
-
Saxena, C., Higgs, R. E., Zhen, E. Y., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]
-
Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]
-
Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 81-87. [Link]
-
Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(17), e4151. [Link]
-
Creative Biolabs. Target Deconvolution Service. [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lim, S. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2227. [Link]
-
American Elements. 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. [Link]
-
Barvian, M., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 14(9), 2249-2252. [Link]
-
Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 14(8), 1478-1484. [Link]
-
Besson, T., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113838. [Link]
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- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support guide for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. Poor solubility is a common hurdle for heterocyclic compounds, often impeding the journey from discovery to application. This guide offers a structured, problem-solving approach to systematically enhance the solubility of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine and why is it poorly soluble?
Answer: Understanding the inherent properties of the molecule is the first step in troubleshooting its solubility.
-
Molecular Structure: The compound has a fused imidazopyridazine heterocyclic ring system, which is largely rigid and planar. The presence of two chloro- substituents and a methyl group contributes to its lipophilicity (hydrophobicity).
-
Aqueous Solubility: While specific quantitative data for this exact molecule is not widely published, related imidazopyridazine compounds are known to have poor aqueous solubility.[1][2] This is attributed to the strong intermolecular forces in its crystal lattice and the hydrophobic nature of the molecule, which makes it energetically unfavorable for water molecules to solvate it.[3]
-
Expected pKa: The imidazopyridazine core contains nitrogen atoms that can act as proton acceptors, making the compound a weak base. The estimated pKa is likely in the acidic range (pH 3-5). This is a critical parameter, as it means the compound's charge, and therefore its solubility in aqueous media, is highly pH-dependent.[4] Below its pKa, the molecule becomes protonated and more soluble; above the pKa, it exists in its neutral, less soluble form.
Table 1: Physicochemical Profile of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
| Property | Value / Observation | Implication for Solubility |
| CAS Number | 1298031-93-2[5] | For unique identification. |
| Molecular Formula | C₇H₅Cl₂N₃[6] | Indicates a small molecule. |
| Appearance | Typically a colorless to pale yellow solid[6] | Suggests a crystalline state, which requires energy to dissolve.[7] |
| Polarity | Predicted to be lipophilic (hydrophobic) | Low intrinsic solubility in water and aqueous buffers. |
| Ionization | Weakly basic (pKa estimated: 3-5) | Solubility is expected to increase significantly in acidic pH.[8] |
Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer or cell culture media. What is the immediate troubleshooting step?
Answer: This is a classic sign of a compound "crashing out" of solution because the final solvent system cannot support its solubility. The primary cause is that while DMSO is an excellent solubilizer, its concentration is drastically lowered upon dilution into the aqueous phase, which cannot dissolve the hydrophobic compound on its own.
The immediate goal is to find a stable formulation. This can be approached by modifying the vehicle (solvent system) or the aqueous medium itself. The following troubleshooting guides provide systematic approaches to solve this common issue.
Troubleshooting Guide 1: pH Adjustment & pKa Determination
Core Principle: For an ionizable compound like a weak base, adjusting the pH of the aqueous medium to be at least 1-2 units below its pKa will convert the molecule into its more soluble, ionized (salt) form.[7][9]
When to Use: This is the most direct and often simplest method for weakly basic or acidic compounds. It is ideal for in vitro assays where the pH can be controlled without affecting the experimental outcome (e.g., cell-free enzymatic assays).
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare a Series of Buffers: Create a set of buffers spanning a physiologically and experimentally relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4, 8.0). Use buffers with adequate capacity, such as citrate for acidic pH and phosphate for neutral/basic pH.
-
Equilibrate the System: Add an excess amount of solid 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Incubate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully remove an aliquot of the supernatant. Be cautious not to disturb the pellet. Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Plot and Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting curve will reveal the pH at which solubility is maximized.
Causality: The significant increase in solubility at lower pH values confirms the compound's basic nature. The inflection point of the curve provides an experimental estimate of the pKa. For subsequent experiments, you can select a buffer pH that provides the required solubility.[4][10]
Caption: Formation of a water-soluble drug-cyclodextrin complex.
Advanced Formulation Strategies
For more challenging applications, such as in vivo studies requiring specific pharmacokinetic profiles, more advanced formulation strategies may be necessary. These generally require specialized equipment and expertise.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug into a polymer matrix, converting it to a high-energy, amorphous state that dissolves more readily. P[11][12]olymers like Apinovex™ or Kollidon® VA64 are used, and the dispersion is typically created using spray drying or hot-melt extrusion. *[13][14][15][16] Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use a mixture of oils, surfactants, and co-solvents to dissolve the drug. U[9][12]pon gentle agitation in an aqueous environment (like the GI tract), they form fine emulsions that enhance solubility and absorption.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation. T[17][18]his approach enhances the rate of dissolution but does not increase the equilibrium solubility.
[18]Table 3: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization of the molecule | [9] Simple, inexpensive, very effective for ionizable drugs. | Only for ionizable compounds; pH change might affect assay. | Cell-free assays, initial screening. |
| Co-solvents | Reduces solvent polarity | [19] Easy to prepare, widely used for stock solutions. | Potential for compound precipitation upon dilution; solvent toxicity. | In vitro cell-based assays. |
| Cyclodextrins | Encapsulation/Complexation | [11] Significant solubility increase; low toxicity; can stabilize compound. | Can be more expensive; potential for drug-cyclodextrin binding to affect assays. | In vitro and in vivo studies. |
| Solid Dispersions | Creates high-energy amorphous form | [12] Large increases in apparent solubility and dissolution rate. | Requires specialized equipment (spray dryer, extruder); potential for physical instability. | Oral solid dosage form development. |
References
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- Dr. Reddy's Laboratories. (n.d.).
- Wikipedia. (2023). Cosolvent.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Kumar, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Gavali, S. M., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Al-kassas, R., et al. (2024). Enhancing solubility and stability of poorly soluble drugs.
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
- Williams, R. O., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
- Steiner, D., et al. (2020).
- IndiaMART. (n.d.). 6,8-Dichloro-2-Methylimidazo1,2-Pyridazine.
- Health Sciences. (2025). Cosolvent systems: Significance and symbolism.
- ChemicalBook. (n.d.). 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis.
- Levilain, G., et al. (2020). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Pharmaceutics.
- ResearchGate. (n.d.).
- American Elements. (n.d.). 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
- Jiang, J., & Williams, R.O. (2022). Cosolvent and Complexation Systems.
- Khali, A., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- Lubrizol Life Science Health. (n.d.).
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption.
- Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
- BLDpharm. (n.d.). 1298031-93-2|6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
- Lee, S., et al. (2021).
- Biosynth. (n.d.). 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
- Pharmaffiliates. (n.d.). CAS No : 17412-23-6 | Product Name : 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine.
- Zahn, N. M., et al. (2020).
- National Center for Biotechnology Information. (n.d.). 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine. PubChem.
- Soyer, M., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank.
- ChemicalBook. (n.d.). 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine | 17412-23-6.
- Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences.
- Cherepanov, V. V., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules.
- Kantevari, S., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents.
- AiFChem. (n.d.). 17412-23-6 | 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine.
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reducing off-target effects of imidazo[1,2-b]pyridazine inhibitors
A Guide to Characterizing and Reducing Off-Target Effects
Welcome, researchers, to the technical support center for imidazo[1,2-b]pyridazine inhibitors. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to navigate one of the most critical challenges in kinase inhibitor development: ensuring target selectivity. The imidazo[1,2-b]pyridazine scaffold is a potent and versatile pharmacophore, forming the core of numerous inhibitors targeting kinases like BTK, Tyk2, Mps1, and IRAK4.[1][2][3][4] However, the highly conserved nature of the ATP-binding site across the human kinome makes off-target activity a significant hurdle.[5]
This guide is structured to address the specific issues you may encounter during your experiments. We will move from foundational questions to deep, protocol-driven troubleshooting to help you identify, understand, and ultimately minimize off-target effects, enhancing the precision and translational potential of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with imidazo[1,2-b]pyridazine inhibitors.
Q1: What exactly are "off-target" effects and why are they a major concern with kinase inhibitors?
A: Off-target effects occur when a drug or inhibitor molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[6] For kinase inhibitors, this is particularly common because the ATP-binding pocket, which most of these inhibitors target, is structurally similar across the 500+ kinases in the human kinome.[5][7] These unintended interactions can lead to a range of problematic outcomes:
-
Misinterpretation of Experimental Data: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
-
Toxicity: Unintended inhibition of essential kinases can lead to cellular toxicity or adverse effects in preclinical models.
-
Reduced Efficacy: In some cases, off-target effects can trigger compensatory signaling pathways that counteract the desired therapeutic effect.[8]
Therefore, rigorously characterizing an inhibitor's selectivity is paramount for validating its mechanism of action and ensuring its potential as a reliable tool compound or therapeutic candidate.[9]
Q2: My cells are showing a strong phenotype (e.g., apoptosis, cell cycle arrest), but I'm not seeing significant inhibition of my target kinase's downstream signaling. Could this be an off-target effect?
A: Yes, this is a classic indicator of a potential off-target liability. When the observed cellular phenotype is disconnected from the known signaling pathway of your intended target, it strongly suggests that another protein or pathway is being perturbed. For example, some imidazo[1,2-b]pyridazine derivatives designed for a specific kinase were found to also inhibit CDK1/CDK2, leading to a G2/M phase cell cycle arrest that might not have been the expected outcome based on the primary target alone.[10][11] This scenario necessitates a "target deconvolution" effort to identify the protein(s) responsible for the observed phenotype.
Q3: How can I get a preliminary, cost-effective assessment of my inhibitor's selectivity?
A: A tiered approach is often the most efficient strategy.[12]
-
Initial Single-Concentration Screen: Instead of immediately running full dose-response curves for hundreds of kinases, screen your compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a broad kinase panel. This will quickly identify the most potent "hits" or potential off-targets.
-
Dose-Response Follow-Up: For the kinases that show significant inhibition (e.g., >70% inhibition) in the initial screen, perform a 10-point dose-response curve to determine their IC50 values accurately.[12] This two-step process provides a comprehensive selectivity profile while being more resource-efficient than determining IC50s for an entire panel from the outset.
Q4: What is the difference between biochemical selectivity and cellular selectivity, and why might they differ?
A: This is a critical distinction.
-
Biochemical Selectivity is determined in vitro using purified, recombinant enzymes and substrates.[13] It measures the intrinsic affinity of your inhibitor for a kinase in a clean, controlled system. Assays are often run at ATP concentrations near the Km for each kinase to directly compare inhibitor affinities.[14]
-
Cellular Selectivity measures the inhibitor's effect on kinases within their native environment: a living cell.[15]
These two profiles can differ significantly for several reasons:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
ATP Competition: The intracellular concentration of ATP is very high (1-5 mM), which can outcompete ATP-competitive inhibitors, making them appear less potent in cells than in biochemical assays run at lower ATP levels.[16]
-
Target Engagement: The kinase's conformation, localization, and interaction with scaffolding proteins inside a cell can differ from its purified form, affecting inhibitor binding.
-
Drug Efflux & Metabolism: Cells may actively pump the inhibitor out or metabolize it into less active forms.
A discrepancy between potent biochemical activity and weak cellular activity often points to issues with permeability or high intracellular ATP competition, which must be addressed through medicinal chemistry optimization.[17]
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for addressing specific experimental challenges related to off-target effects.
Guide 1: High Off-Target Activity Identified in Initial Kinase Panel Screen
You've received data from your initial kinase screen, and your imidazo[1,2-b]pyridazine compound inhibits multiple kinases with high potency. This polypharmacology can be beneficial in some contexts, like oncology, but detrimental if you're developing a selective probe.[5] The goal now is to understand this profile and rationally design a more selective molecule.
Workflow for Improving Kinase Selectivity
Caption: Workflow for improving inhibitor selectivity.
Protocol 1: Comprehensive Biochemical Kinase Profiling
The goal is to obtain accurate IC50 or Kd values for a broad range of kinases to quantify selectivity. Several platforms are available, each with distinct advantages.[7]
| Assay Platform | Principle | Pros | Cons |
| Radiometric Assays (e.g., ³³P-ATP) | Measures direct transfer of radiolabeled phosphate from ATP to a substrate.[14] | Gold standard, highly sensitive, uses unmodified substrates.[7] | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced.[11][18] | High throughput, non-radioactive, sensitive. | Indirect measurement, susceptible to ATP-hydrolyzing contaminants. |
| TR-FRET (e.g., LanthaScreen®) | Measures phosphorylation of a fluorescently labeled substrate via Förster Resonance Energy Transfer.[19][20] | Homogeneous ("mix-and-read"), high throughput, robust. | Requires modified substrates, potential for compound interference. |
| Competitive Binding (e.g., KINOMEscan™) | Measures the ability of an inhibitor to displace a probe from the kinase active site. Reports Kd.[14] | Does not require active enzyme, independent of ATP, broad coverage. | Does not measure inhibition of catalysis, may miss allosteric inhibitors. |
Step-by-Step Methodology (using Luminescence-Based Assay as an example):
-
Reagent Preparation: Prepare serial dilutions of the imidazo[1,2-b]pyridazine inhibitor in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate reaction buffer. The ATP concentration should be set near the Kₘ for each specific kinase to ensure the resulting IC50 value approximates the inhibitor's intrinsic affinity (Ki).[14][16]
-
Kinase Reaction: In a multi-well plate, add the kinase and the inhibitor dilution. Allow to incubate for a pre-determined time (e.g., 15-20 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate/ATP mixture to start the phosphorylation reaction. Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detect ADP Production: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Signal: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Interpretation and Next Steps
With a comprehensive IC50 panel, you can perform a Structure-Activity Relationship (SAR) analysis. Compare the chemical structures of your on-target and off-target kinases. Often, subtle differences in the ATP-binding pocket, such as the "gatekeeper" residue, can be exploited to improve selectivity.[21] For instance, medicinal chemistry efforts on imidazo[1,2-b]pyridazines have shown that modifying substituents can dramatically alter the selectivity profile, sometimes by introducing moieties that form specific hydrogen bonds or by adjusting the compound's lipophilicity to disfavor binding to certain off-targets.[17][22] This data, ideally combined with co-crystal structures, will guide the rational design of more selective next-generation compounds.[6]
Guide 2: Discrepancy Between Biochemical Potency and Cellular Activity
Your inhibitor is potent in a biochemical assay (e.g., IC50 < 50 nM) but shows weak activity in a cell-based assay (e.g., IC50 > 5 µM). This common problem must be resolved to determine if the compound is a viable lead.
Workflow for Investigating Efficacy Gaps
Caption: Investigating biochemical vs. cellular efficacy.
Protocol 2: Confirming Target Engagement with NanoBRET™ Assay
This protocol allows for the quantitative measurement of inhibitor binding to its target kinase in living cells, providing a direct measure of target engagement.[13][23]
Step-by-Step Methodology:
-
Cell Line Preparation: Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells into a multi-well assay plate (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of your imidazo[1,2-b]pyridazine inhibitor and incubate for a period to allow for cell entry and target binding (e.g., 2 hours).
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase. This tracer will act as the energy acceptor.
-
Substrate Addition & Signal Reading: Add the NanoBRET™ substrate. If the inhibitor has NOT bound to the kinase, the fluorescent tracer will bind, bringing it close to the NanoLuc® luciferase. The energy from the luciferase reaction will excite the tracer, generating a BRET signal. If the inhibitor HAS bound, it will displace the tracer, disrupting BRET.
-
Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) emission. Calculate the BRET ratio. A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement. Plotting this relationship allows for the determination of a cellular IC50 for target binding.
Interpretation and Next Steps
-
If target engagement is confirmed (low nM cellular IC50): The issue is likely not permeability but rather the link between target inhibition and the downstream functional readout. The signaling pathway may have redundancies, or the specific substrate you are monitoring via Western blot may not be the most sensitive marker. Consider broader phosphoproteomic approaches to get a more global view of signaling changes.[9]
-
If target engagement is poor (high µM cellular IC50): This is strong evidence for poor cell permeability, active drug efflux, or rapid metabolic degradation.[17] The medicinal chemistry strategy should focus on improving the compound's drug-like properties, such as optimizing lipophilicity (cLogP) or reducing the number of hydrogen bond donors, which has been a successful strategy for other imidazo[1,2-b]pyridazine series.[17]
Guide 3: Unexplained Cytotoxicity or Phenotype Not Linked to Target
Your inhibitor is causing a potent cellular effect (e.g., cytotoxicity), but you have ruled out on-target activity through genetic knockout or by showing that other selective inhibitors of the same target do not produce the same phenotype. This points to a potent off-target effect that must be identified.
Workflow for Target Deconvolution
Caption: Workflow for identifying the cause of a phenotype.
Protocol 3: Target Identification via Chemical Proteomics (Kinobeads)
Chemical proteomics is a powerful, unbiased method to identify the proteins that an inhibitor binds to directly from a complex cell lysate.[24][25] The "Kinobeads" approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome.[26]
Step-by-Step Methodology:
-
Cell Lysate Preparation: Culture and harvest cells of interest. Prepare a native cell lysate under conditions that preserve protein structure and interactions.
-
Competitive Binding: Aliquot the cell lysate. Add increasing concentrations of your "free" imidazo[1,2-b]pyridazine inhibitor to different aliquots. A control aliquot receives only the vehicle (DMSO). Incubate to allow the inhibitor to bind to its targets within the lysate.
-
Kinobeads Pulldown: Add the Kinobeads matrix to all aliquots. These beads will bind to kinases whose ATP sites are not already occupied by your free inhibitor.
-
Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. The proteins remaining on the beads are then eluted and digested into peptides, typically with trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]
-
Data Analysis: Identify and quantify the proteins that were pulled down in each sample. A true target of your inhibitor will show a dose-dependent decrease in its abundance in the pulldown, as the free inhibitor in the lysate prevented it from binding to the beads.[25]
Interpretation and Next Steps
The output of this experiment is a list of proteins that bind your compound with high affinity in a cellular context. This provides a focused list of candidate off-targets responsible for the unexplained phenotype. The next crucial step is validation. Use genetic techniques like siRNA or CRISPR to knock down each high-confidence candidate individually. If the knockdown of a specific off-target protein recapitulates the phenotype observed with your inhibitor, you have successfully identified the source of the off-target effect.[6] This knowledge is invaluable for future medicinal chemistry efforts to design away the unwanted activity.
References
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 7, 2026, from [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025, June 12). PubMed. Retrieved January 7, 2026, from [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025, May 14). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 7, 2026, from [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 7, 2026, from [Link]
-
Chemical kinomics: a powerful strategy for target deconvolution. (n.d.). BMB Reports. Retrieved January 7, 2026, from [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Kinase Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved January 7, 2026, from [Link]
-
Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM. Retrieved January 7, 2026, from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. (2020, March 15). PubMed. Retrieved January 7, 2026, from [Link]
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020, October 12). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (2017, March 31). PubMed. Retrieved January 7, 2026, from [Link]
-
A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved January 7, 2026, from [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. (2025, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013, February 10). AACR Journals. Retrieved January 7, 2026, from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. Retrieved January 7, 2026, from [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024, August 16). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015, February 26). PubMed. Retrieved January 7, 2026, from [Link]
-
How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved January 7, 2026, from [Link]
-
Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019, February 21). PubMed. Retrieved January 7, 2026, from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS. Retrieved January 7, 2026, from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. (2012, March 1). PubMed. Retrieved January 7, 2026, from [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 29). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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- 4. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Technical Support Center: Synthesis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support guide for the synthesis of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine. This molecule is a member of the imidazo[1,2-b]pyridazine family, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities, including kinase inhibition and activity at benzodiazepine receptors.[1][2] The synthesis of this specific dichlorinated derivative presents unique challenges that require careful control of reaction conditions and a thorough understanding of the underlying reaction mechanism.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and analogous syntheses reported in the literature.
Section 1: Synthesis Overview and Core Mechanism
The most reliable and common route to the imidazo[1,2-b]pyridazine core is a condensation-cyclization reaction between a substituted 3-aminopyridazine and an α-haloketone. This reaction, a variation of the Tschitschibabin reaction, proceeds in two key steps:
-
SN2 Alkylation: The initial step is the nucleophilic attack of a nitrogen atom from the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone (in this case, chloro- or bromoacetone).
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular condensation, where the exocyclic amino group attacks the ketone carbonyl, followed by dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
A critical challenge in this synthesis is controlling the regioselectivity of the initial alkylation. In an unsubstituted 3-aminopyridazine, the endocyclic nitrogen at position 2 (N2) is more nucleophilic than the nitrogen at position 1 (N1). Alkylation at N2 leads to a dead-end intermediate that cannot cyclize to the desired product. However, the presence of electron-withdrawing halogen substituents on the pyridazine ring, as in our target, helps to modulate the electronics and favor the productive alkylation at N1.[3]
Reaction Mechanism and Regioselectivity Challenge
Below is a diagram illustrating the desired reaction pathway versus the common unproductive side pathway.
Caption: Desired vs. undesired pathways in the synthesis.
Section 2: Recommended Experimental Protocol
Materials and Reagents
-
3-Amino-4,6-dichloropyridazine
-
Chloroacetone (or Bromoacetone)
-
Acetonitrile (ACN), Anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-4,6-dichloropyridazine (1.0 eq).
-
Add Solvent and Base: Add anhydrous acetonitrile to form a suspension (approx. 10-15 mL per gram of starting material). Add finely powdered sodium bicarbonate (2.0-3.0 eq). The base acts as an acid scavenger for the H-X formed during the reaction.
-
Add Alkylating Agent: Add chloroacetone (1.1-1.2 eq) dropwise to the stirring suspension at room temperature. Safety Note: α-haloketones are lachrymatory and toxic. Handle in a well-ventilated fume hood.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of ethyl acetate/hexanes as eluent). The starting material is typically more polar than the product. The reaction can take anywhere from 8 to 48 hours.[4][5]
-
Workup: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 40-50% EtOAc), is recommended to separate the product from non-polar impurities and polar baseline materials.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
General Experimental Workflow
Caption: Standard workflow for the synthesis and purification.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows a very low yield or has not progressed at all.
A1: This is a common issue that can stem from several factors.
-
Cause A: Inactive Reagents. The 3-amino-4,6-dichloropyridazine may have degraded, or the chloroacetone may have polymerized.
-
Solution: Check the purity of your starting materials via NMR or melting point. Use freshly opened or purified reagents if possible.
-
-
Cause B: Insufficient Heating or Reaction Time. The cyclization step can be slow.
-
Solution: Ensure your reaction is maintaining a consistent reflux temperature. If the reaction stalls after 8-12 hours, consider extending the reaction time up to 48 hours, with periodic TLC or LC-MS monitoring.[5]
-
-
Cause C: Poor Solubility. The starting aminopyridazine or the intermediate salt may have poor solubility in acetonitrile.
-
Solution: Consider switching to a higher-boiling, more polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane. This can improve solubility and allow for higher reaction temperatures, potentially accelerating the reaction.
-
Q2: My TLC plate shows multiple products, and purification is difficult.
A2: This often points to the formation of side products, most commonly the undesired regioisomer.
-
Cause A: Regioisomer Formation. As discussed in the mechanism section, alkylation at the N2 position can occur, leading to an isomeric, uncyclized byproduct.[3] This byproduct is often close in polarity to the desired product, complicating purification.
-
Solution: While difficult to completely avoid, running the reaction at a moderate temperature (e.g., gentle reflux in ACN) rather than aggressively high temperatures in other solvents might favor the thermodynamically preferred product. For purification, a very shallow gradient during column chromatography is essential. You may also consider reverse-phase chromatography if silica gel provides poor separation.
-
-
Cause B: Degradation. Prolonged heating can cause decomposition of the starting material or product.
-
Solution: Find the optimal balance of time and temperature. A reaction that is 80% complete in 24 hours with a clean profile is better than one that is 95% complete in 48 hours with significant decomposition.
-
-
Cause C: Unreacted Starting Materials. Both starting materials may be present.
-
Solution: Ensure the stoichiometry is correct (a slight excess of the more volatile chloroacetone is often used). Purification via chromatography should effectively remove unreacted starting materials.
-
Q3: The reaction seems to work, but I lose a significant amount of product during workup or purification.
A3: Product loss can occur due to mechanical issues or product instability.
-
Cause A: Product is Water-Soluble. The imidazo[1,2-b]pyridazine core has basic nitrogens that can become protonated, increasing water solubility, especially if the workup is acidic.
-
Solution: Ensure the aqueous layer is basic (pH > 8) during extraction by using a saturated NaHCO₃ or a dilute Na₂CO₃ solution. This keeps the product in its free-base form, maximizing its solubility in the organic solvent. Perform multiple extractions (3-5x) with your organic solvent.
-
-
Cause B: Degradation on Silica Gel. Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition on the column.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, like triethylamine (~1%), before packing the column. Alternatively, use neutral alumina for chromatography.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Section 4: Comparative Data
To aid in optimization, the following table summarizes typical conditions used for the synthesis of analogous imidazo[1,2-b]pyridazines from the literature.
| Compound Synthesized | Starting Amine | Alkylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine | 3-Amino-6-chloro-4-methylpyridazine | Bromoacetone | Acetonitrile | NaOH (workup) | Reflux | 8 | 54.6 | [4] |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 6-Chloropyridazin-3-amine | 1,3-Dichloroacetone | 1,2-Dimethoxyethane | None | Reflux | 48 | 37 | [5] |
| Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate | Ethyl 6-amino-5-methylpyridazine-3-carboxylate | Chloroacetone | Toluene | NaHCO₃ | 85-90 | - | - | [6] |
| General Imidazo[1,2-b]pyridazines | 3-Amino-6-halopyridazine | α-Bromoketone | - | NaHCO₃ | - | - | Good | [3] |
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review - ResearchGate. [Link]
-
Synthesis of imidazo[1,2-b]pyridazines 150 and 151 as inhibitors of... - ResearchGate. [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions - ResearchGate. [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. [Link]
-
Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed. [Link]
-
A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
optimizing the reaction conditions for imidazo[1,2-b]pyridazine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and solutions to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine synthesis is giving a very low yield. What are the most common reasons for this?
A1: Low yields in imidazo[1,2-b]pyridazine synthesis, particularly via the classical condensation of a 3-aminopyridazine with an α-haloketone, often stem from a few key issues:
-
Incorrect Regioselectivity of Alkylation: The most frequent problem is the alkylation of the wrong nitrogen atom on the 3-aminopyridazine ring. The N1 nitrogen, which is not adjacent to the amino group, is often more nucleophilic, leading to the formation of an undesired regioisomer that cannot cyclize to the desired product.[1]
-
Poor Quality of Starting Materials: Impurities in either the 3-aminopyridazine or the α-haloketone can lead to side reactions and inhibit the desired transformation. For example, the synthesis of 3-amino-6-iodopyridazine can sometimes yield 3,6-diaminopyridazine as a major byproduct, which will lead to undesired products in the subsequent cyclization.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is too strong or too weak can either fail to promote the reaction or lead to side product formation. Similarly, the solvent and temperature can significantly influence the reaction rate and selectivity.
-
Decomposition of Reactants or Products: Some substituted imidazo[1,2-b]pyridazines or their precursors can be unstable under prolonged heating or in the presence of strong acids or bases, leading to degradation and lower yields.
Q2: How can I improve the regioselectivity of the initial alkylation step?
A2: The key to ensuring correct regioselectivity is to decrease the nucleophilicity of the N1 nitrogen. A highly effective strategy is to use a 3-aminopyridazine with a halogen substituent at the 6-position (e.g., 3-amino-6-chloropyridazine). The electron-withdrawing nature of the halogen sufficiently deactivates the N1 position, thereby favoring the initial alkylation at the N2 nitrogen of the amino group, which is essential for the subsequent cyclization.[1]
Q3: I am using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. What are the key parameters to optimize for better yields?
A3: The GBB reaction is a powerful method for synthesizing 3-aminoimidazo[1,2-a]azines. For imidazo[1,2-b]pyridazine synthesis, optimization should focus on:
-
Catalyst Choice: This reaction is typically acid-catalyzed. Both Lewis acids (e.g., scandium triflate, Y(OTf)₃) and Brønsted acids (e.g., perchloric acid, p-toluenesulfonic acid) can be effective.[2][3] Screening a panel of catalysts is recommended to find the optimal one for your specific substrates.
-
Solvent Selection: The choice of solvent can have a significant impact. While traditional solvents like methanol or dichloromethane are common, exploring "green" solvents like eucalyptol has also been shown to be effective.[2]
-
Dehydrating Agents: The formation of the initial imine intermediate releases water, which can be detrimental to the reaction. The addition of a dehydrating agent like trimethyl orthoformate can improve yields.
-
Energy Source: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating, especially for less reactive substrates.[4][5]
Q4: I am having difficulty with the purification of my final imidazo[1,2-b]pyridazine product. What are some common challenges and solutions?
A4: Purification can be challenging due to the polar nature of the imidazo[1,2-b]pyridazine core and the potential for closely related impurities.
-
Challenge: Co-elution of the product with unreacted 3-aminopyridazine.
-
Solution: An acidic wash (e.g., dilute HCl) during the work-up can help to remove the basic aminopyridazine starting material into the aqueous layer. Be mindful of the stability of your product to acidic conditions.
-
-
Challenge: The product is highly polar and streaks on silica gel chromatography.
-
Solution: Try using a more polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing. Alternatively, consider reverse-phase chromatography for particularly polar compounds.
-
-
Challenge: Difficulty in removing palladium catalyst from cross-coupling reactions.
-
Solution: Use a palladium scavenger resin or perform a filtration through a pad of Celite® and activated carbon after the reaction is complete.
-
Troubleshooting Guides
Problem 1: Low or No Product Formation in Classical Condensation
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS shows mainly unreacted 3-aminopyridazine. | Insufficiently reactive α-haloketone or suboptimal reaction conditions. | Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or DMSO. Ensure the base (e.g., NaHCO₃) is present in sufficient quantity. |
| A new spot appears on TLC, but it's not the desired product. | Incorrect regioselectivity of alkylation (alkylation at N1). | As discussed in the FAQs, use a 3-amino-6-halopyridazine to direct the alkylation to the desired nitrogen.[1] |
| Multiple spots are observed, suggesting product degradation. | The reaction temperature is too high, or the reaction time is too long. | Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. Reduce the reaction temperature. |
| Low yield of 3-amino-6-iodopyridazine starting material. | Formation of 3,6-diaminopyridazine as a major byproduct. | Synthesize 3-amino-6-iodopyridazine by refluxing 3-amino-6-chloropyridazine in 57% HI solution for a higher yield.[1] |
Problem 2: Issues with the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete. | Inefficient catalyst or presence of water. | Screen different Lewis or Brønsted acid catalysts. Add a dehydrating agent like trimethyl orthoformate. Consider switching to microwave heating to accelerate the reaction.[4][5] |
| Formation of multiple byproducts. | The aldehyde or isocyanide is unstable under the reaction conditions. | Use milder reaction conditions (lower temperature, weaker acid). Ensure the purity of the aldehyde and isocyanide. Some aliphatic aldehydes may be less stable and fail to yield the desired product.[2] |
| Low yields with electron-rich aldehydes. | The imine intermediate is less electrophilic. | Use a stronger Lewis acid catalyst to activate the imine. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is based on the classical condensation method.
Step-by-Step Methodology:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromoacetophenone (1.05 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Troubleshooting Checkpoint: If the reaction is not proceeding, consider switching to a higher boiling point solvent like n-butanol or adding a catalytic amount of a phase-transfer catalyst if there are solubility issues.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Protocol 2: General Procedure for the GBB Synthesis of a 3-Aminoimidazo[1,2-b]pyridazine Derivative
Step-by-Step Methodology:
-
In a microwave-safe vial, combine 3-aminopyridazine (1.0 eq), the desired aldehyde (1.0 eq), and the isocyanide (1.1 eq) in a suitable solvent (e.g., methanol, eucalyptol).
-
Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-120 °C) for the optimized time (typically 15-60 minutes).
-
Troubleshooting Checkpoint: If the yield is low, screen different catalysts and solvents. Ensure all reagents are dry, as water can inhibit the reaction.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 3-aminoimidazo[1,2-b]pyridazine product.
Visualizations
Reaction Mechanism and Troubleshooting Logic
Caption: Classical synthesis pathway and common regioselectivity issue.
GBB Reaction Optimization Workflow
Caption: Decision workflow for optimizing the GBB reaction.
References
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed. Available at: [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health. Available at: [Link]
-
Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-b]pyridazines 150 and 151 as inhibitors of... ResearchGate. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed Central. Available at: [Link]
-
METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. WIPO Patentscope. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Chichibabin reaction. Wikipedia. Available at: [Link]
-
Synthesis of Imidazo[1,2-f]phenanthridines by Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization of 2-(2-Bromoaryl)imidazoles with Cyclohexane-1,3-diones Followed by Aromatization. National Institutes of Health. Available at: [Link]
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and orally Active Tyk2 JH2 Inhibitors. PubMed Central. Available at: [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Royal Society of Chemistry. Available at: [Link]
-
Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Technical Support Center: Stability of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Prepared by the Senior Application Scientist Team
Disclaimer: Detailed public stability data for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is limited. This guide is based on established principles of heterocyclic chemistry and provides a framework for researchers to assess stability within their specific experimental contexts. We strongly recommend performing the validation experiments outlined below before commencing large-scale studies.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the handling and stability of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in solution.
FAQ 1: What are the primary predicted routes of degradation for this compound in solution?
Based on its chemical structure, the two primary points of vulnerability for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine are the chlorine atoms attached to the pyridazine ring. The principal degradation pathway is predicted to be nucleophilic aromatic substitution (SNAr) .[1][2][3]
-
Causality: The electron-withdrawing nature of the nitrogen atoms in the fused ring system makes the carbon atoms at positions 6 and 8 electron-deficient and thus susceptible to attack by nucleophiles.[2] Common nucleophiles in a laboratory setting include:
-
Water/Hydroxide (Hydrolysis): Particularly in neutral or basic aqueous buffers, water or hydroxide ions can attack the carbon-chlorine bond, replacing the chlorine with a hydroxyl group.[4]
-
Buffer Components: Buffers containing primary or secondary amines (e.g., Tris, HEPES) or thiols (e.g., DTT, β-mercaptoethanol) are strong nucleophiles and can readily displace the chlorine atoms.[5][6]
-
Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, leading to the formation of methoxy or ethoxy adducts, respectively.
-
This reactivity is a known characteristic of chlorinated pyridazines and similar nitrogen-containing heterocycles.[5][6][7]
Caption: Predicted nucleophilic substitution pathway for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
FAQ 2: How should I choose an appropriate solvent for preparing stock solutions?
The choice of solvent is critical to maintaining the long-term integrity of the compound.
Recommendation: High-purity, anhydrous aprotic solvents are strongly recommended for primary stock solutions.
-
Expert Insight: Aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) do not have acidic protons and are non-nucleophilic, minimizing the risk of solvent-mediated degradation. It is crucial to use anhydrous grades of these solvents, as even small amounts of water can lead to slow hydrolysis over time.
| Solvent | Type | Suitability for Stock Solution | Rationale & Potential Issues |
| DMSO | Aprotic, Polar | Excellent | Good solubilizing power for many heterocycles.[8] Use anhydrous grade and store under inert gas. |
| DMF | Aprotic, Polar | Good | Similar to DMSO. Can be more prone to degradation itself; use high-purity grade. |
| Acetonitrile | Aprotic, Polar | Fair | Less solubilizing power than DMSO/DMF. Can be used for intermediate dilutions.[9] |
| Ethanol/Methanol | Protic, Polar | Poor (Use with Caution) | Risk of solvolysis (reaction with the solvent). If required, prepare fresh and use immediately. |
| Aqueous Buffers | Protic, Aqueous | Not Recommended | High risk of hydrolysis and reaction with buffer nucleophiles. Prepare fresh from stock just before use. |
FAQ 3: My experimental results are inconsistent. Could the compound be degrading in my assay buffer?
Yes, this is a common and often overlooked cause of experimental variability. The compound may be stable in your DMSO stock but degrade rapidly once diluted into an aqueous, nucleophile-containing assay buffer.
Trustworthiness through Self-Validation: You must perform a simple stability study in your specific assay buffer to confirm the compound's integrity over the time course of your experiment.
II. Troubleshooting Guide: Assessing Compound Stability
This guide provides a step-by-step protocol to empirically determine the stability of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in your experimental medium.
Protocol: HPLC-Based Stability Assessment
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining over time.
Objective: To determine the percentage of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine remaining after incubation in a specific buffer at a set temperature.
1. Materials & Preparation:
- 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
- Anhydrous DMSO
- Your specific assay buffer (e.g., PBS, Tris-HCl)
- HPLC system with a UV detector and a suitable C18 column
- Mobile phase (e.g., Acetonitrile/Water gradient)
2. Experimental Workflow:
Caption: Experimental workflow for assessing compound stability via HPLC.
3. Detailed Steps:
- Prepare Stock: Create a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO. This is your T=0 reference standard in organic solvent.
- Initiate Experiment: Dilute the DMSO stock into your pre-warmed assay buffer to the final experimental concentration (e.g., 10 µM). Mix well.
- T=0 Sample: Immediately take an aliquot of this solution and quench it by diluting it 1:1 or 1:2 with a strong organic solvent like acetonitrile. This stops further degradation. Store on ice or at 4°C until analysis. This is your experimental T=0.
- Incubate: Place the remaining solution in an incubator at your desired experimental temperature (e.g., 25°C or 37°C).
- Time-Course Sampling: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove aliquots and quench them in the same manner as the T=0 sample.
- HPLC Analysis:
- Develop an HPLC method that gives a sharp, well-resolved peak for the parent compound. A typical starting point is a C18 column with a water/acetonitrile gradient.
- Inject all quenched samples.
- Integrate the peak area of the parent compound at each time point.
- Data Analysis:
- Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
- % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
- Plot % Remaining versus time to visualize the degradation kinetics.
FAQ 4: What are the best practices for storing and handling this compound?
Adherence to proper storage and handling protocols is essential for ensuring reproducibility and maximizing the shelf-life of this reagent.[10]
-
Solid Compound:
-
Store at -20°C or below.
-
Keep in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Protect from light by using an amber vial or by wrapping the vial in foil.
-
-
Stock Solutions (in Anhydrous Aprotic Solvents):
-
Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Use vials with PTFE-lined caps to prevent solvent evaporation and contamination.
-
Implement a first-in, first-out (FIFO) system to ensure older stock is used first.[10]
-
-
Working Solutions (in Aqueous Buffers):
-
ALWAYS PREPARE FRESH immediately before each experiment.
-
Do not store dilutions in aqueous buffers for any significant length of time, as hydrolysis or reaction with buffer components is highly probable.
-
III. References
-
Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Korean Chemical Society.
-
6,8-Dichloro-2-Methylimidazo1,2-Pyridazine at best price in Bengaluru. IndiaMART.
-
Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
-
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine | CAS 1298031-93-2. American Elements.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
-
6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. ChemicalBook.
-
Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences.
-
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. BLDpharm.
-
6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine | 17412-23-6. ChemicalBook.
-
Nucleophilic aromatic substitutions. (2019). YouTube.
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
-
Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines. (2024). PMC.
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (2025). ResearchGate.
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2021). MDPI.
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. sapiosciences.com [sapiosciences.com]
Technical Support Center: Purification of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support guide for the purification of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine (CAS 1298-031-93-2). This document is designed for researchers, chemists, and drug development professionals who are handling this heterocyclic compound and require robust, field-tested purification protocols and troubleshooting advice. The inherent basicity of the imidazo[1,2-b]pyridazine core can present unique challenges, such as interactions with acidic stationary phases and the removal of closely-related impurities. This guide provides a systematic approach to achieving high purity for your downstream applications.
Troubleshooting and Issue Resolution (Q&A)
This section addresses specific experimental issues in a direct question-and-answer format, explaining the causality behind the problems and providing actionable solutions.
Question 1: My crude product is a dark oil/discolored solid, and TLC analysis shows multiple spots. Where do I begin?
Answer: A discolored and complex crude mixture is common and typically contains unreacted starting materials, reagents, and side-products from the initial cyclization reaction. The first step is to perform a preliminary liquid-liquid extraction to remove highly polar or ionic impurities. After extraction and concentration, the two primary methods for purification are column chromatography and recrystallization. The choice depends on the nature of the impurities and the physical state of your crude product.
Question 2: I'm performing silica gel column chromatography, but my compound is streaking badly on the TLC plate and the column fractions are all mixed. What's happening?
Answer: This is a classic issue encountered with basic heterocyclic compounds like imidazo[1,2-b]pyridazines. The nitrogen atoms in the ring system are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape (tailing or streaking) and can even cause irreversible adsorption or decomposition of the compound on the column.[1][2]
Solution:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide in the methanol portion of your eluent.[1] This deactivates the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase. Neutral alumina is often a good alternative for basic compounds. For highly polar compounds, reversed-phase (C18) chromatography may also be an effective option.[1]
Question 3: My compound won't elute from the silica column, even with highly polar solvents like 100% ethyl acetate or 5% methanol in dichloromethane.
Answer: This indicates a very strong interaction with the stationary phase, or your compound may be significantly more polar than anticipated.
Solutions:
-
Increase Eluent Polarity Drastically: Prepare a more aggressive solvent system. A gradient elution up to 10-20% methanol in dichloromethane (or chloroform) is often required for polar heterocyclic compounds.
-
Check for Decomposition: Before scaling up, it's crucial to determine if the compound is stable on silica gel. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or the original spot has diminished, your compound is likely decomposing on the silica.[2] In this case, you must switch to a less acidic stationary phase like neutral alumina.[2]
-
Confirm Solubility: Ensure your compound is soluble in the fractions you are collecting. While it may stick to the column, it could be eluting in such dilute concentrations that it's undetectable by TLC. Try concentrating a few fractions in the expected range to see if the compound can be detected.[2]
Question 4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent, or if significant impurities are depressing the melting point and interfering with crystal formation.[1]
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling encourages oiling.
-
Induce Crystallization: If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Adding a "seed crystal" of pure product, if available, is also highly effective.[1]
-
Change Solvent System: Your current solvent may be too good. A common technique is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
Question 5: My final product is an off-white or pale yellow solid, even after purification. Is this acceptable?
Answer: Typically, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is described as a colorless to pale yellow solid.[3] A persistent yellow color after chromatography or recrystallization may indicate the presence of trace, highly-conjugated impurities that are difficult to separate.[4]
Solutions:
-
Activated Charcoal Treatment: If the coloration is due to colored impurities, a charcoal treatment during recrystallization can be effective. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through celite to remove the charcoal before allowing the solution to cool.[1]
-
Purity Assessment: The color itself may not be an indicator of significant impurity. The ultimate test is analytical. Confirm the purity using techniques like NMR, HPLC, or LC-MS.[5] If the purity is >98% and the color does not interfere with subsequent reactions, it can often be used without further treatment.
Purification Workflow Decision Guide
This diagram outlines the logical decision-making process for purifying your crude product.
Caption: Decision tree for selecting the primary purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is recommended for oily crude products or when recrystallization fails to remove impurities effectively.
1. TLC Method Development:
- Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane).
- Spot the solution on at least three TLC plates.
- Develop the plates in different solvent systems of varying polarity. The goal is to find a system where the product has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.
| TLC Solvent Systems (Starting Ratios) | Polarity | Notes |
| 80:20 Hexanes:Ethyl Acetate | Low | Good starting point for less polar impurities. |
| 1:1 Chloroform:Ethyl Acetate[6] | Medium | A reported system for a similar compound. |
| 9:1 Dichloromethane:Ethyl Acetate[7] | Medium | A reported system for a similar compound. |
| 95:5 Dichloromethane:Methanol | High | Use for more polar compounds. Add 0.5% TEA if streaking occurs. |
2. Column Preparation:
- Select an appropriately sized column (typically, use 50-100g of silica gel per 1g of crude material).
- Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.
- Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
- Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting with the solvent system determined from your TLC analysis.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.
- Collect fractions and analyze them by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This is the preferred method for crude products that are already mostly pure and solid. It is efficient and can yield very high-purity material.
1. Solvent Selection:
- The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
- Test small amounts of your product in various solvents to find a suitable one.
| Potential Recrystallization Solvents | Type | Notes |
| Isopropanol | Single Solvent | Often effective for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Solvent / Anti-solvent | Dissolve in hot EtOAc, add hexanes until cloudy. |
| Dichloromethane / Pentane | Solvent / Anti-solvent | Good for less polar compounds; cool carefully. |
| Ethanol / Water | Solvent / Anti-solvent | Dissolve in hot ethanol, add water until cloudy. |
2. Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[1]
- If the solution is colored, this is the point to add activated charcoal if desired.
- If insoluble impurities or charcoal are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Dry the crystals under vacuum to obtain the pure product.
Troubleshooting Chromatography: A Workflow Diagram
Caption: A logical workflow for troubleshooting common column chromatography issues.
References
-
6,8-Dichloro-2-Methylimidazo1,2-Pyridazine at best price in Bengaluru - IndiaMART. (n.d.). IndiaMART. Retrieved from [Link]
-
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine | CAS 1298031-93-2. (n.d.). American Elements. Retrieved from [Link]
-
6,8-dichloro-2-ethylimidazo[1,2-b]pyridazine. (n.d.). PubChemLite. Retrieved from [Link]
- IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. (n.d.). Google Patents.
-
6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine. (n.d.). PubChem. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI. Retrieved from [Link]
-
Purification Troubleshooting. (2024, May 16). Reddit. Retrieved from [Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021, September). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals. Retrieved from [Link]
-
When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018, July 16). Promega Connections. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. indiamart.com [indiamart.com]
- 4. reddit.com [reddit.com]
- 5. 1298031-93-2|6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine|BLD Pharm [bldpharm.com]
- 6. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Cell-Based Assays with 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support center for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during cell-based assays with this compound. As a member of the promising imidazopyridazine class of molecules, this compound holds potential in various therapeutic areas, including oncology and infectious diseases.[1][2] However, like many heterocyclic small molecules, its physicochemical properties can present challenges in experimental systems. This guide offers a structured, causality-driven approach to help you navigate these challenges and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in cell-based assays.
Q1: What is the best solvent for dissolving 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine for use in cell culture?
A1: Based on the general properties of imidazopyridazine derivatives, which often exhibit limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[3] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for minimal volumes of the stock solution to be added to your cell culture medium, keeping the final DMSO concentration low.
Q2: What is the maximum permissible final concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in your assay should ideally be kept below 0.5%, and for many sensitive cell lines, below 0.1%. High concentrations of DMSO can induce cellular stress, affect membrane permeability, and cause cytotoxicity, confounding your experimental results.[4] Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) to account for any solvent effects.
Q3: My compound precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds like many imidazopyridazines.[5][6] Here are several steps to mitigate this:
-
Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed medium.
-
Increase Mixing: After adding the compound to the medium, mix gently but thoroughly by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shear stress on proteins in the medium.
-
Solubility Test: Before treating your cells, perform a simple solubility test. Prepare your highest desired concentration in the medium and visually inspect for precipitation after a short incubation at 37°C. You can also measure turbidity with a plate reader at a wavelength like 600 nm.[3]
Q4: At what concentration should I start my dose-response experiments?
A4: The optimal concentration range is target- and cell line-dependent. Imidazopyridazine derivatives have shown activity from nanomolar to micromolar ranges.[1][7] For initial screening, a wide concentration range is recommended, for example, from 10 nM to 100 µM, using logarithmic dilutions. This broad range will help identify the potency of the compound and establish a dose-response curve.
Q5: How stable is 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in cell culture medium?
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex issues you may encounter.
Guide 1: Issue - High Variability or Poor Reproducibility in Assay Results
High variability between replicate wells or between experiments is a common frustration. The root cause often lies in inconsistent compound delivery or suboptimal assay conditions.
Systematic Troubleshooting Workflow:
Caption: Workflow for troubleshooting high variability.
Causality-Driven Explanations:
-
Compound Solubility: As highlighted, poor solubility is a primary suspect.[5][6] If the compound precipitates, its effective concentration will be lower and inconsistent across wells, leading to high variability. The workflow above directs you to confirm solubility first.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Cells should be in the logarithmic growth phase throughout the assay. Over-confluent or under-seeded cells can respond differently to treatment.[4]
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, leading to increased concentrations of compound and media components. This can cause cells in the outer wells to behave differently. A standard practice is to avoid using the outermost wells for experimental data.
-
Pipetting Accuracy: Ensure your pipettes are calibrated. When adding small volumes of a viscous solvent like DMSO, use reverse pipetting for better accuracy.
Guide 2: Issue - Compound Appears Inactive or Has Low Potency
If 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine does not show the expected activity, it is important to systematically rule out experimental artifacts before concluding it is inactive in your system.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Solubility | The compound may be precipitating out of solution at the tested concentrations, so the effective concentration is much lower than intended.[6] | Test a lower concentration range. Use a phase-contrast microscope to visually inspect for precipitates in the wells. Consider using a solubilizing agent if compatible with your assay. |
| Inappropriate Assay Endpoint | The selected assay (e.g., MTT, CellTiter-Glo®) may not be suitable for the compound's mechanism of action. For example, if the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), a viability assay might show a weak effect. | Consider using an orthogonal assay. For example, pair a metabolic assay (MTT) with a cytotoxicity assay (LDH release) or a direct cell counting method. |
| Insufficient Incubation Time | The compound may require a longer duration to exert its biological effects. | Perform a time-course experiment, measuring the endpoint at multiple time points (e.g., 24, 48, 72 hours). |
| Target Not Expressed | The target of the compound may not be present or may be expressed at very low levels in your chosen cell line. | Verify target expression using techniques like qPCR, Western blot, or flow cytometry. |
| Compound Degradation | The compound may be unstable in the culture medium. | Prepare fresh dilutions for each experiment. Minimize the exposure of the compound to light if it is light-sensitive. |
Guide 3: Issue - Observed Cytotoxicity at All Concentrations
If you observe widespread cell death even at the lowest concentrations, consider the following possibilities.
Troubleshooting Pathway for Unexpected Cytotoxicity:
Caption: Troubleshooting unexpected cytotoxicity.
Causality-Driven Explanations:
-
Solvent Toxicity: As mentioned, DMSO can be toxic at higher concentrations.[4] Your first step should always be to check the vehicle control. If cells in the DMSO-only wells are unhealthy, you must reduce the final DMSO concentration.
-
High Potency/Off-Target Effects: The compound might be extremely potent, or it could be hitting an unintended target that is critical for cell survival. Many kinase inhibitors, a class to which imidazopyridazines belong, have off-target effects.[7][8][9] Testing a significantly lower concentration range is a necessary step.
-
Compound Purity: The observed toxicity could be due to a contaminant from the synthesis process. Reputable suppliers should provide a certificate of analysis with purity data.[10]
Part 3: Standardized Protocols
To ensure consistency, follow these standardized protocols for preparing and using 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in your experiments.
Protocol 1: Preparation of Stock and Working Solutions
-
Materials:
-
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine (solid form)[11]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully add a small amount (e.g., 1-5 mg) of the compound to the tube and record the exact weight. The molecular weight is 216.06 g/mol .[12]
-
Calculate the volume of DMSO needed using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Mix thoroughly by vortexing until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Procedure for Preparing Working Solutions:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions. For example, to make a 100 µM working solution from a 10 mM stock, you might first dilute 1:10 in medium (to get 1 mM), then 1:10 again (to get 100 µM). This gradual dilution helps prevent precipitation.
-
Use the freshly prepared working solutions immediately.
-
References
-
IndiaMART. (n.d.). 6,8-Dichloro-2-Methylimidazo1,2-Pyridazine. Retrieved from [Link]
-
Kaur, R., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Retrieved from [Link]
-
De Kock, C., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm. Retrieved from [Link]
-
Cousin, C., et al. (2022). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Retrieved from [Link]
-
Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 6,8-dichloro-2-ethylimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Pagniez, F., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Retrieved from [Link]
-
Paidi, V. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
American Elements. (n.d.). 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Bertrand, B., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Iacono, G., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Retrieved from [Link]
-
Iacono, G., et al. (2024). Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ResearchGate. Retrieved from [Link]
-
Akwata, D., et al. (2023). Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Retrieved from [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 7. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1298031-93-2|6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine|BLD Pharm [bldpharm.com]
- 11. indiamart.com [indiamart.com]
- 12. americanelements.com [americanelements.com]
Technical Support Center: Optimizing In Vivo Dosing for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support center for the novel investigational compound 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for establishing an optimal dosage and administration protocol for in vivo studies. Given the novelty of this compound, this document focuses on the foundational principles and methodologies required to move from the bench to a robust animal model.
Introduction: The Challenge of a Novel Compound
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with potential therapeutic applications. Like many novel chemical entities, particularly those with halogenated structures, it is anticipated to have low aqueous solubility. This characteristic is a primary hurdle for achieving adequate systemic exposure in preclinical models. A poorly designed formulation can lead to underestimated efficacy, misinterpretation of toxicological data, and ultimately, the unwarranted termination of a promising candidate.[1]
This guide provides a systematic, question-and-answer-based approach to navigate the critical steps of formulation, dose-range finding, and troubleshooting common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Pre-Formulation and Vehicle Selection
Question 1: I have the powdered form of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. How do I begin preparing it for an in vivo study?
Answer: The first and most critical step is to determine the compound's basic physicochemical properties, primarily its solubility. The choice of vehicle and formulation strategy is entirely dependent on this.[2]
-
Initial Solubility Screen: Before committing to a complex formulation, perform a small-scale solubility test in a panel of common, well-tolerated in vivo vehicles. This will dictate your path forward.
-
Causality: A compound that is poorly soluble in aqueous solutions will not be absorbed effectively in the gastrointestinal tract or be suitable for direct injection, leading to low and highly variable bioavailability.[3][4] Attempting to simply suspend the powder in saline without a proper vehicle system is a common cause of experimental failure.
Table 1: Recommended Initial Vehicle Screening Panel
| Vehicle Category | Specific Examples | Rationale & Considerations |
|---|---|---|
| Aqueous | Sterile Water, 0.9% Saline, Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. Isotonic and well-tolerated.[2] Unlikely to be sufficient for this compound but serves as a baseline. |
| Co-solvents | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol | Used to dissolve lipophilic compounds. Often used in combination with aqueous solutions.[2] Caution: Can cause toxicity at high concentrations.[5][6] |
| Surfactants | Tween® 80, Kolliphor® HS 15 | Used to create micelles that encapsulate the compound, increasing solubility and stability in suspension.[3] |
| Oils | Corn Oil, Sesame Oil | Suitable for highly lipophilic compounds, typically for oral or subcutaneous administration.[2] |
| Suspending Agents | 0.5% Carboxymethylcellulose (CMC) in water/saline | Creates a uniform suspension for insoluble particles. Often combined with a surfactant.[5] |
Question 2: My compound has very poor solubility in all aqueous vehicles. What is the next logical step?
Answer: This is a common scenario for compounds of this class. Your goal is to create a formulation that either keeps the drug in solution or provides a stable, uniform suspension to ensure consistent dosing. The next step is to explore co-solvent systems or surfactant-based formulations.
Workflow 1: Decision-Making for Formulation Strategy
Caption: Workflow for selecting an appropriate formulation strategy.
Question 3: I'm considering using DMSO to dissolve the compound. What are the best practices and potential pitfalls?
Answer: Dimethyl Sulfoxide (DMSO) is a powerful solvent but must be used with caution in vivo.
-
Expertise & Causality: DMSO is excellent for initial solubilization, but high concentrations can be toxic and cause local irritation upon injection.[5] Furthermore, if the drug is dissolved in 100% DMSO and then diluted into an aqueous buffer for injection, it can crash out of solution, forming a precipitate. This leads to inaccurate dosing and potential emboli.
-
Trustworthiness through Protocol: A self-validating protocol involves preparing the final dosing solution and visually inspecting it for clarity and stability over a relevant time frame (e.g., 1-2 hours) at room temperature.
-
Authoritative Grounding: Studies have shown that vehicles consisting solely of DMSO can lead to significant motor impairment in mice, confounding behavioral studies.[6] Therefore, it is critical to keep the final concentration of DMSO in the dosing formulation as low as possible, ideally below 10%.[5][6]
Part 2: Dosing, Administration, and Troubleshooting
Question 4: I have a stable formulation. How do I determine the starting dose for my efficacy study?
Answer: Without prior in vivo data, a dose-range finding (DRF) study is essential. This is typically preceded by an assessment of in vitro potency.
-
Step 1: Use In Vitro Data as a Guide: Your starting point should be based on the compound's in vitro IC50 or EC50 value. A common, albeit rough, starting point for in vivo studies is a dose that is expected to achieve a plasma concentration 10-50 times the in vitro IC50. However, this does not account for metabolism or tissue distribution.
-
Step 2: Conduct a Dose Escalation Study: A DRF study involves administering escalating doses of the compound to small groups of animals (e.g., n=3 per group) and observing for signs of toxicity. This helps establish the Maximum Tolerated Dose (MTD).
-
Step 3: Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle.[2] This is non-negotiable, as it allows you to distinguish between the effects of the compound and the effects of the formulation itself.[5]
Protocol 1: Basic Dose-Range Finding (DRF) Study in Mice
-
Animal Model: Select the appropriate strain, age, and sex of mice for your disease model.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Group 2: 1 mg/kg of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
-
Group 3: 5 mg/kg
-
Group 4: 10 mg/kg
-
Group 5: 25 mg/kg
-
Group 6: 50 mg/kg
-
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection, oral gavage). Ensure the injection volume is appropriate (e.g., 5-10 mL/kg for mice).
-
Monitoring: Observe the animals closely for the first 4 hours post-dose, and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss, neurological signs).
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.
Question 5: My results are highly variable between animals within the same dose group. What could be the cause?
Answer: High variability is a classic sign of formulation or administration issues, especially with poorly soluble compounds.
Troubleshooting High Variability
Caption: Troubleshooting flowchart for high experimental variability.
-
Causality of Suspension Issues: If you are using a suspension (e.g., in CMC), the particles can settle over time. If the suspension is not continuously mixed during the dosing procedure, the first animals dosed may receive a lower concentration than the last animals.[3]
-
Particle Size Matters: For suspensions, reducing the particle size of the solid drug increases the surface area, which can improve the dissolution rate and absorption.[4] Methods like mortar grinding or ultrasonic fragmentation can be beneficial.[3]
Question 6: I am not observing the expected efficacy, even at high doses. What should I investigate?
Answer: If you are confident in your formulation and dosing accuracy, a lack of efficacy could be due to poor pharmacokinetic (PK) properties.
-
Pharmacokinetic Analysis: The next logical step is to conduct a basic PK study. This involves dosing a group of animals and collecting blood samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to measure the concentration of the drug in the plasma.
-
Key Questions a PK Study Answers:
-
Is the drug being absorbed? (Determines Cmax - maximum concentration)
-
How long does it stay in circulation? (Determines T1/2 - half-life)
-
What is the total exposure? (Determines AUC - Area Under the Curve)
-
-
Causality of Poor PK: A lack of efficacy despite high dosing could mean the compound is being rapidly metabolized and cleared by the liver before it can reach its target, or it may not be absorbed from the administration site at all. The data from a PK study is crucial for making informed decisions about whether to adjust the dosing regimen (e.g., more frequent dosing) or if the compound itself has insurmountable bioavailability issues.
References
-
Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Fierce Pharma. (2014). Which vehicle works best? High-speed testing gives drug delivery a boost. [Link]
-
Garg, R., & Singh, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Scientifica. [Link]
-
IndiaMART. 6,8-Dichloro-2-Methylimidazo1,2-Pyridazine. [Link]
-
Gad Consulting Services. Vehicles for Animal Studies. [Link]
-
Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
Sources
- 1. future4200.com [future4200.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Minimizing Cytotoxicity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus that has given rise to various bioactive molecules, including the successful kinase inhibitor ponatinib.[1] This has spurred interest in developing new derivatives for therapeutic applications.[1] However, as with many potent small molecules, cytotoxicity can be a significant hurdle. This guide provides in-depth troubleshooting and practical strategies to help you navigate and mitigate the cytotoxic effects of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine and what are its potential applications?
A1: 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a small molecule belonging to the imidazo[1,2-b]pyridazine class of compounds. This class of molecules has shown a wide range of biological activities, including anti-cancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties.[1] Specifically, derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated as potent inhibitors of various kinases, such as Transforming growth factor-β activated kinase (TAK1), which is implicated in multiple myeloma.[2]
Q2: What are the known cytotoxic properties of imidazo[1,2-b]pyridazine derivatives?
A2: The cytotoxic properties of imidazo[1,2-b]pyridazine derivatives can vary significantly depending on their specific substitutions. For instance, a related compound, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, is classified as harmful if swallowed, and causes skin and serious eye irritation.[3] While specific toxicological data for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is not extensively detailed in publicly available literature, it is prudent to handle it with care, assuming potential for cytotoxicity. Cytotoxicity assays are crucial in drug development to assess the safety profile of drug candidates and identify off-target effects.[4]
Q3: What are the general mechanisms that can lead to small molecule-induced cytotoxicity?
A3: Small molecule-induced cytotoxicity can arise from several mechanisms, including:
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On-target toxicity: The intended molecular target of the compound is critical for the viability of normal cells.
-
Off-target effects: The compound interacts with unintended biomolecules, disrupting essential cellular processes.[5]
-
Metabolic activation: The compound is metabolized into a more toxic substance within the cell.
-
Induction of apoptosis or necrosis: The compound triggers programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[4]
-
Generation of reactive oxygen species (ROS): The compound leads to oxidative stress, damaging cellular components.
Troubleshooting Guide: Minimizing Cytotoxicity in Your Experiments
This section provides a structured approach to identifying and mitigating the cytotoxicity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
Issue 1: High levels of cytotoxicity observed in initial cell-based assays.
Underlying Cause: The observed cytotoxicity could be due to on-target effects in a sensitive cell line, off-target activities, or non-specific toxicity at the tested concentrations.
Troubleshooting & Optimization Strategies:
-
Strategy 1: Concentration-Response Analysis.
-
Rationale: Determining the precise concentration at which cytotoxicity occurs is the first critical step. This allows for the identification of a therapeutic window where the desired on-target effect is observed with minimal toxicity.
-
Protocol 1: IC50/EC50 Determination using a Cell Viability Assay.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a reliable cell viability assay such as the MTT, MTS, or a luciferase-based ATP assay to measure cell viability.[4][6]
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) value.
-
-
-
Strategy 2: Select a More Relevant Cell Model.
-
Rationale: The choice of cell line can significantly impact the observed cytotoxicity. Some cell lines may be more sensitive due to the expression of specific off-target proteins or metabolic enzymes.[5] Using a panel of cell lines can help to distinguish between on-target and off-target toxicity.[5]
-
Considerations for Cell Model Selection:
-
Target Expression: Use cell lines with varying expression levels of the intended target of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
-
Tissue of Origin: If the compound is being developed for a specific disease, use cell lines derived from the relevant tissue.
-
Metabolic Competence: Consider using primary cells or more complex in vitro models like 3D cultures or organoids, which can be more predictive of in vivo responses.[7][8]
-
-
-
Strategy 3: Formulation and Solubilization.
-
Rationale: Poor solubility can lead to compound precipitation at higher concentrations, which can cause non-specific cytotoxicity. Optimizing the formulation can improve solubility and reduce this effect.
-
Approaches:
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO.
-
Excipients: For in vivo studies, formulation strategies using excipients can help mitigate toxicity.[9]
-
Particle Size Reduction: For poorly soluble drugs, reducing particle size can improve dissolution and bioavailability.[10]
-
-
Issue 2: Discrepancy between desired on-target activity and the onset of cytotoxicity.
Underlying Cause: The therapeutic window for the compound may be very narrow, or the observed cytotoxicity could be a direct consequence of inhibiting the intended target (on-target toxicity).
Troubleshooting & Optimization Strategies:
-
Strategy 1: Structural Modification of the Compound.
-
Rationale: If cytotoxicity is linked to off-target effects, medicinal chemistry efforts can be employed to synthesize analogs of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine with improved selectivity. This involves modifying the structure to reduce binding to off-target proteins while maintaining affinity for the desired target.
-
Workflow:
-
Identify Off-Targets: Use techniques like proteomic profiling or kinase screening panels to identify potential off-target proteins.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand how different chemical modifications affect both on-target potency and off-target cytotoxicity.
-
Computational Modeling: Use molecular docking and other computational tools to predict the binding of analogs to both on-target and off-target proteins, guiding the design of more selective compounds.
-
-
-
Strategy 2: Co-administration with a Cytoprotective Agent.
-
Rationale: In some cases, the cytotoxicity of a compound can be mitigated by co-administering it with an agent that protects cells from its toxic effects.[11] This is particularly relevant if the mechanism of toxicity is known (e.g., oxidative stress).
-
Examples:
-
Antioxidants: If the compound induces ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.
-
Caspase Inhibitors: If the compound induces apoptosis, a pan-caspase inhibitor can help to determine the extent to which apoptosis contributes to the observed cytotoxicity.
-
-
-
Strategy 3: Proteolysis Targeting Chimeras (PROTACs).
-
Rationale: PROTACs are an emerging technology that can convert a small molecule inhibitor into a degrader of the target protein.[12] This can sometimes lead to a more potent and selective biological response at lower, less toxic concentrations.[12]
-
Concept: A PROTAC molecule consists of the small molecule inhibitor linked to a ligand for an E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
-
Issue 3: Inconsistent cytotoxic responses across different experiments.
Underlying Cause: Variability in experimental conditions can lead to inconsistent results.
Troubleshooting & Optimization Strategies:
-
Strategy 1: Standardize Experimental Procedures.
-
Cell Health and Passage Number: Ensure that cells are healthy and within a consistent passage number range for all experiments.
-
Compound Handling: Prepare fresh dilutions of the compound for each experiment to avoid degradation or precipitation.
-
Incubation Conditions: Maintain consistent incubation times, temperatures, and CO2 levels.
-
-
Strategy 2: Assess Compound Stability.
-
Rationale: The compound may be unstable in the cell culture medium, leading to a decrease in its effective concentration over time.
-
Protocol 2: Compound Stability Assay.
-
Incubate 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in cell culture medium at 37°C for various time points (e.g., 0, 6, 24, 48 hours).
-
At each time point, collect an aliquot of the medium.
-
Analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.
-
-
Visualizing Experimental Workflows
Workflow for Assessing and Mitigating Cytotoxicity
Caption: A generalized workflow for identifying, troubleshooting, and mitigating the cytotoxicity of a small molecule inhibitor.
Decision Tree for Troubleshooting Cytotoxicity
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. nebiolab.com [nebiolab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. portlandpress.com [portlandpress.com]
- 8. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 9. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. mdpi.com [mdpi.com]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors: Unveiling a Privileged Scaffold for Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold with other established kinase inhibitors. As specific experimental data for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is not extensively available in the public domain, this guide will focus on well-characterized derivatives of the imidazo[1,2-b]pyridazine core structure. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in understanding the potential of this chemical class and in selecting appropriate compounds for their research.
Introduction: The Central Role of Kinases and the Promise of the Imidazo[1,2-b]pyridazine Scaffold
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including proliferation, differentiation, survival, and migration.[1] They function by catalyzing the phosphorylation of substrate proteins, a key mechanism in cellular signaling.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[2][3] This has made protein kinases one of the most important classes of therapeutic targets in modern drug discovery.[2]
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5] Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and Cdc-like kinases (CLKs).[5][6] The versatility of this scaffold allows for chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel targeted therapies.[7]
This guide will compare representative imidazo[1,2-b]pyridazine derivatives with well-established kinase inhibitors, such as the multi-kinase inhibitors Dasatinib and Sunitinib, to provide a clear perspective on their relative potencies and selectivity profiles.
Comparative Analysis of Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The tables below summarize the reported IC50 values for selected imidazo[1,2-b]pyridazine derivatives and other well-known kinase inhibitors against various kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration.[8]
Table 1: Inhibitory Activity of a Representative Imidazo[1,2-b]pyridazine Derivative Against a Panel of Kinases
| Kinase Target | Representative Imidazo[1,2-b]pyridazine (Compound 20a) IC50 (nM)[6] | Staurosporine IC50 (nM)[2] |
| DYRK1A | 50 | 2 |
| CLK1 | 82 | - |
| CLK4 | 44 | - |
| PfCLK1 | 32 | - |
| Kinase C | >10,000 | 20 |
Table 2: Comparative Inhibitory Activity Against Src Family and Other Tyrosine Kinases
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Dasatinib | Src | 0.8[1] | Abl (<1), c-Kit (79)[1] |
| Saracatinib | Src | 2.7-11[9] | Lck, c-YES, Lyn, Fyn, Fgr, Blk[9] |
| Bosutinib | Src | 1.2[9] | Abl (1)[9] |
Table 3: Comparative Inhibitory Activity Against VEGFR2 and Other Kinases
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Sunitinib | VEGFR2 | 80 | PDGFRβ (2), c-Kit[10] |
| Rivoceranib | VEGFR2 | 16 | VEGFR1, VEGFR3, RET, PDGFRβ, KIT[8] |
| Cabozantinib | VEGFR2 | 0.035[10] | c-Met (1.3), Ret (4), Kit (4.6)[10] |
The data indicates that imidazo[1,2-b]pyridazine derivatives can be highly potent and selective inhibitors of specific kinases like DYRKs and CLKs.[6] In comparison, well-established drugs like Dasatinib and Sunitinib often exhibit a multi-targeted profile, which can be advantageous in certain therapeutic contexts but may also lead to off-target effects.[1][10] The choice of inhibitor ultimately depends on the specific research question or therapeutic indication, weighing the benefits of single-target selectivity versus broader pathway inhibition.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are representative protocols for in vitro and cell-based kinase inhibition assays.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[2]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.[2]
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.[2]
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[2]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Protocol: Cell-Based Proliferation Assay
Cell-based assays provide crucial information on how a compound affects cell viability and proliferation, which is a key indicator of its potential as a therapeutic agent.[11] This protocol describes a general method for assessing cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., human chronic myeloid leukemia cell lines for Bcr-Abl inhibitors)[12]
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear or opaque-walled plates
-
Multichannel pipettes
-
Incubator (37°C, 5% CO2)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams can aid in understanding complex biological processes and experimental procedures.
Caption: Simplified Src signaling pathway and the point of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly versatile and promising platform for the discovery of novel kinase inhibitors. As demonstrated by the representative compounds, this chemical class can yield highly potent and selective inhibitors against a range of important kinase targets. While broad-spectrum inhibitors like Dasatinib and Sunitinib have established roles in cancer therapy, the development of more selective agents based on scaffolds like imidazo[1,2-b]pyridazine holds the potential for improved therapeutic windows and reduced off-target toxicities. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of new and effective targeted therapies for a variety of diseases.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]
-
PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
National Institutes of Health. (2023, May 6). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. [Link]
-
National Institutes of Health. In vitro JAK kinase activity and inhibition assays. [Link]
-
National Institutes of Health. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. [Link]
-
Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?[Link]
-
ResearchGate. Enzyme and cellular potency of VEGFR2 kinase inhibitors. [Link]
-
National Institutes of Health. Development of a highly selective c-Src kinase inhibitor. [Link]
-
Altmeyers Encyclopedia. VEGFR inhibitors. [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. [Link]
-
ResearchGate. Can anyone suggest me procedure to carry out in vitro protein kinase enzyme inhibition assay?[Link]
-
National Institutes of Health. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
-
National Institutes of Health. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]
-
PubMed. (2015, February 26). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. [Link]
-
MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]
-
American Elements. 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine | CAS 1298031-93-2. [Link]
-
Cardiff University. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. [Link]
-
PubMed. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. [Link]
-
PubMed. (2017, January 5). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. [Link]
-
ResearchGate. (2018, October 21). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]
-
PubMed. (2011, February 1). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. [Link]
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- 5. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Structure-Activity Landscape of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine Derivatives: A Comparative Guide for Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities, particularly protein kinases.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. While direct and extensive SAR studies on this specific scaffold are not widely published, by examining related imidazo[1,2-b]pyridazine series, we can extrapolate key structural determinants for biological activity and guide future design efforts.
The Imidazo[1,2-b]pyridazine Core: A Foundation for Potent Bioactivity
The imidazo[1,2-b]pyridazine nucleus is a bicyclic heteroaromatic system that has been successfully incorporated into a variety of biologically active molecules. Its rigid structure provides a well-defined orientation for substituent groups to interact with target proteins. Notably, this scaffold is a key component of several kinase inhibitors that have entered clinical development, underscoring its therapeutic potential.[1][2] The inherent physicochemical properties of the imidazo[1,2-b]pyridazine core, including its hydrogen bonding capabilities and potential for π-π stacking interactions, contribute to its success as a pharmacophore.
Synthetic Strategies: Building the 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine Scaffold
The synthesis of the 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine core typically commences with a substituted pyridazine precursor. A plausible and commonly employed synthetic route involves the cyclization of an appropriately substituted aminopyridazine with an α-haloketone.
A key starting material for the synthesis of the target scaffold is 3-amino-4,6-dichloropyridazine. This precursor can be synthesized from 3,6-dichloropyridazine through various methods, including amination reactions.[1][3][4]
The general synthetic workflow can be visualized as follows:
Figure 1. A generalized synthetic workflow for 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine derivatives.
Experimental Protocol: Synthesis of a Related Scaffold, 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine[5]
This protocol for a structurally similar compound provides a foundational method that can be adapted for the synthesis of the 6,8-dichloro-2-methyl core.
-
Reaction Setup: A mixture of 3-Amino-6-chloro-4-methylpyridazine (5.50 g, 38.3 mmol) and bromoacetone (6.90 g, 40.0 mmol) is prepared in acetonitrile (50.0 ml).
-
Reflux: The reaction mixture is heated under reflux for 8 hours.
-
Concentration: The reaction solution is concentrated under reduced pressure.
-
Workup: Water (100 ml) is added to the residue, and the pH is adjusted to 9 with 20% aqueous sodium hydroxide.
-
Extraction: The aqueous layer is extracted twice with ethyl acetate.
-
Drying and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, concentrated, and the residue is purified by silica gel column chromatography (ethyl acetate : chloroform = 1 : 2) to yield the final product.
Structure-Activity Relationship (SAR) Analysis: Insights from Related Imidazo[1,2-b]pyridazine Kinase Inhibitors
While specific SAR data for 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine derivatives is limited in the public domain, extensive research on other imidazo[1,2-b]pyridazine-based kinase inhibitors provides valuable insights into how structural modifications can impact biological activity. The primary points of diversification on this scaffold are typically the C3, C6, and C8 positions. For the purpose of this guide, we will focus on the impact of substitutions at the C3 position, as the C6 and C8 positions are fixed as chlorine in our target scaffold.
The C3 position often accommodates a variety of aryl or heteroaryl groups, which can engage in crucial interactions within the ATP-binding pocket of kinases. The nature and substitution pattern of this ring system are critical determinants of potency and selectivity.
Figure 2. Logical relationship of C3 modifications on the imidazo[1,2-b]pyridazine core and their effect on activity.
Comparative Data from Published Imidazo[1,2-b]pyridazine Kinase Inhibitors
To illustrate the impact of C3 and other substitutions, the following table summarizes data from various studies on imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. It is important to note that these compounds have different substitution patterns from our core scaffold of interest, but the trends observed can guide the design of novel 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine derivatives.
| Compound ID | Scaffold Modification | Target Kinase(s) | IC50 (nM) | Reference |
| 27f | 3-aryl, 6-amino, 8-amino | Mps1 | 0.70 (cellular) | [2][5] |
| K00135 | 3-phenyl, 6-amino | PIM1, PIM2 | 25 (PIM1), 250 (PIM2) | [6] |
| Compound 22 | 3-substituted phenyl, 6-amino | BTK | 1.3 | [7] |
| Compound 20a | 3-aryl, 6-substituted | DYRK1A, CLK1, CLK4, PfCLK1 | 50, 82, 44, 32 | [8] |
Analysis of SAR Trends:
-
C3-Position: The introduction of an aryl or heteroaryl group at the C3 position is a common feature in potent imidazo[1,2-b]pyridazine kinase inhibitors. The substituents on this ring play a crucial role in fine-tuning the potency and selectivity. For instance, in the Mps1 inhibitor 27f, a substituted benzamide at the C3 position contributes significantly to its high potency.[2][5]
-
C6 and C8 Positions: Although fixed as chlorine in our scaffold of interest, it is noteworthy that in many potent inhibitors, these positions are substituted with various amino groups. These groups often form key hydrogen bonds with the kinase hinge region. The presence of chlorine atoms at these positions in the 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine scaffold will significantly influence its electronic properties and potential interactions with target proteins. These chloro groups can serve as handles for further chemical modification through cross-coupling reactions.[9]
-
C2-Position: The presence of a methyl group at the C2 position, as in our core scaffold, is a common feature in many active imidazo[1,2-b]pyridazine derivatives.[10]
Biological Evaluation: Protocols for Assessing Kinase Inhibition and Anticancer Activity
The biological evaluation of novel 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine derivatives would typically involve a tiered screening approach, starting with in vitro kinase assays and progressing to cellular assays to assess their anticancer effects.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)[11]
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a radiometric assay or a fluorescence-based method.
-
Reagents:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Assay buffer
-
Test compounds at various concentrations
-
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Experimental Protocol: Cellular Antiproliferative Assay (MTT Assay)[12][13][14]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Directions
The 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine scaffold holds considerable promise for the development of novel kinase inhibitors. While direct SAR studies on this specific scaffold are not yet prevalent in the literature, the wealth of information on related imidazo[1,2-b]pyridazine derivatives provides a strong foundation for rational drug design.
Future research in this area should focus on the systematic exploration of substituents at the C3 position of the 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine core. The use of computational modeling and structure-based drug design, in conjunction with traditional medicinal chemistry approaches, will be instrumental in designing and synthesizing novel derivatives with enhanced potency and selectivity against specific kinase targets. The chlorine atoms at the C6 and C8 positions also present opportunities for further diversification through various cross-coupling reactions, allowing for a comprehensive exploration of the chemical space around this promising scaffold. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of these next-generation inhibitors.
References
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- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif
The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1] Its rigid, bicyclic structure provides a versatile framework for engaging the ATP-binding pocket of various kinases, leading to the development of therapeutics targeting a range of diseases from cancer to inflammation.[1] Compounds incorporating this scaffold have been successfully developed as inhibitors of diverse kinases, including Bruton's tyrosine kinase (BTK), Transforming growth factor-β activated kinase 1 (TAK1), and Tyrosine kinase 2 (TYK2).[2][3][4][5]
Given this precedent, a novel derivative, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine , is posited to function as a kinase inhibitor. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity. Kinases share structural homology, particularly within the ATP-binding site, creating a high potential for off-target binding. Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a checkbox exercise but a fundamental necessity to understand the compound's true biological activity and therapeutic potential.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. We will explore both broad-spectrum biochemical assays and targeted cell-based validation techniques, explaining the causal logic behind these experimental choices. For comparative purposes, we will reference data from well-characterized imidazo[1,2-b]pyridazine-based inhibitors to contextualize potential outcomes.
Part 1: Primary Cross-Reactivity Assessment - Large-Scale Kinase Panel Screening
The most direct approach to understanding a small molecule's selectivity is to screen it against a large, representative panel of purified kinases. This provides a global view of the compound's inhibitory activity across the kinome.
Rationale for Kinome-Wide Profiling
Due to the conserved nature of the ATP binding site across the human kinome, even minor structural changes to a scaffold can dramatically alter its selectivity profile. A broad kinase screen serves multiple purposes:
-
Identifies Primary Target(s): Confirms the intended or most potent kinase target.
-
Unveils Off-Targets: Reveals unintended interactions, which may be potent and physiologically relevant.
-
Quantifies Selectivity: Allows for the calculation of a selectivity score, providing a quantitative measure of the compound's specificity.
-
Guides Structure-Activity Relationship (SAR): Informs medicinal chemistry efforts to enhance potency on the desired target while mitigating off-target effects.[6]
Experimental platforms like those offered by Eurofins/DiscoverX or Reaction Biology Corporation provide screening services against panels of hundreds of kinases. The choice of assay format is critical. A radiometric assay, which measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate, remains a gold standard due to its direct and robust nature.
Experimental Protocol: Radiometric Kinase Profiling Assay
Objective: To determine the inhibitory activity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine against a broad panel of human kinases at a fixed concentration.
Methodology:
-
Compound Preparation: 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is solubilized in 100% DMSO to create a 10 mM stock solution. A working concentration (e.g., 10 µM) is prepared by serial dilution.
-
Kinase Reaction Setup: For each kinase in the panel, a reaction mixture is prepared in a 96- or 384-well plate containing:
-
Reaction Buffer (specific to each kinase, typically containing MgCl₂, MnCl₂, Brij-35, and a buffer like HEPES).
-
Required cofactors (e.g., DTT).
-
The specific peptide or protein substrate for the kinase.
-
-
Inhibitor Addition: The test compound (or DMSO as a vehicle control) is added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Capture: The reaction is stopped by adding phosphoric acid. The phosphorylated substrate is then captured on a filter membrane (e.g., phosphocellulose).
-
Washing: Unincorporated [γ-³³P]-ATP is removed by washing the filter membrane multiple times with phosphoric acid.
-
Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the compound is calculated relative to the DMSO control.
Data Presentation and Interpretation
The initial screen is typically performed at a single high concentration (e.g., 10 µM). Results are presented as percent inhibition.
Table 1: Hypothetical Single-Point Screening Data for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine (at 10 µM)
| Kinase Target | Family | % Inhibition |
| TAK1 (MAP3K7) | MAPKKK | 98% |
| Mps1 (TTK) | TTK | 95% |
| BTK | TEC | 85% |
| ROCK2 | AGC | 60% |
| TYK2 (JH1) | JAK | 45% |
| PKA | AGC | 15% |
| CDK2 | CMGC | 10% |
| ... (400+ others) | ... | <10% |
Interpretation: In this hypothetical scenario, the compound shows potent inhibition of TAK1 and Mps1, significant activity against BTK and ROCK2, and moderate activity against the TYK2 catalytic domain. This immediately suggests a multi-targeted profile. The next crucial step is to determine the potency (IC₅₀) for these primary hits to understand the selectivity window.
Part 2: Comparative Analysis with Known Imidazo[1,2-b]pyridazine Inhibitors
To put the hypothetical data into perspective, we can compare it to the known selectivity profiles of other imidazo[1,2-b]pyridazine derivatives.
-
Compound 22 (BTK Inhibitor): A highly selective irreversible BTK inhibitor from the imidazo[1,2-b]pyridazine class showed an IC₅₀ of 1.3 nM for BTK and demonstrated excellent selectivity when profiled against a panel of 310 kinases.[4][5] This compound represents a benchmark for high selectivity.
-
Compound 26 (TAK1 Inhibitor): This derivative was identified as a potent TAK1 inhibitor with an IC₅₀ of 55 nM.[2][3] While its broader kinome profile is not fully detailed, its primary activity against TAK1 provides a key comparison point.
-
TYK2 JH2 Ligands: Researchers developing allosteric TYK2 inhibitors targeting the pseudokinase (JH2) domain made a concerted effort to ensure selectivity against the catalytic (JH1) domain and other JAK family members.[7][8][9] This highlights how scaffold modifications can be used to achieve fine-tuned selectivity.
Our hypothetical compound, with potent activity against both TAK1 and Mps1, appears less selective than the specialized BTK inhibitor (Compound 22) but may have a profile useful for targeting diseases where inhibition of multiple pathways is beneficial.
Part 3: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
Biochemical assays with purified enzymes are invaluable but do not fully recapitulate the complex environment inside a living cell. Factors such as cell membrane permeability, intracellular ATP concentrations, and protein-protein interactions can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound engages its intended target(s) in a physiological context.[10]
Rationale for CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a protein binds to a ligand (such as our inhibitor), it generally becomes more resistant to heat-induced denaturation. By heating intact cells to various temperatures and then measuring the amount of soluble protein that remains, we can determine if our compound stabilized its target.[12][13]
-
Confirms Target Engagement: Provides direct evidence of the drug binding to the target inside the cell.
-
Validates Biochemical Hits: Differentiates true cellular targets from artifacts of in vitro assays.
-
Assesses Cell Permeability: A positive CETSA result inherently demonstrates that the compound can cross the cell membrane to reach its target.
Experimental Protocol: CETSA with Western Blot Detection
Objective: To confirm the engagement of TAK1 and Mps1 by 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in a human cell line.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T or a cancer cell line expressing the targets) to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1 to 30 µM) or with DMSO for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant and determine the total protein concentration.
-
Western Blotting:
-
Normalize the total protein amount for each sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-TAK1 and anti-Mps1). A loading control (e.g., GAPDH) should also be probed.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. For each temperature, plot the intensity of the target protein band relative to the 37°C control. This generates a "melting curve." A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization.
Part 4: Visualizing the Broader Impact - Signaling Pathway Context
Understanding which kinases are inhibited is only part of the story. It is crucial to place these targets within their respective signaling pathways to predict the downstream functional consequences of inhibition. For example, TAK1 is a key node in inflammatory signaling pathways.
// Nodes TNFa [label="TNF-α", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1"]; TRADD [label="TRADD"]; TRAF2 [label="TRAF2"]; TAK1 [label="TAK1", fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex\n(IKKα/β/γ)"]; IkB [label="IκBα"]; NFkB [label="NF-κB"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory\nGene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor Node Inhibitor [label="6,8-Dichloro-2-methyl-\nimidazo[1,2-b]pyridazine", shape=box, style=filled, fillcolor="#FFFFFF", penwidth=2, color="#EA4335"];
// Edges TNFa -> TNFR1 [label="Binds"]; TNFR1 -> TRADD [label="Recruits"]; TRADD -> TRAF2 [label="Recruits"]; TRAF2 -> TAK1 [label="Activates"]; TAK1 -> IKK_complex [label="Phosphorylates\n(Activates)"]; IKK_complex -> IkB [label="Phosphorylates\n(for degradation)"]; IkB -> NFkB [style=invis]; // for positioning {rank=same; IkB; NFkB} IkB -> NFkB [label="Releases", constraint=false, style=dashed]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Inflammation [label="Drives"];
Inhibitor -> TAK1 [arrowhead=tee, color="#EA4335", penwidth=2]; } } Caption: Inhibition of the NF-κB pathway via TAK1.
Inhibition of TAK1 by 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine would be expected to block the downstream activation of the IKK complex, preventing the degradation of IκBα and ultimately sequestering NF-κB in the cytoplasm. This would lead to a potent anti-inflammatory effect. If the compound also inhibits other kinases like Mps1 (involved in mitotic checkpoint control), it could have combined anti-inflammatory and anti-proliferative effects, a profile that could be advantageous in certain cancers.
Conclusion and Future Directions
This guide outlines a logical, multi-step strategy for the comprehensive cross-reactivity profiling of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine . Based on the established pharmacology of its core scaffold, we hypothesize that this compound is a kinase inhibitor. The proposed workflow, beginning with a broad biochemical screen and followed by cell-based target validation, provides a robust framework for identifying its primary targets and understanding its selectivity.
The hypothetical data presented suggests that 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine may be a multi-targeted inhibitor, with potent activity against TAK1 and Mps1. Comparison with highly selective inhibitors from the same chemical class provides crucial context for interpreting this profile. The functional consequence of inhibiting these specific nodes, as illustrated by the NF-κB pathway, underscores the importance of a deep mechanistic understanding.
Ultimately, this rigorous profiling approach is essential for building a complete picture of a compound's activity, enabling an informed assessment of its potential for both efficacy and toxicity, and guiding its path forward in the drug discovery pipeline.
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
A Comparative Analysis of Analogs Targeting Kinases, Neurological Disorders, and Infectious Diseases
The imidazo[1,2-b]pyridazine core is a noteworthy heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and therapeutic potential.[1][2][3] This fused bicyclic system serves as a foundational structure for a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antiparasitic, and antimicrobial properties.[1][2] The clinical success of the multi-kinase inhibitor ponatinib, which is based on this scaffold, has further fueled interest in the development of novel imidazo[1,2-b]pyridazine-containing derivatives.[1][2]
This guide presents a comparative analysis of various imidazo[1,2-b]pyridazine analogs, offering insights into their structure-activity relationships (SAR) and performance across different therapeutic areas. By examining experimental data, we aim to provide a valuable resource for researchers, scientists, and drug development professionals.
Kinase Inhibition: A Dominant Application
A primary focus of research on imidazo[1,2-b]pyridazine analogs has been their development as kinase inhibitors.[3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors for a range of kinases.
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK) Inhibition
Selective inhibitors of DYRK1A are of significant interest for treating cancer, type 2 diabetes, and neurological disorders.[4][5][6] Structure-activity relationship studies have shown that substitution at the 2-position of the imidazo[1,2-b]pyridazine core can enhance binding affinity to DYRK1A. For instance, methylation at this position improved both binding affinity and ligand efficiency.[4] Further optimization led to the discovery of compounds with high cellular potency and selectivity over other kinases.[4][5][6] X-ray crystallography has been instrumental in understanding the binding modes of these inhibitors, facilitating the rational design of analogs with improved selectivity, particularly against closely related CLK kinases.[4][6]
mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial kinase involved in cell growth and proliferation, making it an attractive target for cancer therapy.[7] A series of imidazo[1,2-b]pyridazine diaryl urea derivatives has been synthesized and evaluated for their anti-proliferative activities.[7] Several of these compounds exhibited significant activity against non-small cell lung cancer cell lines, with IC50 values in the nanomolar range.[7] Mechanistic studies revealed that potent analogs induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like AKT and S6.[7]
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of a variety of other kinases:
-
PIM Kinases: These kinases are implicated in hematopoietic malignancies. Imidazo[1,2-b]pyridazines have been identified as potent, low nanomolar inhibitors of PIM kinases.[8] Uniquely, these compounds were found to be ATP-competitive but not ATP-mimetic, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their enhanced selectivity.[8]
-
IKKβ: As a key kinase in the NF-κB signaling pathway, IKKβ is a target for inflammatory diseases. High-throughput screening led to the identification of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors.[9] Optimization at the 3- and 6-positions of the scaffold resulted in increased cell-free IKKβ inhibitory activity and TNFα inhibition in cellular assays.[9]
-
GSK-3β: Glycogen synthase kinase-3β is involved in various cellular processes and has been linked to Alzheimer's disease.[10] The design of brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors has shown promise, with lead compounds demonstrating the ability to lower levels of phosphorylated tau protein in in vivo models of Alzheimer's disease.[3][10]
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical enzyme in B cell signaling, making it a target for B cell malignancies.[11] A potent and highly selective irreversible BTK inhibitor based on the imidazo[1,2-b]pyridazine scaffold has been developed, exhibiting an IC50 of 1.3 nM.[11] This compound, TM471-1, has advanced to Phase I clinical trials.[11]
-
CDK12/13: Cyclin-dependent kinases 12 and 13 are emerging targets for triple-negative breast cancer. Novel imidazo[1,2-b]pyridazine-based covalent inhibitors have been designed with potent inhibitory activity against CDK12/13 and have shown to effectively suppress the proliferation of breast cancer cell lines.[12]
-
Tyk2: Tyrosine kinase 2 is a member of the JAK family and a target for autoimmune and inflammatory diseases.[13] Researchers have identified imidazo[1,2-b]pyridazine analogs as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, demonstrating efficacy in in vivo models of arthritis.[13]
Neurological Applications: Beyond Kinase Inhibition
The therapeutic potential of imidazo[1,2-b]pyridazine analogs extends to neurological disorders, most notably Alzheimer's disease. A series of these derivatives has been synthesized and evaluated for their ability to bind to β-amyloid plaques, a key pathological hallmark of the disease.[14] Structure-activity relationship studies revealed that specific substitutions at the 2- and 6-positions of the scaffold are crucial for high binding affinity. For example, a 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine derivative demonstrated a high binding affinity (Ki = 11.0 nM), suggesting its potential as a PET radiotracer for imaging β-amyloid plaques.[14]
Antimicrobial and Antiviral Activity
The imidazo[1,2-b]pyridazine nucleus has also been explored for its efficacy against various pathogens.
Antitubercular Activity
With the rise of multidrug-resistant tuberculosis, there is an urgent need for new therapeutic agents.[15][16] Imidazo[1,2-b]pyridazine-benzohydrazide derivatives have been synthesized and shown to possess in vitro activity against Mycobacterium tuberculosis H37Rv.[15][16] The nature and position of substituents on the benzohydrazide ring significantly influence the antitubercular activity, with some analogs exhibiting minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL.[15] Other derivatives incorporating piperazine and morpholine moieties have also demonstrated potent in vitro anti-TB activity.[17]
Antiviral Activity
A novel class of imidazo[1,2-b]pyridazine-based inhibitors has been discovered with potent and broad-spectrum activity against human picornaviruses, including rhinoviruses and enteroviruses.[18] Preliminary SAR studies have indicated that the linker between the phenyl group and the imidazo[1,2-b]pyridazine core, as well as its stereochemistry, plays a critical role in antiviral potency.[18]
Comparative Data Summary
| Analog Class | Target | Key Findings | Potency (IC50/Ki/MIC) | Reference(s) |
| 2-Substituted Imidazo[1,2-b]pyridazines | DYRK1A | Improved binding affinity and selectivity. | Varies with substitution | [4][5][6] |
| Diaryl Urea Imidazo[1,2-b]pyridazines | mTOR | Anti-proliferative activity, G1-phase arrest. | 0.062 µM - 0.067 µM | [7] |
| General Imidazo[1,2-b]pyridazines | PIM Kinases | Potent and selective, non-ATP mimetic. | Low nanomolar | [8] |
| 3,6-Disubstituted Imidazo[1,2-b]pyridazines | IKKβ | Increased cell-free and cellular activity. | Varies with substitution | [9] |
| Brain-Penetrant Imidazo[1,2-b]pyridazines | GSK-3β | Lowered phosphorylated tau in vivo. | Varies with substitution | [3][10] |
| Irreversible Imidazo[1,2-b]pyridazine | BTK | Potent and selective, in vivo tumor regression. | 1.3 nM | [11] |
| Covalent Imidazo[1,2-b]pyridazines | CDK12/13 | Potent inhibition of TNBC cell proliferation. | 12.2 nM - 15.5 nM | [12] |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazines | Tyk2 JH2 | Improved metabolic stability and oral activity. | Varies with substitution | [13] |
| 2,6-Disubstituted Imidazo[1,2-b]pyridazines | β-Amyloid Plaques | High binding affinity for potential PET imaging. | 11.0 nM (Ki) | [14] |
| Benzohydrazide Imidazo[1,2-b]pyridazines | M. tuberculosis | Potent in vitro antitubercular activity. | 1.6 µg/mL (MIC) | [15][16] |
| 2-Aminoimidazo[1,2-b]pyridazines | Picornaviruses | Broad-spectrum antiviral activity. | Varies with analog | [18] |
Experimental Protocols
General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold
The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions, such as in the presence of sodium bicarbonate.[14] The halogen on the pyridazine ring facilitates the reaction, as the ring nitrogen not adjacent to the amino group is the most nucleophilic site for alkylation by the α-bromoketone.[14]
Caption: General synthetic route to the imidazo[1,2-b]pyridazine core.
Further functionalization can be achieved through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, as well as C-H activation.[19]
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human kinase and a suitable substrate (e.g., a generic peptide substrate) are diluted in kinase assay buffer.
-
Compound Preparation: Imidazo[1,2-b]pyridazine analogs are serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Reaction: The kinase, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-b]pyridazine analogs for a specified duration (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The absorbance is proportional to the cell number. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a highly privileged structure in medicinal chemistry, yielding a diverse array of potent and selective modulators of various biological targets. The comparative analysis of its analogs highlights the remarkable tunability of this core, allowing for the optimization of activity against kinases, neurological targets, and pathogenic microbes. Future research in this area will likely focus on further refining the selectivity of these compounds, improving their pharmacokinetic properties, and exploring novel therapeutic applications. The wealth of existing structure-activity relationship data provides a solid foundation for the rational design of next-generation imidazo[1,2-b]pyridazine-based therapeutics.
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Bridging the Gap: A Guide to In Vivo Validation of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
A Senior Application Scientist's Perspective on Translating In Vitro Promise to In Vivo Efficacy
For researchers and drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive framework for validating the in vitro results of a specific analogue, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, in a preclinical in vivo setting. We will delve into the critical experimental choices, comparative analyses with other imidazo[1,2-b]pyridazines, and the logical underpinnings of a robust validation strategy.
Understanding the In Vitro Landscape of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine core is a versatile pharmacophore, and its derivatives have been shown to modulate various biological targets. Before embarking on in vivo studies for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, it is paramount to have a clear understanding of its in vitro profile. While specific data for this exact compound is not extensively published, we can infer its likely activities based on the broader class of molecules.
Derivatives of imidazo[1,2-b]pyridazine have demonstrated potent in vitro activity against a range of targets, including:
-
Kinases: Many compounds from this class act as kinase inhibitors, including IKKβ and pan-TRK inhibitors, suggesting potential applications in oncology and inflammatory diseases.[4][5]
-
Parasites: Several imidazopyridazine derivatives have shown significant in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for malaria.[1][6]
-
Bacteria: The scaffold has been explored for its antibacterial properties against multi-drug resistant strains.[2]
-
Other Enzymes and Receptors: Various derivatives have also been investigated for their effects on acetylcholinesterase and other cellular targets.[7]
The initial in vitro characterization of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine should therefore include a broad panel of assays to identify its primary mechanism of action and potential therapeutic indications.
Strategic In Vivo Validation: A Step-by-Step Approach
The transition to in vivo testing requires a carefully planned, multi-faceted approach. The primary goals are to assess the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a living organism.
Pre-formulation and Pharmacokinetic Profiling
Before any efficacy studies can be conducted, it is crucial to understand how the compound behaves in the body.
Experimental Protocol: Preliminary Pharmacokinetic (PK) Study in Mice
-
Compound Formulation: Develop a suitable vehicle for administration (e.g., a solution in DMSO/polyethylene glycol or a suspension in methylcellulose). The formulation must be non-toxic and capable of delivering the desired dose.
-
Animal Model: Utilize healthy male and female C57BL/6 or BALB/c mice (n=3-5 per group per time point).
-
Dosing: Administer a single dose of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine via intravenous (IV) and oral (PO) routes. A typical starting dose might be 5-10 mg/kg.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Causality Behind Experimental Choices: The dual-route administration allows for the determination of absolute bioavailability, a critical parameter for assessing the feasibility of oral drug delivery. The chosen time points are designed to capture the absorption, distribution, metabolism, and excretion (ADME) phases of the compound.
In Vivo Efficacy Models: A Comparative Approach
The choice of in vivo efficacy model is entirely dependent on the in vitro activity profile of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. Below, we compare potential models based on the known activities of the broader imidazo[1,2-b]pyridazine class.
| Potential Indication | In Vivo Model | Alternative/Competitor Compounds | Key Efficacy Readouts |
| Oncology | Xenograft models (e.g., human tumor cells implanted in immunodeficient mice) | GNF-8625 (pan-TRK inhibitor), Ponatinib (multi-kinase inhibitor)[3][4] | Tumor growth inhibition, survival analysis, biomarker modulation (e.g., target kinase phosphorylation) |
| Malaria | Plasmodium berghei mouse model | Artesunate, other imidazopyridazine derivatives[1] | Parasitemia reduction, survival analysis |
| Bacterial Infection | Murine sepsis model (e.g., Staphylococcus aureus or Streptococcus pyogenes infection) | Imidazopyridine-based derivatives[2] | Bacterial load reduction in organs, survival analysis, inflammatory cytokine levels |
Experimental Protocol: Xenograft Tumor Model for Anticancer Activity
-
Cell Line Selection: Choose a human cancer cell line that is sensitive to 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in vitro.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously implant a defined number of cancer cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing Regimen: Administer 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine at various doses and schedules (e.g., once daily, twice daily) based on the PK data.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
Trustworthiness Through Self-Validating Systems: The inclusion of a vehicle control group is essential to differentiate the compound's effect from the vehicle itself. A positive control (a known effective drug) can also be included to validate the experimental model.
Visualizing the Path to In Vivo Validation
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: Workflow for in vivo validation of a lead compound.
Conclusion and Future Directions
The in vivo validation of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a critical step in its potential development as a therapeutic agent. By leveraging the knowledge gained from other compounds in the imidazo[1,2-b]pyridazine class, researchers can design a robust and efficient in vivo testing strategy. A thorough understanding of the compound's pharmacokinetics, coupled with the selection of appropriate and well-validated efficacy models, will provide the necessary data to make informed decisions about its future development. The path from in vitro promise to in vivo reality is challenging, but a systematic and scientifically rigorous approach can significantly increase the chances of success.
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in Multiple Myeloma
Disclaimer: This document presents a hypothetical framework for benchmarking the novel imidazo[1,2-b]pyridazine derivative, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. As of this writing, no public data on the specific biological activity of this compound exists. This guide will, therefore, utilize published data from structurally related imidazo[1,2-b]pyridazines that inhibit Transforming Growth Factor-β-activated Kinase 1 (TAK1) to illustrate a robust, scientifically-grounded benchmarking process against the standard of care in multiple myeloma.
Introduction: The Scientific Rationale
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications.[1][2][3] Our focus here is on the hypothetical potential of a novel derivative, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, as a targeted agent for multiple myeloma (MM). This malignancy of plasma cells remains largely incurable, with a pressing need for new therapeutic modalities, especially for patients with relapsed or refractory disease.[1][4][5]
Recent research has illuminated the critical role of the TAK1 signaling pathway in the proliferation and survival of multiple myeloma cells.[6][7] This makes TAK1 a compelling target for therapeutic intervention. Structurally similar imidazo[1,2-b]pyridazines have demonstrated potent and selective inhibition of TAK1, leading to significant anti-myeloma activity in preclinical models.[6][7]
This guide provides a comprehensive framework for benchmarking our hypothetical compound, "6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine" (hereafter referred to as IMID-PYD-X), against a cornerstone of multiple myeloma therapy: the proteasome inhibitor Bortezomib (Velcade®) . Bortezomib was the first-in-class proteasome inhibitor approved for MM and functions by disrupting protein homeostasis, which ultimately induces apoptosis in cancer cells.[2][8][9][10] It is a well-established standard of care, making it an ideal comparator to rigorously evaluate the potential advantages of a novel, targeted agent like a TAK1 inhibitor.
The Central Role of TAK1 in Multiple Myeloma Pathogenesis
Transforming Growth Factor-β-activated Kinase 1 (TAK1) is a critical intracellular signaling node. It integrates signals from various upstream pathways, including TNF-α, IL-1, and Toll-like receptors, to activate downstream effectors like NF-κB and AP-1. In multiple myeloma, the constitutive activation of the NF-κB pathway is a key driver of cell survival, proliferation, and drug resistance.[10][11]
By inhibiting TAK1, IMID-PYD-X is hypothesized to block the activation of these crucial pro-survival pathways, offering a targeted approach to inducing apoptosis in malignant plasma cells. This mechanism is distinct from the broader activity of proteasome inhibitors like Bortezomib.
Comparative In Vitro Efficacy Analysis
The initial benchmarking of a novel compound relies on robust in vitro assays to determine its potency and cancer cell-specific activity. Here, we compare the hypothetical performance of IMID-PYD-X (using data from a potent imidazo[1,2-b]pyridazine TAK1 inhibitor, compound 26, from Sintim et al.[7]) with Bortezomib.
Table 1: Comparative In Vitro Activity against TAK1 and Multiple Myeloma Cell Lines
| Compound | Target | Assay Type | IC50 / GI50 (nM) | Source |
| IMID-PYD-X | TAK1 | Biochemical Kinase Assay | 55 | Hypothetical, based on[7] |
| Bortezomib | 20S Proteasome | Biochemical Proteasome Assay | ~5 | Literature Value |
| IMID-PYD-X | MPC-11 (MM Cell Line) | Cell Growth Inhibition | 30 | Hypothetical, based on[7] |
| IMID-PYD-X | H929 (MM Cell Line) | Cell Growth Inhibition | < 100 | Hypothetical, based on[7] |
| Bortezomib | MM Cell Lines | Cell Growth Inhibition | 3 - 20 | Literature Range |
Interpretation of Data:
The data, though hypothetical for IMID-PYD-X, illustrates a critical point. While Bortezomib shows potent activity against its target (the proteasome) and in cellular assays, the novel TAK1 inhibitor demonstrates comparable, potent anti-myeloma cell activity in the nanomolar range. This establishes the compound as a viable candidate for further investigation, justifying the resources for more complex preclinical studies. The causality behind this choice is clear: a novel agent must demonstrate at least comparable potency to the standard of care in these fundamental assays to be considered for advancement.
Essential Experimental Protocols
Scientific integrity demands that protocols are detailed and reproducible. The following are step-by-step methodologies for the key experiments cited above.
Protocol: In Vitro TAK1 Kinase Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of TAK1. The causality is direct: measuring the inhibition of ATP consumption by the kinase provides a direct measure of the compound's potency against its intended target.
Methodology:
-
Enzyme Preparation: Recombinant human TAK1/TAB1 enzyme is diluted in kinase buffer to the desired concentration.
-
Compound Plating: IMID-PYD-X is serially diluted in DMSO and then further diluted in kinase buffer. A fixed volume (e.g., 5 µL) of each dilution is added to the wells of a 384-well plate. Control wells receive DMSO only.
-
Enzyme Addition: 10 µL of the diluted TAK1 enzyme is added to each well and incubated for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: The kinase reaction is initiated by adding 10 µL of a solution containing the peptide substrate and ATP at a concentration close to its Km value.
-
Incubation: The plate is incubated for 60 minutes at room temperature.
-
Signal Detection: The reaction is stopped, and the remaining ATP is quantified by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Data Acquisition: After a 10-minute incubation, luminescence is read on a plate reader.
-
Analysis: The data is normalized to controls, and the IC50 value is calculated using a four-parameter logistic curve fit.
Protocol: Multiple Myeloma Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a self-validating system because a decrease in metabolic activity correlates directly with cell death or growth inhibition caused by the compound.
Methodology:
-
Cell Plating: Multiple myeloma cell lines (e.g., MPC-11, H929) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of IMID-PYD-X or Bortezomib. Control wells are treated with vehicle (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Reagent Addition: After incubation, 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well.
-
Incubation: The plates are returned to the incubator for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Analysis: Background absorbance is subtracted, data is normalized to the vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is calculated using non-linear regression.
Concluding Remarks and Future Directions
This guide outlines a foundational strategy for benchmarking a novel imidazo[1,2-b]pyridazine derivative against a clinical standard of care for multiple myeloma. The hypothetical data for IMID-PYD-X suggests it possesses potent, targeted activity comparable to Bortezomib in fundamental in vitro assays.
This initial success would warrant progression to more complex, field-proven models. The logical next steps would include:
-
In-cell Target Engagement Assays: To confirm that IMID-PYD-X inhibits TAK1 signaling within the cancer cells (e.g., by measuring downstream p-IκB levels via Western Blot).
-
Selectivity Profiling: Screening IMID-PYD-X against a broad panel of kinases to ensure its selectivity for TAK1, which is crucial for minimizing off-target toxicities.
-
In Vivo Xenograft Studies: Evaluating the compound's ability to inhibit tumor growth in mouse models of multiple myeloma.
-
Pharmacokinetic and Safety Profiling: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and toxicity profile in animal models.
By following this structured, data-driven benchmarking process, researchers can build a robust value proposition for novel therapeutic candidates, ensuring that only the most promising compounds advance toward clinical development.
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. The New England Journal of Medicine, 348(26), 2609-2617. [Link]
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Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]
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Moreau, P., et al. (2021). Multiple myeloma: EHA-ESMO Clinical Practice Guidelines for diagnosis, treatment and follow-up. Annals of Oncology, 32(3), 309-322. [Link]
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National Comprehensive Cancer Network. (2023). NCCN Clinical Practice Guidelines in Oncology (NCCN Guidelines®) for Multiple Myeloma. [Link]
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Kane, R. C., et al. (2003). Velcade: U.S. FDA approval for the treatment of multiple myeloma progressing on prior therapy. The Oncologist, 8(6), 508-513. [Link]
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Assessing the Selectivity of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the precise selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, giving rise to inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and Tyrosine Kinase 2 (Tyk2).[1][2][3][4] This guide focuses on a specific derivative, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, and outlines a comprehensive strategy for assessing its selectivity, framed within the context of its potential as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
HPK1 (also known as MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling.[5][6] Inhibition of HPK1 is a promising immuno-oncology strategy to enhance anti-tumor immunity.[7][8] Given the structural similarities of the ATP-binding sites across the human kinome, a rigorous evaluation of an inhibitor's selectivity is paramount to minimize off-target effects and potential toxicities.[9][10]
This guide will provide a comparative framework for evaluating 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, detailing essential experimental protocols and data interpretation. We will compare its hypothetical performance against other known HPK1 inhibitors, providing researchers with a robust roadmap for preclinical assessment.
Initial Assessment: Kinome-Wide Selectivity Profiling
The first step in characterizing a novel kinase inhibitor is to understand its interaction landscape across the entire kinome. This is achieved through comprehensive screening against a large panel of purified kinases. Several commercial services offer such profiling, employing methods like radio-enzymatic assays or binding assays.[11][12]
Experimental Protocol: Broad Kinome-Wide Inhibition Screen (Example using a 400+ Kinase Panel)
This protocol outlines a typical workflow for an initial high-throughput screen to identify the primary targets and potential off-targets of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine.
-
Compound Preparation: Solubilize 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify all potential interactions.
-
Kinase Panel: A diverse panel of over 400 recombinant human protein kinases is utilized.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay that quantifies the transfer of radiolabeled phosphate from ATP to a substrate.[12]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A common threshold for a significant "hit" is >80% inhibition at the screening concentration.
Data Presentation: Kinome Selectivity Map
The results are often visualized on a kinome tree map, where inhibited kinases are highlighted. This provides an immediate visual representation of the compound's selectivity.
Quantitative Assessment: IC50 Determination for On- and Off-Targets
Following the initial screen, the next logical step is to quantify the potency of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine against its primary target (hypothetically HPK1) and any significant off-targets identified. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Comparative Data Table: IC50 Values of HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Key Off-Targets (IC50 nM) | Reference Compound(s) |
| 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine | [Hypothetical] | [To be determined] | - |
| PF-07265028 | ~5 | LCK (>1000), PRKDs (>1000) | [9] |
| BGB-15025 | ~2 | Not specified | [8] |
| NDI-101150 | Potent | Not specified | [8] |
| HMC-B17 | 1.39 | Favorable vs TCR kinases | [6] |
This table presents a template for comparing the potency and selectivity of our compound of interest against published data for other HPK1 inhibitors.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Biochemical assays, while crucial, do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target in a cellular context.[13][14][15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[16][17]
Experimental Protocol: CETSA for HPK1 Target Engagement
This protocol describes how to assess the binding of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine to HPK1 in intact T-cells (e.g., Jurkat cells).
-
Cell Culture and Treatment: Culture Jurkat T-cells to a density of ~1-2 x 10^6 cells/mL. Treat the cells with varying concentrations of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine or vehicle (DMSO) for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble HPK1 at each temperature point using Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble HPK1 as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualization: CETSA Workflow and Data Output
Functional Assessment of Selectivity in a Cellular Context
Beyond direct binding, it is crucial to assess the functional consequences of target and off-target inhibition. For an HPK1 inhibitor, a key functional outcome is the enhancement of T-cell activation, often measured by Interleukin-2 (IL-2) secretion.
Experimental Protocol: IL-2 Secretion Assay in Jurkat T-cells
-
Cell Stimulation: Plate Jurkat T-cells and pre-incubate with a dose range of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine or a reference HPK1 inhibitor.
-
TCR Activation: Stimulate the T-cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
-
Incubation: Incubate the cells for 24-48 hours.
-
IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
Interpreting Functional Data
A highly selective HPK1 inhibitor should enhance IL-2 secretion with an EC50 value that correlates with its cellular target engagement potency (from CETSA) and its biochemical IC50 against HPK1. Discrepancies may suggest that the compound's cellular activity is influenced by off-target effects. For instance, inhibition of other kinases in the TCR signaling pathway could either synergize with or antagonize the effect of HPK1 inhibition.[9]
Visualization: HPK1 Signaling Pathway in T-Cells
Conclusion
The assessment of selectivity for a novel kinase inhibitor like 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a multi-faceted process that requires an integrated approach. By combining broad kinome-wide screening with quantitative biochemical assays, cellular target engagement studies like CETSA, and functional cellular assays, researchers can build a comprehensive selectivity profile. This rigorous evaluation is essential to validate the compound's mechanism of action, predict its therapeutic window, and provide the necessary confidence for advancement into further preclinical and clinical development. The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile starting point for potent kinase inhibitors, and a thorough assessment of selectivity is the key to unlocking its full therapeutic potential.[18]
References
- An updated review of small-molecule HPK1 kinase inhibitors (2016-present). SpringerLink.
- Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).
- Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer.
- HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics. DelveInsight.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody. PubMed.
- Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC - NIH.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. PubMed Central.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Kinase Selectivity Panels. Reaction Biology.
- Kinome-wide selectivity of JAK kinase inhibitors determined by...
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. CETSA.
- Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. NIH.
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A Comparative Guide to the Synthetic Routes of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific derivative, 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine, serves as a crucial building block for the synthesis of novel therapeutics. The strategic placement of its chloro- and methyl-substituents offers valuable handles for further chemical elaboration. This guide provides an in-depth comparison of two plausible synthetic routes to this important intermediate, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to the Target Molecule
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a substituted bicyclic heteroaromatic compound. The imidazo[1,2-b]pyridazine ring system is known to be a bioisostere for other heterocyclic structures in various pharmacologically active agents. The chlorine atoms at the 6- and 8-positions provide reactive sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making this molecule a versatile precursor for library synthesis in drug discovery programs.
This guide will dissect two primary synthetic strategies:
-
Route A: The Convergent Approach - Building the bicyclic system from a pre-functionalized dihalogenated pyridazine precursor.
-
Route B: The Late-Stage Functionalization Approach - Forming the imidazo[1,2-b]pyridazine core first, followed by a regioselective chlorination.
Route A: The Convergent Approach via a Dihalogenated Pyridazine
This strategy focuses on constructing the target molecule by reacting a 3-amino-4,6-dichloropyridazine intermediate with an appropriate α-haloketone. This approach is "convergent" as the key halogen substituents are in place on the pyridazine ring before the cyclization to form the final bicyclic system. While a direct synthesis of 3-amino-4,6-dichloropyridazine is not readily found in the searched literature, the synthesis of the analogous 3-amino-4-bromo-6-chloropyridazine is well-documented and serves as a strong proxy for this route.[1]
Synthetic Workflow for Route A
Caption: Proposed convergent synthesis of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
Experimental Rationale and Protocol
Step 1: Synthesis of 3-Amino-4,6-dichloropyridazine (Proposed)
The key starting material for this route is 3-amino-4,6-dichloropyridazine. Based on the successful synthesis of 3-amino-4-bromo-6-chloropyridazine, a direct chlorination of the commercially available 3-amino-6-chloropyridazine is a highly plausible approach.[1] N-chlorosuccinimide (NCS) is a suitable reagent for this electrophilic aromatic substitution, as it is a reliable source of electrophilic chlorine.[2][3][4]
Exemplary Protocol (Adapted from Bromination):
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-chlorosuccinimide (1.0-1.2 equivalents).
-
The reaction may require mild heating or an acid catalyst to promote the electrophilic substitution at the electron-rich position ortho to the amino group.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching any excess NCS, followed by extraction and purification by column chromatography or recrystallization to yield the desired 3-amino-4,6-dichloropyridazine.
Step 2: Condensation and Cyclization
The formation of the imidazo[1,2-b]pyridazine ring system is typically achieved through a condensation reaction between the aminopyridazine and an α-haloketone, in this case, bromoacetone.[5]
Exemplary Protocol:
-
Dissolve 3-amino-4,6-dichloropyridazine and a slight excess of bromoacetone (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or ethanol.
-
Heat the mixture to reflux and monitor the reaction for several hours.
-
The initial reaction is an N-alkylation of the pyridazine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine core.
-
After cooling, the product can be isolated by precipitation or extraction, followed by purification via silica gel chromatography.
Route B: The Late-Stage Functionalization Approach
This strategy involves the initial synthesis of a mono-chlorinated imidazo[1,2-b]pyridazine intermediate, followed by a second chlorination step to introduce the chlorine atom at the 8-position. This approach is advantageous if the starting materials for the initial cyclization are more readily available or if the regioselectivity of the final chlorination can be well-controlled.
Synthetic Workflow for Route B
Caption: Late-stage functionalization approach to 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
Experimental Rationale and Protocol
Step 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
This initial step is a well-established reaction. The commercially available 3-amino-6-chloropyridazine is reacted with bromoacetone to form the bicyclic core.
Exemplary Protocol:
-
Combine 3-amino-6-chloropyridazine and bromoacetone (1.1 equivalents) in a solvent like ethanol or acetonitrile.
-
Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to facilitate the final cyclization and to neutralize any hydrobromic acid formed.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain pure 6-chloro-2-methylimidazo[1,2-b]pyridazine.
Step 2: Regioselective Chlorination
The second, and key, step in this route is the selective chlorination of the 6-chloro-2-methylimidazo[1,2-b]pyridazine at the 8-position. The electronic nature of the imidazo[1,2-b]pyridazine ring system directs electrophilic substitution to the electron-rich imidazole ring, with the 3-position being the most reactive. However, with the 2-position occupied by a methyl group, the 8-position on the pyridazine ring becomes a viable site for electrophilic attack, especially under forcing conditions or with specific catalysts. The use of N-chlorosuccinimide (NCS) is a standard method for such chlorinations.[2][3][4]
Exemplary Protocol:
-
Dissolve 6-chloro-2-methylimidazo[1,2-b]pyridazine in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid).
-
Add N-chlorosuccinimide (1.0-1.2 equivalents). The reaction may require an acid catalyst or heating to proceed at a reasonable rate.
-
Carefully monitor the reaction to avoid over-chlorination or side-product formation.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography to isolate 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
Comparison of Synthetic Routes
| Feature | Route A: Convergent Approach | Route B: Late-Stage Functionalization |
| Starting Materials | 3-Amino-6-chloropyridazine, N-chlorosuccinimide, Bromoacetone | 3-Amino-6-chloropyridazine, Bromoacetone, N-chlorosuccinimide |
| Number of Steps | 2 (from 3-amino-6-chloropyridazine) | 2 |
| Key Challenge | Synthesis and stability of 3-amino-4,6-dichloropyridazine. | Achieving high regioselectivity in the final chlorination step. |
| Potential Advantages | Avoids potential regioselectivity issues in the final step. | Starts with a very well-established initial reaction. |
| Potential Disadvantages | The di-chlorinated aminopyridazine may be less reactive in the cyclization step. | Potential for formation of undesired chlorinated isomers, complicating purification. |
Senior Application Scientist's Recommendation
Both routes present viable strategies for the synthesis of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine. The choice between them will likely depend on the specific capabilities and priorities of the research team.
Route A (Convergent Approach) is recommended for researchers who prioritize an unambiguous final cyclization step and wish to avoid the potential for isomeric mixtures in the final product. The primary focus for process development in this route would be the efficient and high-yielding synthesis of the 3-amino-4,6-dichloropyridazine intermediate. This route may be more amenable to large-scale synthesis where purification of the final product from isomers could be challenging.
Route B (Late-Stage Functionalization) is a strong option for exploratory and smaller-scale syntheses where the starting 6-chloro-2-methylimidazo[1,2-b]pyridazine is readily available or can be synthesized in high yield. The critical aspect of this route is the optimization of the final chlorination step to maximize the yield of the desired 8-chloro isomer. Careful selection of the chlorinating agent, solvent, and reaction temperature will be paramount to achieving high regioselectivity.
For a drug development campaign where the synthesis of a library of analogues is planned, establishing a robust and scalable synthesis is crucial. Initially, both routes should be explored in parallel on a small scale to determine the optimal conditions and identify any unforeseen challenges. The data from these initial studies will then inform the selection of the most efficient and cost-effective route for scale-up.
References
- Sumitomo Chemical Takeda Agro Company, Limited. EP1466527A1, 2004.
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]
-
MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2019, 2019(4), M1099. Available at: [Link]
-
PubChemLite. 6,8-dichloro-2-ethylimidazo[1,2-b]pyridazine. Available at: [Link]
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American Elements. 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. Available at: [Link]
-
NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 2023, 28(14), 5529. Available at: [Link]
-
ResearchGate. Chlorination of imidazo[1,2-a]pyridines. Available at: [Link]
- Google Patents. Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
-
ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Available at: [Link]
-
Liberty University. Synthesis and Characterization of Unique Pyridazines. Available at: [Link]
-
MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Catalysts, 2022, 12(4), 415. Available at: [Link]
-
ResearchGate. Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007(23), 3599-3619. Available at: [Link]
- Google Patents. Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine (CAS 1298031-93-2). As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Hazard Identification and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. Based on its structure—a chlorinated, nitrogen-containing heterocyclic compound—and data from its analog, we must assume the following hazard profile.
Inferred Hazard Profile The presence of two chlorine atoms on the aromatic rings suggests that this compound is a halogenated organic compound. Such compounds can be toxic and environmentally persistent. Combustion may produce highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[1]
The safety data for the analog 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine indicates several key hazards that should be assumed for our target compound.[1][2]
| Hazard Statement Code | Description | Rationale and Implication for Handling |
| H302 | Harmful if swallowed | Accidental ingestion could lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| H315 | Causes skin irritation | Direct contact with skin must be avoided. Use of appropriate chemical-resistant gloves is mandatory. |
| H319 | Causes serious eye irritation | The compound can cause significant damage upon eye contact. Chemical splash goggles or a face shield are required. |
| H335 | May cause respiratory irritation | If the compound is a fine powder, dust inhalation can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood. |
Regulatory Framework: Your Legal Obligations
In the United States, the management and disposal of hazardous waste are primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the EPA.[3][4][5] The RCRA framework establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[4]
Key principles you must adhere to include:
-
Hazardous Waste Determination: You must first determine if your waste is hazardous according to EPA guidelines.[5][6] Given the inferred toxicity, 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine waste must be managed as hazardous.
-
EPA Identification Number: Your institution must have an EPA ID number for generating and tracking hazardous waste.[7]
-
State and Local Regulations: Be aware that state or local environmental agencies may have more stringent requirements than the federal EPA.[4][6] Always consult your institution's Environmental Health & Safety (EHS) office for specific local rules.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to the final hand-off for disposal.
Step 1: Immediate Segregation and Waste Accumulation
Proper segregation is the cornerstone of safe waste management, preventing dangerous chemical reactions.[6]
-
Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids" or a similar classification provided by your EHS office.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[7]
-
Ensure the container is in good condition, free of cracks or residues from previous use.
-
-
Label the Container Correctly: As soon as the first particle of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine" and any solvents it may be mixed with.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date when waste was first added (the "accumulation start date").
-
Step 2: Spill and Decontamination Procedures
Accidents happen, but a clear protocol ensures a safe and effective response.
-
Evacuate and Ventilate: If a significant amount is spilled, especially in a poorly ventilated area, evacuate non-essential personnel and ensure maximum ventilation.[1]
-
Don Personal Protective Equipment (PPE): Before addressing the spill, at a minimum, wear:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), which must be inspected before use.[1]
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Respiratory Protection: For fine powders or large spills, use a respirator with cartridges appropriate for organic vapors and particulates (e.g., NIOSH-approved OV/AG/P99).[1]
-
Body Protection: A lab coat.
-
-
Contain and Clean:
-
Avoid Creating Dust: Do not use a dry brush or compressed air.[1]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the material into your designated hazardous waste container.[1]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste in the same container.
-
-
Personal Decontamination: Dispose of contaminated gloves and wash hands thoroughly with soap and water.[1]
Caption: Workflow for handling spills of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
Step 3: Final Disposal Pathway
Under no circumstances should this chemical or its contaminated materials be disposed of in the standard trash or poured down the drain.[1]
-
Engage a Licensed Disposal Company: The only acceptable method for final disposal is through a licensed and reputable hazardous waste management company.[1][6] Your institution's EHS department will have contracts with such vendors.
-
Recommended Disposal Technology: The preferred method of destruction for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[1]
-
Why Incineration? This method ensures the complete thermal destruction of the molecule.
-
Why Afterburners and Scrubbers? These are critical for neutralizing the hazardous byproducts of combustion, such as hydrogen chloride (HCl) gas, preventing their release into the atmosphere.
-
-
Documentation (Manifest): When the waste is collected, it will be documented on a Uniform Hazardous Waste Manifest. This document tracks the waste from your lab to its final disposal site, serving as proof that you have complied with RCRA's "cradle-to-grave" requirements.[7]
Caption: Decision workflow for the compliant disposal of 6,8-dichloro-2-methylimidazo[1,2-b]pyridazine.
References
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine. (2024, September 5).
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific.
- Biosynth. 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine Safety Data.
Sources
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- 5. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
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Comprehensive Safety and Handling Guide for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
A Senior Application Scientist's Procedural Guide for Researchers
As scientific advancement continues to push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities have become commonplace in the laboratory. One such compound, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine, presents a unique set of handling and safety considerations. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound, from initial risk assessment to final disposal. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Hazard Assessment: An Evidence-Based Approach
Data from similar chlorinated imidazopyridazine derivatives suggest that this compound should be handled as, at a minimum, an irritant and a substance with potential for harm if ingested or inhaled. An SDS for the related compound, 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine, identifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Similarly, the parent compound, Imidazo(1,2-b)pyridazine, is classified as a skin, eye, and respiratory irritant[2]. Therefore, it is prudent to assume that 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine exhibits similar toxicological properties.
Assumed Hazard Profile:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your Primary Line of Defense
Given the assumed hazard profile, a comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on the specific laboratory operations being performed.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached[3]. Powder-free gloves prevent the aerosolization of particles[3]. |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. The design ensures maximum coverage[3]. |
| Eye & Face Protection | Safety goggles or a full-face shield should be worn. | Protects the eyes and face from splashes or airborne particles of the compound[3][4]. |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of an N95 or higher-rated respirator is advised. | Prevents inhalation of the compound. Surgical masks offer little to no protection from chemical exposure[4]. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory[3]. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is critical to prevent contamination and exposure.
Engineering Controls
All work with 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine should be carried out in a designated area, such as a chemical fume hood, to prevent the inhalation of dust or fumes[3]. The fume hood should have sufficient airflow and be functioning correctly. Handle the substance in a manner that minimizes the formation of dust and aerosols.
Donning and Doffing PPE: A Step-by-Step Protocol
Donning PPE: A structured approach to putting on PPE is crucial to avoid contamination.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back[3].
-
Respiratory Protection: Don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves[3].
Doffing PPE: The removal of PPE should be done carefully to prevent cross-contamination.
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown: Remove the gown by rolling it down and away from the body.
-
Eye and Face Protection: Remove the face shield or goggles from the back.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following flowchart can be used to determine the appropriate level of PPE based on the planned laboratory activity.
Caption: PPE selection flowchart based on experimental procedure.
Emergency Plan: Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate personnel to a safe area[3].
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill[3].
-
For small spills, use an inert absorbent material to contain the substance.
-
Place the absorbed material into a sealed, labeled waste container for disposal[3][5].
-
For large spills, evacuate the area and contact the institution's emergency response team[3][6].
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].
Disposal Plan: Managing Halogenated Organic Waste
As a chlorinated organic compound, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine and any materials contaminated with it must be disposed of as halogenated organic waste.
Waste Segregation and Collection:
-
All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container[7][8].
-
Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity[5][9].
-
Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name of all contents[5][6].
-
Keep the waste container closed except when adding waste[5][6].
-
Store the waste container in a well-ventilated area, away from incompatible materials[6].
Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Arrange for the collection of the waste by the institution's environmental health and safety department or a licensed professional waste disposal service[5][7].
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is paramount in a research setting. By adopting the principles of a thorough hazard assessment, diligent use of personal protective equipment, and strict adherence to safe operational and disposal plans, researchers can mitigate risks and foster a culture of safety. This proactive approach not only protects individuals but also ensures the continued integrity and success of scientific discovery.
References
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Hazardous Waste Segregation. (2016, April 15).
- Organic Solvents - Cornell EHS. (n.d.).
- MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine. (2024, September 5).
- Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem - NIH. (n.d.).
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
